[2-(Dimethylamino)-5-nitrophenyl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-(dimethylamino)-5-nitrophenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-10(2)9-4-3-8(11(13)14)5-7(9)6-12/h3-5,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCYVWYGJNKLES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Properties and Advanced Applications of [2-(Dimethylamino)-5-nitrophenyl]methanol in Organic Photovoltaics
An In-Depth Technical Guide for Materials Scientists and Drug Development Professionals
Executive Summary[2-(Dimethylamino)-5-nitrophenyl]methanol (CAS: 544693-91-6) is a highly specialized, synthetically versatile push-pull chromophore[1]. While many benzyl alcohol derivatives serve as simple protecting groups, this specific molecule is engineered with a precise electronic architecture: a strong electron-donating dimethylamino group and a strong electron-withdrawing nitro group situated in a para relationship across a benzene ring.
As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties of this compound and detail its primary, cutting-edge application: acting as the permanent dipole precursor in the synthesis of high-dielectric-constant fullerene acceptors (such as PCBDN) for Organic Photovoltaics (OPVs)[1].
Structural and Electronic Paradigms
The utility of [2-(Dimethylamino)-5-nitrophenyl]methanol stems entirely from its anisotropic electron density.
-
The Push-Pull System: The dimethylamino group at the C2 position exerts a strong positive mesomeric (+M) effect, pushing electron density into the
-system. Conversely, the nitro group at the C5 position exerts a strong negative mesomeric (-M) effect, pulling electron density out of the ring. Because positions 2 and 5 are para to each other, they form a direct conjugation pathway. This continuous flow of electron density establishes a massive, permanent intrinsic molecular dipole moment ( ). -
The Synthetic Handle: The hydroxymethyl (-CH₂OH) group at the C1 position is electronically decoupled from the main push-pull
-system by the methylene carbon, preserving the dipole while providing an orthogonal, reactive nucleophile for esterification or etherification[2].
Quantitative Physicochemical Data
Table 1: Fundamental Properties of[2-(Dimethylamino)-5-nitrophenyl]methanol
| Property | Value / Description |
| CAS Number | 544693-91-6[2] |
| Molecular Formula | C₉H₁₂N₂O₃[2] |
| Molecular Weight | 196.20 g/mol [2] |
| SMILES String | OCC1=CC(=O)=CC=C1N(C)C[2] |
| Electronic Motif | para-Nitroaniline push-pull system |
| Primary Application | Precursor for permanent dipole side-chains in OPVs[1] |
The OPV Dielectric Bottleneck and the PCBDN Solution
In bulk heterojunction (BHJ) organic solar cells, photon absorption generates a tightly bound electron-hole pair known as an exciton. The fundamental bottleneck in OPV efficiency is the low relative dielectric constant (
To overcome this, researchers utilize[2-(Dimethylamino)-5-nitrophenyl]methanol to synthesize PCBDN ([6,6]-phenyl-C61-butyric acid 2-dimethylamino-5-nitrobenzyl ester)[1]. By replacing the standard methyl ester of PCBM with this push-pull benzyl ester, a permanent dipole is installed directly into the fullerene's side chain.
When a Charge Transfer (CT) state forms at the donor/acceptor interface, the internal electric field generated by the electron-hole pair forces the flexible PCBDN side-chains to physically reorient and electronically polarize. This dipole alignment screens the Coulombic interaction, drastically lowering the exciton binding energy and facilitating the generation of free charge carriers[1].
Caption: Mechanism of enhanced exciton dissociation via PCBDN dipole alignment in OPVs.
Table 2: Comparative Dielectric and Photovoltaic Impact
| Acceptor Molecule | Side-Chain Ester | Permanent Dipole? | Impact on Charge Separation |
| PCBM | Methyl | No | Baseline (High exciton binding energy)[3] |
| PCBBz | Benzyl | No | Minimal change from baseline[1] |
| PCBDN | 2-Dimethylamino-5-nitrobenzyl | Yes | Enhanced Coulombic screening & dissociation[1] |
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of PCBDN and the computational validation of its dielectric properties. These workflows are designed as self-validating systems, emphasizing the causality behind each procedural choice.
Protocol 1: Synthesis of PCBDN via Steglich Esterification
This protocol covalently links the permanent dipole of [2-(Dimethylamino)-5-nitrophenyl]methanol to the fullerene core.
-
Preparation & Desiccation: Dissolve 1.0 eq of [6,6]-phenyl-C61-butyric acid (PCBA) and 1.2 eq of[2-(Dimethylamino)-5-nitrophenyl]methanol in anhydrous ortho-dichlorobenzene (ODCB).
-
Causality: Anhydrous conditions are absolute prerequisites. The presence of water will prematurely hydrolyze the coupling agent (DCC) into inert dicyclohexylurea (DCU), halting the reaction.
-
-
Catalytic Activation: Add 1.5 eq of N,N'-Dicyclohexylcarbodiimide (DCC) and 0.2 eq of 4-Dimethylaminopyridine (DMAP).
-
Causality: The hydroxymethyl group of the precursor is sterically hindered by the adjacent ortho-dimethylamino group. DMAP acts as a highly nucleophilic acyl transfer catalyst, attacking the O-acylisourea intermediate to form a reactive N-acylpyridinium species that easily overcomes this steric barrier.
-
-
Reaction Propagation: Stir the mixture at 25°C under an argon atmosphere for 48 hours, strictly shielded from ambient light.
-
Causality: Push-pull nitrobenzyl derivatives can exhibit photocleavable properties under UV/Vis irradiation. Dark conditions prevent premature degradation of the newly formed ester bond.
-
-
Validation & Purification: Monitor the reaction via Thin Layer Chromatography (TLC). Once the PCBA spot is consumed, filter the suspension to remove the precipitated DCU byproduct. Purify the crude PCBDN using silica gel column chromatography (toluene/ethyl acetate gradient) to isolate the high-dielectric fullerene.
Caption: Synthetic route for PCBDN utilizing Steglich esterification.
Protocol 2: Computational Dielectric Evaluation (CPKS Method)
Standard molecular mechanics force fields fail to accurately reproduce the static dielectric constants of highly polarizable conjugated systems like PCBDN[3]. Therefore, first-principles quantum mechanical modeling is required.
-
Periodic Boundary Optimization: Construct a 3D periodic unit cell of the PCBDN crystal lattice.
-
Causality: The dielectric constant is a macroscopic bulk property. Gas-phase single-molecule calculations cannot account for the intermolecular dipole-dipole interactions that define the bulk permittivity[3].
-
-
Dispersion-Corrected DFT: Optimize the geometry using Density Functional Theory (DFT) supplemented with Grimme’s D2 or D3 dispersion corrections.
-
Causality: Standard DFT functionals severely underestimate long-range van der Waals forces, which are the primary drivers of fullerene crystal packing. Without dispersion corrections, the calculated unit cell volume will be artificially inflated, skewing the dielectric results[3].
-
-
Coupled Perturbed Kohn-Sham (CPKS) Execution: Apply an external electric field perturbation to the optimized lattice using the CPKS method to extract the polarizability tensor (
).-
Causality: Unlike finite-field methods which suffer from numerical noise at low field strengths, CPKS analytically calculates the second derivative of the energy with respect to the electric field, yielding a highly precise electronic dielectric constant (
)[3].
-
References
Sources
[2-(Dimethylamino)-5-nitrophenyl]methanol CAS number and molecular identifiers
[1]
Molecular Identity & Characterization
[2-(Dimethylamino)-5-nitrophenyl]methanol is a tri-substituted benzene derivative characterized by an electron-withdrawing nitro group and an electron-donating dimethylamino group positioned para to each other, with a hydroxymethyl handle ortho to the amine. This specific substitution pattern makes it a versatile intermediate for synthesizing fused heterocycles (e.g., quinazolines, tetrahydroisoquinolines) and photo-responsive materials.
Core Identifiers
| Identifier Type | Value |
| Chemical Name | [2-(Dimethylamino)-5-nitrophenyl]methanol |
| CAS Registry Number | 544693-91-6 |
| Molecular Formula | C |
| Molecular Weight | 196.20 g/mol |
| SMILES | CN(C)C1=C(CO)C=C(=O)C=C1 |
| InChI Key | (Predicted) GPUZZKFPWZXUSX-UHFFFAOYSA-N (Analog based) |
| MDL Number | MFCD11191403 |
Physicochemical Properties
-
Appearance: Typically a yellow to dark orange solid (characteristic of nitroanilines).
-
Solubility: Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate, Dichloromethane). Sparingly soluble in water.
-
Acidity (pKa): The benzyl alcohol proton is weakly acidic (pKa ~15). The dimethylamino group is weakly basic but its basicity is significantly reduced by the electron-withdrawing nitro group para to it (resonance delocalization).
-
LogP (Predicted): ~1.1 – 1.3, indicating moderate lipophilicity suitable for cell-permeable drug scaffolds.
Synthesis & Production Methodologies
The most robust synthetic route utilizes Nucleophilic Aromatic Substitution (
Primary Synthetic Route ( )
Precursor: 2-Fluoro-5-nitrobenzyl alcohol (CAS 63878-73-9) or 2-Chloro-5-nitrobenzyl alcohol (CAS 80866-80-4). Reagent: Dimethylamine (aq. solution or solution in THF/MeOH). Mechanism: Addition-Elimination via a Meisenheimer complex.
Experimental Protocol
Objective: Synthesis of 5.0 g of [2-(Dimethylamino)-5-nitrophenyl]methanol.
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Fluoro-5-nitrobenzyl alcohol (1.0 eq, 29.2 mmol) in DMF (30 mL). Note: DMF is preferred for its ability to stabilize the polar transition state.
-
Nucleophile Addition: Add Dimethylamine (2.0 M in THF, 3.0 eq) or Potassium Carbonate (2.0 eq) followed by Dimethylamine Hydrochloride (3.0 eq).
-
Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS. The starting material spot (
~0.4) should disappear, replaced by a more polar yellow/orange spot. -
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour into ice-cold water (150 mL) to precipitate the product or induce phase separation.
-
Extract with Ethyl Acetate (3 x 50 mL).[1]
-
Wash combined organics with Brine (2 x 50 mL) to remove residual DMF.
-
Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure.
-
-
Purification: If necessary, purify via flash column chromatography on silica gel (Gradient: 0-40% EtOAc in Hexanes).
Synthesis Pathway Diagram
Figure 1: Nucleophilic Aromatic Substitution pathway for the synthesis of the target compound.
Reactivity & Applications in Drug Discovery
This molecule serves as a "bifunctional" scaffold. The benzyl alcohol allows for linking to other pharmacophores, while the nitro group serves as a masked aniline for subsequent cyclization or hydrogen bonding interactions.
Key Chemical Transformations[5]
-
Nitro Reduction:
-
Reagents: H
/Pd-C, Fe/NH Cl, or SnCl . -
Product: [5-Amino-2-(dimethylamino)phenyl]methanol.
-
Utility: This diamine intermediate is critical for synthesizing benzimidazoles or quinoxalines .
-
-
Benzylic Oxidation:
-
Reagents: MnO
or Dess-Martin Periodinane. -
Product: 2-(Dimethylamino)-5-nitrobenzaldehyde.
-
Utility: Precursor for Knoevenagel condensations or Schiff base formation.
-
-
Halogenation:
-
Reagents: SOCl
or PBr . -
Product: 2-(Dimethylamino)-5-nitrobenzyl chloride/bromide.
-
Utility: Highly reactive electrophile for alkylating amines or thiols (e.g., in kinase inhibitor synthesis).
-
Application Workflow
Figure 2: Downstream chemical utility and functionalization pathways.
Safety & Handling Guidelines
While specific toxicological data for this CAS is limited, its structural class (nitroanilines/nitrobenzyl alcohols) mandates strict safety protocols.
-
Hazard Classification (Inferred):
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[2]
-
Target Organs: Potential methemoglobinemia inducer (characteristic of nitro-aromatics).
-
-
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Always handle within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place (2–8°C), protected from light. Nitrobenzyl alcohols can be light-sensitive over prolonged periods.
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4437169 (2-Fluoro-5-nitrophenyl)methanol. Retrieved from [Link]
- O'Neill, P. M., et al. (2009). Synthesis, Antimalarial Activity, and Preclinical Pharmacology of a Novel Series of 4'-Fluoro and 4'-Chloro Analogues of Amodiaquine. Journal of Medicinal Chemistry. (Demonstrates on 2-fluoro-5-nitrobenzyl systems).
- Bretherick, L. (1999). Handbook of Reactive Chemical Hazards. Butterworth-Heinemann.
Predictive and Empirical Solubility Profiling of [2-(Dimethylamino)-5-nitrophenyl]methanol in Organic Solvents
Content Type: Technical Whitepaper Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Author Perspective: Senior Application Scientist
Executive Summary
In pharmaceutical development and fine chemical synthesis, understanding the solvation thermodynamics of complex active pharmaceutical ingredients (APIs) and intermediates is critical. This whitepaper provides an in-depth analysis of the solubility profile of [2-(Dimethylamino)-5-nitrophenyl]methanol (CAS: 544693-91-6)[1][2]. Due to the absence of exhaustive, publicly available empirical solubility matrices for this specific compound, this guide synthesizes predictive thermodynamic modeling with standardized empirical validation protocols. By deconstructing the molecule's structural causality, we establish a framework for solvent selection, followed by a self-validating experimental methodology adapted from global regulatory standards.
Molecular Architecture & Causality of Solvation
To predict a compound's solubility, one must first analyze its functional groups and how they interact with solvent molecules.[2-(Dimethylamino)-5-nitrophenyl]methanol (Molecular Formula:
Structural Causality Breakdown:
-
Hydroxymethyl Group (-CH₂OH): Acts as both a strong hydrogen-bond donor (HBD) and acceptor (HBA). This group significantly increases the compound's affinity for polar protic and aprotic solvents.
-
Dimethylamino Group (-N(CH₃)₂): An electron-donating group (EDG) and a weak base. The lone pair on the nitrogen acts as an HBA, enhancing solubility in moderately polar and acidic environments.
-
Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) and HBA.
-
Aromatic Core: Provides the lipophilic bulk, driving dispersion forces (
).
The "Push-Pull" Electronic Effect:
The para-relationship between the electron-donating dimethylamino group and the electron-withdrawing nitro group creates a strong molecular dipole moment. According to the Hansen Solubility Parameters (HSP) framework[3], this massive dipole significantly elevates the polar solubility parameter (
Predictive Quantitative Data
Based on the structural analysis and HSP theory, we can project the solubility behavior of [2-(Dimethylamino)-5-nitrophenyl]methanol across various organic solvent classes.
Note: The following table represents calculated predictive ranges to guide initial solvent screening.
| Solvent | Solvent Class | Dielectric Constant ( | Predicted Solubility Range | Causality / Mechanism of Solvation |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 50 mg/mL (High) | Matches high |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | > 50 mg/mL (High) | Excellent dipole-dipole matching and H-bond acceptance. |
| Methanol | Polar Protic | 32.7 | 10 - 50 mg/mL (Moderate) | Protic nature allows mutual HBD/HBA interactions, but competes with intramolecular bonds. |
| Dichloromethane (DCM) | Halogenated | 9.1 | 5 - 20 mg/mL (Moderate) | Solvates the lipophilic aromatic core and the dimethylamino group via dispersion forces. |
| Ethyl Acetate | Polar Aprotic | 6.0 | 1 - 10 mg/mL (Low) | Insufficient polarity to overcome the strong crystal lattice energy of the push-pull system. |
| n-Hexane | Non-polar Aliphatic | 1.9 | < 0.1 mg/mL (Poor) | Lacks both |
Empirical Determination Protocol: The Shake-Flask Method
To transition from predictive models to empirical data, a rigorous, self-validating protocol is required. The following methodology is an adaptation of the OECD Test Guideline 105 (Water Solubility), optimized for organic solvents.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions: In a 10 mL amber glass vial, add 5.0 mL of the target organic solvent. Gradually add [2-(Dimethylamino)-5-nitrophenyl]methanol until a visible excess of solid remains undissolved, ensuring thermodynamic saturation.
-
Isothermal Equilibration: Seal the vial with a PTFE-lined cap. Place the vial in a temperature-controlled orbital shaker set to exactly 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 hours. Causality: 48 hours ensures that the kinetic dissolution rate does not artificially depress the thermodynamic equilibrium value.
-
Phase Separation: Transfer the suspension to a temperature-controlled centrifuge. Centrifuge at 10,000 RPM for 15 minutes at 25.0 °C to pellet the undissolved solid.
-
Extraction: Carefully extract 1.0 mL of the clear supernatant using a pre-warmed positive displacement pipette (to prevent precipitation in the tip).
-
Dilution & Quantification: Dilute the aliquot into a compatible mobile phase solvent (e.g., Acetonitrile/Water) to bring the concentration within the linear dynamic range of the analytical instrument.
Figure 1: Adapted OECD 105 Shake-Flask Workflow for Organic Solvents.
Analytical Quantification & Validation (HPLC-UV)
To ensure trustworthiness, the quantification of the dissolved [2-(Dimethylamino)-5-nitrophenyl]methanol must be performed using a validated High-Performance Liquid Chromatography (HPLC) method, adhering to USP <1225> (Validation of Compendial Procedures) guidelines[4].
Method Parameters:
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient of 0.1% Trifluoroacetic acid (TFA) in Water and Acetonitrile. Causality: TFA is required to ionize the dimethylamino group, preventing peak tailing and ensuring sharp, quantifiable peaks.
-
Detection: UV-Vis at the compound's
(typically around 254 nm and 380 nm due to the nitroaromatic chromophore).
USP <1225> Validation Requirements for Category I (Assay):
-
Specificity: Ensure no co-elution from solvent impurities or degradation products.
-
Linearity: Minimum of 5 concentration levels spanning 50% to 150% of the expected sample concentration (
). -
Precision (Repeatability): 6 replicate injections of a standard solution must yield a Relative Standard Deviation (RSD)
. -
Accuracy: Spike recovery experiments must fall within 98.0% - 102.0%.
Figure 2: USP <1225> Validation Pathway for HPLC-UV Quantification.
Conclusion & Best Practices
The solubility of [2-(Dimethylamino)-5-nitrophenyl]methanol is dictated by its complex electronic push-pull system and multi-site hydrogen bonding capabilities. For synthetic applications or stock solution preparation, DMSO and DMF are the optimal choices, providing high solubility capacities (>50 mg/mL).
Best Practices for Handling:
-
Light Sensitivity: Nitroaromatic compounds can be susceptible to photolytic degradation. All solubility experiments and stock solutions should be handled in amber glassware.
-
Temperature Control: Because solubility is a thermodynamic property, strict temperature control (±0.1 °C) during the shake-flask equilibration is non-negotiable to prevent data artifacting.
-
Solvent Purity: Always use HPLC-grade or Anhydrous solvents, as trace water in hygroscopic solvents like DMSO can drastically alter the dielectric constant and precipitate the solute.
References
-
Hansen, C.M. "Hansen Solubility Parameters: A User's Handbook, Second Edition". CRC Press. Available at:[Link]
-
Organisation for Economic Co-operation and Development (OECD). "Test Guideline 105: Water Solubility". Available at: [Link]
-
Pharmaceutical Technology. "Considerations for Method Validation: USP <1225> Validation of Compendial Procedures". Available at: [Link]
Sources
Thermodynamic Stability and Thermal Hazard Assessment of [2-(Dimethylamino)-5-nitrophenyl]methanol
A Predictive and Experimental Framework for Substituted Nitroaromatic Building Blocks
Executive Summary[2-(Dimethylamino)-5-nitrophenyl]methanol (CAS: 544693-91-6) is a highly functionalized aromatic building block characterized by a "push-pull" electronic configuration. The molecule features a strongly electron-donating dimethylamino group and a strongly electron-withdrawing nitro group, bridged by a hydroxymethyl-substituted benzene ring. While this structural duality makes it a versatile intermediate in pharmaceutical and materials synthesis, it introduces complex thermodynamic behaviors under thermal stress.
Because the nitro group acts as a potent explosophore, understanding the thermodynamic stability of this compound is non-negotiable for scale-up and process safety. This whitepaper synthesizes predictive thermodynamic modeling with field-proven calorimetric methodologies to establish a rigorous thermal hazard profile for this specific compound.
Structural Thermodynamics & Bond Dissociation
The thermal vulnerability of any nitroaromatic compound is fundamentally dictated by the stability of the carbon-nitrogen bond. Comprehensive thermal hazard analyses of nitroaromatics demonstrate that the C-NO₂ bond dissociation energy (BDE) typically averages 297 ± 17 kJ/mol[1]. However, in [2-(Dimethylamino)-5-nitrophenyl]methanol, this BDE is modulated by two distinct structural factors:
-
Electronic "Push-Pull" Effects: The para-relationship (relative to the ring system geometry) between the electron-donating dimethylamino moiety and the nitro group increases the electron density across the conjugated
-system. This resonance effect can slightly weaken the C-NO₂ bond compared to unsubstituted nitrobenzene, thereby lowering the activation energy ( ) required for thermal cleavage. -
Intramolecular Hydrogen Bonding (IHB): The hydroxymethyl group introduces the potential for hydrogen bonding with the adjacent dimethylamino group. Research on analogous nitrobenzyl alcohol derivatives confirms that IHB significantly dictates electron-transfer thermodynamics, altering the entropy (
) of the system and stabilizing specific conformational states prior to decomposition[2].
Predictive Thermal Stability Profiling
When empirical Differential Scanning Calorimetry (DSC) data is absent from the primary literature for a specific CAS number, Senior Application Scientists rely on Quantitative Structure-Property Relationship (QSPR) models[3]. By benchmarking against well-characterized structural analogs (such as 2-nitrotoluene and 4-nitrobenzyl alcohol), we can extrapolate the thermodynamic parameters of[2-(Dimethylamino)-5-nitrophenyl]methanol.
Table 1: Comparative Thermodynamic Parameters (Empirical vs. Predicted)
| Compound | Primary Hazard | |||
| 2-Nitrotoluene (Reference) | 230 | ~1500 | 170–174 | Autocatalytic Runaway |
| 4-Nitrobenzyl alcohol (Reference) | 265 | ~1200 | 185 | Exothermic Decomposition |
| [2-(Dimethylamino)-5-nitrophenyl]methanol (Predicted) | 240–255 | >1100 | 165–180 | High Exothermic Potential |
Note: The predicted
Mechanistic Pathway of Thermal Decomposition
The thermal decomposition of functionalized nitroaromatics is rarely a single-step bond cleavage. It follows a highly dangerous autocatalytic mechanism[1]. The initial homolytic cleavage of the C-NO₂ bond generates reactive radical species. Because the molecule contains an internal hydrogen source (the hydroxymethyl group) and an easily oxidizable dimethylamino group, the reaction rapidly transitions from a zero-order induction phase into an exponential acceleration phase.
Figure 1: Autocatalytic thermal decomposition pathway of the target nitroaromatic compound.
Standardized Experimental Protocol for DSC Validation
To transition from predictive models to empirical validation, a rigorous calorimetric protocol must be employed.
The Causality of Crucible Selection: A common failure in thermal hazard analysis is the use of standard open or pin-hole aluminum pans. If[2-(Dimethylamino)-5-nitrophenyl]methanol is heated in an open pan, the hydroxymethyl group will cause the molecule to volatilize or dehydrate endothermically before the nitro group reaches its decomposition temperature. This endotherm masks the critical nitro-reduction exotherm, yielding a false sense of stability. Therefore, high-pressure crucibles are strictly mandated[4].
Step-by-Step Methodology: Isoconversional DSC Analysis
-
Sample Encapsulation: Weigh precisely 2.0 to 5.0 mg of the compound into a high-pressure gold-plated crucible (rated for >100 bar). The golden crucible ensures chemical inertness against reactive nitro-radicals, while the hermetic seal completely suppresses early evaporation[4].
-
Atmospheric Control: Purge the DSC cell and seal the crucible under a dry Nitrogen (
) atmosphere to prevent oxidative interference from ambient air. -
Instrument Calibration: Calibrate the Differential Scanning Calorimeter using high-purity Indium and Zinc standards to ensure absolute accuracy in temperature (
) and heat flow ( ). -
Thermal Ramping: Execute dynamic temperature scans using multiple heating rates (
= 1, 2, 5, and 10 °C/min) from 25 °C to 400 °C. Critical Insight: Relying solely on a 10 °C/min scan artificially inflates the apparent due to thermal lag. A slower ramp of 1 °C/min provides the most conservative and accurate onset temperature for process safety[4]. -
Kinetic Extraction: Utilize the Kissinger equation to extract the apparent activation energy (
) and pre-exponential factor ( ) by plotting against (where is the peak exothermic temperature across the different heating rates).
By adhering to this self-validating workflow, researchers can accurately quantify the thermodynamic boundaries of [2-(Dimethylamino)-5-nitrophenyl]methanol, ensuring that chemical processes utilizing this intermediate remain well outside the parameters of thermal runaway.
References
-
Intramolecular Hydrogen Bonding Effect on the Electron-Transfer Thermodynamics of a Series of o-Nitrobenzyl Alcohol Derivatives The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Predicting the Thermal Stability of Nitroaromatic Compounds Using Chemoinformatic Tools ResearchGate URL:[Link]
-
Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry Organic Process Research & Development - ACS Publications URL:[Link]
Sources
Comprehensive Structural Elucidation of [2-(Dimethylamino)-5-nitrophenyl]methanol
This guide outlines the comprehensive structural analysis of [2-(Dimethylamino)-5-nitrophenyl]methanol , a compound of significant interest in photochemistry and organic synthesis due to its "push-pull" electronic character (dimethylamino donor, nitro acceptor) and potential steric inhibition of resonance.
Executive Summary
The structural analysis of [2-(Dimethylamino)-5-nitrophenyl]methanol (CAS: 544693-91-6) presents a unique crystallographic challenge: resolving the interplay between strong electronic conjugation (push-pull system) and steric hindrance (ortho-substitution). This guide details the methodology for determining its crystal structure, from single-crystal growth to advanced refinement strategies. The core focus lies on quantifying the twist angle of the dimethylamino group relative to the aromatic plane—a critical parameter governing its nonlinear optical (NLO) properties and photochemical efficiency.
Chemical Context & Structural Significance
The molecule features a benzene ring substituted at the 1, 2, and 5 positions:[1]
-
Position 1: Hydroxymethyl group (
), a hydrogen bond donor/acceptor. -
Position 2: Dimethylamino group (
), a strong -donor. -
Position 5: Nitro group (
), a strong -acceptor.
Key Structural Hypothesis:
The ortho relationship between the bulky
Experimental Protocol: Crystallization & Data Collection
Synthesis & Purification
Before crystallization, ensure purity >99% via HPLC.
-
Precursor: 2-Chloro-5-nitrobenzyl alcohol or reduction of 2-(dimethylamino)-5-nitrobenzaldehyde.
-
Purification: Recrystallization from Ethanol/Water (9:1) to remove ionic impurities.
Single Crystal Growth Strategy
The polarity of the nitro and hydroxyl groups necessitates a polar/non-polar solvent diffusion method.
| Method | Solvent System | Conditions | Target Crystal Habit |
| Slow Evaporation | Methanol / Ethyl Acetate (1:1) | Room Temp, dust-free | Prismatic / Block |
| Vapor Diffusion | THF (Solvent) / Pentane (Precipitant) | Closed chamber, 4°C | Plate / Needle |
| Cooling | Acetonitrile | 60°C | High-quality Block |
X-Ray Diffraction Data Collection
-
Source: Mo-
( Å) is preferred over Cu- to minimize absorption by the nitro group, though Cu is acceptable for small organic crystals. -
Temperature: 100 K (Cryogenic) is mandatory.
-
Reasoning: The rotation of the methyl groups on the amine and the libration of the nitro group can cause significant thermal disorder at room temperature, obscuring bond length precision.
-
-
Resolution: Collect data to at least
Å ( for Mo) to ensure precise determination of C-N and N-O bond lengths.
Structural Refinement Strategy
Space Group Determination
Expect a centrosymmetric space group (e.g.,
-
Check for Twinning: If crystals grow as plates, check for pseudo-merohedral twinning, common in monoclinic systems with
.
Handling Disorder[2]
-
Dimethylamino Group: The
group may exhibit rotational disorder. If electron density maps show elongated ellipsoids, model as two discrete positions with split occupancy (e.g., 0.60/0.40). -
Hydroxyl Hydrogen: Locate the
atom from the Difference Fourier Map ( ). Do not place it geometrically; its position is critical for defining the hydrogen bond network.
Refinement Workflow (Graphviz)
Figure 1: Step-by-step crystallographic refinement workflow for organic push-pull systems.
Structural Analysis & Discussion
Molecular Conformation (Intramolecular)
The primary metric of interest is the torsion angle
-
Planar (
): Indicates strong conjugation. The lone pair donates into the ring, enhancing the "quinoid" character of the benzene ring (shortened and bonds). -
Twisted (
): Indicates steric dominance. The resonance is inhibited. -
Measurement: Compare the
bond length.-
Standard
Å (Conjugated). -
Standard
Å (Non-conjugated). -
Prediction: Expect a length of
Å, indicating partial conjugation compromised by the ortho-hydroxymethyl group.
-
Supramolecular Architecture (Intermolecular)
Analyze the hydrogen bonding using Graph Set Notation.
-
Primary Donor:
group. -
Primary Acceptor: Nitro group oxygen (
) or Hydroxyl oxygen ( ). The Amine nitrogen is likely too sterically hindered and less basic due to conjugation. -
Expected Motif: Infinite chains
formed by interactions.-
Look for:
dimers if two molecules pair up via OH...OH or OH...Nitro interactions.
-
Hirshfeld Surface Analysis
Use Hirshfeld surfaces (mapped with
-
Red Spots: Indicate strong H-bonds (shorter than van der Waals radii).
-
Fingerprint Plot:
-
Spikes: Two sharp spikes at the bottom left indicate
interactions. -
Diffuse Region: Central region indicates
( -interactions) or contacts (dispersive forces from methyl groups).
-
Data Reporting Standards
When publishing or reporting this structure, ensure the following table is populated with experimental values:
| Parameter | Description | Typical Value (Expected) |
| Crystal System | Symmetry class | Monoclinic / Orthorhombic |
| Space Group | Symmetry operations | |
| Z | Molecules per unit cell | 4 (for |
| R-Factor ( | Quality of fit | |
| Goodness of Fit (S) | Error distribution | |
| Bond Length | Conjugation metric | |
| Torsion | Twist angle |
References
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Link
- Müller, P. (2009). Crystal structure refinement: a crystallographer's guide to SHELXL. Oxford University Press.
- Panunto, T. W., et al. (1987). Hydrogen-bond patterns in organic crystals. Accounts of Chemical Research, 20(6), 214-224.
Sources
Technical Guide: Elucidating the pKa and Ionization Behavior of [2-(Dimethylamino)-5-nitrophenyl]methanol
Executive Summary
The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, metabolic stability, and target engagement. This guide provides an in-depth technical framework for understanding and determining the pKa of [2-(Dimethylamino)-5-nitrophenyl]methanol. This compound possesses a key ionizable center—the tertiary dimethylamino group—whose basicity is modulated by the electronic effects of the aromatic ring substituents. We will explore the theoretical underpinnings of its ionization, present field-proven experimental protocols for pKa determination, and discuss the application of computational models. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to characterize the acid-base properties of this and structurally related molecules.
Theoretical Framework: Structural Influences on Ionization
The principal ionizable functional group in [2-(Dimethylamino)-5-nitrophenyl]methanol is the dimethylamino moiety, a weak base. The pKa value of interest is that of its conjugate acid, the dimethylanilinium ion. The equilibrium, governed by the Henderson-Hasselbalch equation, dictates the ratio of the neutral (B) to the protonated (BH+) form at a given pH.[1][2]
pH = pKa + log([B]/[BH+])[2][3]
The electronic environment of the aromatic ring significantly dictates the basicity of the amino group. In [2-(Dimethylamino)-5-nitrophenyl]methanol, two key substituents exert opposing effects:
-
5-Nitro Group (-NO₂): This is a potent electron-withdrawing group through both resonance and inductive effects. By delocalizing the lone pair of electrons from the nitrogen atom, it significantly reduces the electron density on the nitrogen, thereby decreasing its ability to accept a proton. This effect is expected to lower the pKa value substantially compared to aniline or dimethylaniline.[4]
-
2-Methanol Group (-CH₂OH): This group is weakly electron-withdrawing inductively but can also introduce steric effects and potential intramolecular hydrogen bonding, which may subtly influence the conformation and basicity of the adjacent dimethylamino group.
Based on these structural features, the pKa is anticipated to be lower than that of dimethylaniline (pKa ≈ 5.1) but likely higher than that of p-nitroaniline (pKa ≈ 1.0). An accurate experimental determination is therefore essential for any quantitative structure-activity relationship (QSAR) or formulation development.
The ionization equilibrium is a fundamental determinant of the compound's behavior in physiological and experimental systems.
Caption: Ionization equilibrium of the target compound.
Experimental Determination of pKa
A definitive pKa value requires empirical measurement. The two most robust and widely adopted methods for compounds of this class are potentiometric titration and UV-Vis spectrophotometric analysis.[5][6] The choice between them often depends on sample solubility, purity, and the quantity available.
Method 1: Potentiometric Titration
Potentiometric titration directly measures the change in pH of a solution of the analyte upon the incremental addition of a standardized titrant.[7] It is a fundamental and reliable method, particularly for samples available in sufficient quantity and purity.[5][8]
The core principle is to generate a titration curve (pH vs. volume of titrant). The pKa is the pH at the half-equivalence point, where the concentrations of the protonated and neutral forms are equal ([B] = [BH+]).[7] Purging with nitrogen is critical to remove dissolved CO₂, which can form carbonic acid and introduce artifacts in the titration of a weak base.[7] Maintaining a constant ionic strength with a background electrolyte like KCl minimizes variations in activity coefficients throughout the titration.[7]
-
System Calibration: Calibrate the pH meter and electrode using at least three standard, NIST-traceable buffers (e.g., pH 4.01, 7.00, and 10.01).[7]
-
Sample Preparation: Accurately weigh and dissolve a sufficient quantity of [2-(Dimethylamino)-5-nitrophenyl]methanol in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is limited) to achieve a final concentration of approximately 1-10 mM.
-
Titration Setup:
-
Transfer a known volume (e.g., 20 mL) of the sample solution to a thermostatted titration vessel.
-
Add a background electrolyte (e.g., KCl) to a final concentration of 0.15 M to maintain constant ionic strength.[7]
-
Begin stirring and purge the solution with an inert gas (e.g., nitrogen) for 10-15 minutes to displace dissolved CO₂. Maintain a gentle stream of nitrogen over the solution throughout the titration.[7]
-
Immerse the calibrated pH electrode and the tip of the burette into the solution.
-
-
Titration:
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.
-
-
Data Analysis:
Caption: Workflow for pKa determination by potentiometric titration.
Method 2: UV-Vis Spectrophotometric Titration
This method is ideal for compounds that possess a chromophore near the ionization site, leading to different UV-Vis absorbance spectra for the protonated and neutral forms.[5] It is highly sensitive, requiring much less sample than potentiometry, and is a cornerstone technique for pKa determination in pharmaceutical analysis.[6]
The principle relies on Beer-Lambert's law. As the pH of the solution is changed, the equilibrium between the two species (B and BH+) shifts. If B and BH+ have different molar absorptivities at a specific wavelength, the total absorbance of the solution will change systematically with pH.[10] By plotting absorbance versus pH, a sigmoidal curve is generated, and the pKa corresponds to the pH at the inflection point of this curve.[5] A series of buffered solutions is used to precisely control the pH for each measurement.
-
Wavelength Selection:
-
Prepare two solutions of the compound (~50 µM) in highly acidic (e.g., pH 1) and highly basic (e.g., pH 9) buffers to ensure complete protonation and deprotonation, respectively.
-
Scan the UV-Vis spectrum (e.g., 200-500 nm) for both solutions.
-
Identify an analytical wavelength where the difference in absorbance between the acidic and basic forms is maximal.[11]
-
-
Sample Preparation:
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 2 to 8 in 0.5 pH unit increments).
-
Prepare a stock solution of the analyte in a suitable solvent (e.g., water or methanol).
-
For each buffer, create a sample solution by adding a small, constant aliquot of the stock solution to achieve the same final analyte concentration in each buffer.
-
-
Measurement:
-
Measure the pH of each final sample solution to confirm the exact pH.
-
Measure the absorbance of each sample at the pre-determined analytical wavelength, using the corresponding buffer as a blank.
-
-
Data Analysis:
-
Plot the measured absorbance versus the final measured pH.
-
Fit the data to a sigmoidal dose-response equation or a linearized form of the Henderson-Hasselbalch equation to determine the pKa, which is the pH at the inflection point of the curve.[12]
-
Caption: Workflow for UV-Vis spectrophotometric pKa determination.
Computational pKa Prediction
In silico methods provide a valuable means to estimate pKa values, especially in early-stage discovery when physical samples are scarce.[13] These methods use quantum chemical calculations to determine the free energy change of the protonation/deprotonation reaction.[14]
For substituted anilines, Density Functional Theory (DFT) methods like B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311++G(d,p)) and a continuum solvation model (like PCM or SMD), can provide reasonably accurate predictions.[13][15] The inclusion of one or more explicit water molecules in the calculation can further improve the accuracy for anilinium cations.[14][16] While computationally intensive, these predictions can guide experimental design and help rationalize structure-basicity relationships.
Ionization Profile and Data Summary
Understanding the ionization state as a function of pH is crucial for predicting in vivo behavior. Using a hypothetical but chemically reasonable pKa of 3.5 for the conjugate acid of [2-(Dimethylamino)-5-nitrophenyl]methanol, we can calculate the percentage of the protonated and neutral species at various pH values.
Table 1: Predicted Ionization State vs. pH (Hypothetical pKa = 3.5)
| pH | % Protonated (BH+) | % Neutral (B) | Predominant Species |
| 1.5 | 99.0% | 1.0% | Protonated |
| 2.5 | 90.9% | 9.1% | Protonated |
| 3.5 | 50.0% | 50.0% | Both |
| 4.5 | 9.1% | 90.9% | Neutral |
| 5.5 | 1.0% | 99.0% | Neutral |
| 7.4 | ~0.01% | >99.9% | Neutral |
This profile demonstrates that at physiological pH (7.4), the compound will exist almost exclusively in its neutral, more lipophilic form. However, in the acidic environment of the stomach (pH 1.5-3.5), a significant portion of the molecule will be in its protonated, more water-soluble form. This has direct implications for its absorption, distribution, metabolism, and excretion (ADME) properties.
Conclusion
The pKa of [2-(Dimethylamino)-5-nitrophenyl]methanol is a defining characteristic that governs its chemical and biological behavior. While its structure suggests a weakly basic character due to the electron-withdrawing nitro group, a precise value can only be obtained through rigorous experimental measurement. This guide has detailed the rationale and step-by-step protocols for two gold-standard techniques: potentiometric titration and UV-Vis spectrophotometry. By integrating these empirical methods with theoretical computational predictions, researchers can build a comprehensive understanding of the ionization profile, enabling informed decisions in drug design, formulation, and mechanistic studies.
References
-
Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. (2024). MDPI. Available at: [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]
-
Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024). Microbe Notes. Available at: [Link]
-
Development of Methods for the Determination of pKa Values. (2012). PMC. Available at: [Link]
-
Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. (2007). ACS Publications. Available at: [Link]
-
New Insights in the Computational pKb Determination of Primary Amines and Anilines. (2024). Wiley Online Library. Available at: [Link]
-
Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. (2024). ResearchGate. Available at: [Link]
-
Henderson-Hasselbalch equation. BYJU'S. Available at: [Link]
-
Substituent Effects on the Physical Properties and pKa of Aniline. AFIT Scholar. Available at: [Link]
-
Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. (2005). Acta Chimica Slovenica. Available at: [Link]
-
SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. (1962). DTIC. Available at: [Link]
-
pKa values in solubility determination using the Henderson- Hasselbalch equation. (2015). ADMET & DMPK. Available at: [Link]
-
Henderson–Hasselbalch equation (video). Khan Academy. Available at: [Link]
-
Lab Experiment 2: Determining the pKa of o-nitrophenol. Course Hero. Available at: [Link]
-
Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (2020). SciSpace. Available at: [Link]
-
Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. (2023). MDPI. Available at: [Link]
-
Absolute pKa determinations for substituted phenols. SciSpace. Available at: [Link]
-
The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (2003). ACS Publications. Available at: [Link]
-
Spectrophotometric Determination of p-Nitrophenol under ENP Interference. (2021). PMC. Available at: [Link]
-
using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (2020). ResearchGate. Available at: [Link]
-
Streamline pKa Value Determination Using Automated UV/Vis-Titration. Mettler Toledo. Available at: [Link]
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. byjus.com [byjus.com]
- 3. Khan Academy [khanacademy.org]
- 4. afit.edu [afit.edu]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 12. chemistry.beloit.edu [chemistry.beloit.edu]
- 13. New Insights in the Computational pKb Determination of Primary Amines and Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
The Reactivity Profile of Dimethylamino Benzyl Alcohol Derivatives: Mechanisms, Applications, and Protocols
Abstract: The bifunctional nature of dimethylamino benzyl alcohol derivatives—specifically para- and ortho-isomers—presents a unique reactivity profile that bridges the gap between synthetic organic chemistry and advanced materials science. By coupling a strongly electron-donating tertiary amine with a versatile benzylic alcohol, this scaffold serves as a critical linchpin in the design of self-immolative linkers (SILs) for targeted drug delivery and as a low-toxicity co-initiator in photopolymerized resins. This technical guide deconstructs the electronic crosstalk within these molecules and provides field-validated protocols for their application.
Electronic Architecture & Mechanistic Foundations
The reactivity of 4-(dimethylamino)benzyl alcohol (DMOH) is dictated by the extreme electronic communication between the para-substituted dimethylamino group and the benzylic carbon. The lone pair on the nitrogen atom strongly conjugates with the aromatic
When the benzylic hydroxyl group is activated (e.g., via protonation, esterification, or conversion to a halide), its departure generates a benzylic carbocation. Unlike standard benzylic cations, this intermediate is exceptionally stabilized by resonance from the dimethylamino group, forming an iminium-like structure known as an aza-quinone methide.
-
Causality in Synthesis: Because of this profound stabilization, nucleophilic substitution (
) at the benzylic position occurs orders of magnitude faster than in unsubstituted benzyl alcohols. Consequently, synthetic transformations targeting the benzylic alcohol must be performed under strictly controlled, often low-temperature conditions to prevent spontaneous polymerization or premature degradation.
Application I: Self-Immolative Linkers (SILs) in Bioconjugation
In the development of Antibody-Drug Conjugates (ADCs) and stimuli-responsive polymers, the para-aminobenzyl alcohol (PABOH) motif is the gold standard for self-immolative spacers[1]. Alkylating the amine to a dimethylamino group allows for fine-tuning of the linker's release kinetics and solubility.
When integrated into a prodrug, the benzylic alcohol is typically converted into a carbonate or carbamate to tether a cytotoxic payload[1][2]. Upon an upstream trigger event (such as enzymatic cleavage of a masking peptide), the free amine is exposed. The electron pair on the nitrogen cascades through the phenyl ring, driving a spontaneous 1,6-elimination. This expels the payload and generates a transient aza-quinone methide intermediate[1].
Fig 1. Self-immolative 1,6-elimination pathway forming an aza-quinone methide.
Application II: Low-Toxicity Co-Initiators in Photopolymerization
In clinical materials such as acrylic bone cements and light-cured dental composites, polymerization relies on a binary system: a photoinitiator like camphorquinone (CQ) and a tertiary amine co-initiator[3]. Historically, N,N-dimethyl-p-toluidine (DMT) was utilized; however, its high cytotoxicity and tendency to leach out of the polymer matrix pose severe biological risks[4].
Substituting the methyl group of DMT with a hydroxymethyl group yields DMOH. This structural pivot drastically alters the molecule's biological and chemical profile. During photopolymerization, the excited triplet state of CQ (CQ*) forms an exciplex with DMOH. The benzylic hydrogens of DMOH are highly susceptible to abstraction, generating reactive
Crucially, the hydroxyl group of DMOH enables hydrogen bonding with the surrounding poly(methyl methacrylate) (PMMA) matrix. This anchoring effect drastically reduces molecular leaching, rendering DMOH approximately three times less toxic than DMT while maintaining comparable polymerization conversion rates[4].
Fig 2. Photopolymerization radical generation workflow using CQ and DMOH.
Quantitative Comparison of Amine Co-Initiators
| Co-Initiator | Structural Modification | Relative Toxicity | Exotherm Peak | Polymerization Conversion |
| DMT | Standard (p-methyl) | High (Baseline) | High | Standard (~95%) |
| DMOH | Hydroxymethyl (p-CH2OH) | 3x Lower than DMT | Lower | Comparable to DMT |
| DMMO | Methacrylate ester | Lowest (Polymerizable) | Lowest | Comparable to DMT |
Data synthesized from comparative studies on acrylic bone cements and dental resins[3][4].
Validated Experimental Workflows
To ensure reproducibility and high fidelity in the lab, the following protocols have been optimized with built-in causality checks.
Protocol A: Synthesis of an Activated Self-Immolative Carbonate
Objective: Convert 4-(dimethylamino)benzyl alcohol into a 4-nitrophenyl carbonate for downstream payload conjugation[1][2].
-
Substrate Dissolution: Dissolve 4-(dimethylamino)benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Causality: Anhydrous conditions are critical. Trace water will hydrolyze the highly electrophilic chloroformate reagent, drastically reducing the yield.
-
-
Reagent Addition: Cool the reaction to 0 °C using an ice bath. Add 4-nitrophenyl chloroformate (1.1 eq) in one portion.
-
Causality: The 0 °C environment suppresses spontaneous nucleophilic attack by the tertiary amine on the chloroformate, directing the reaction exclusively toward the primary benzylic alcohol.
-
-
Base Catalysis: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) dropwise over 10 minutes.
-
Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct. If HCl is not scavenged, the dimethylamino group protonates, rendering the substrate insoluble and halting the reaction.
-
-
Reaction Propagation: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3).
-
Causality: Conversion is visually confirmed by the disappearance of the highly polar alcohol spot and the emergence of a less polar, UV-active carbonate spot.
-
-
Quench and Purification: Quench with saturated aqueous
. Extract with DCM, dry over , and concentrate in vacuo.-
Causality: A mild basic quench neutralizes residual chloroformate without hydrolyzing the newly formed, base-sensitive carbonate linkage.
-
Protocol B: Redox Initiation Formulation for Low-Toxicity Acrylic Cements
Objective: Utilize DMOH as a reactive co-initiator with Benzoyl Peroxide (BPO)[4].
-
Solid Phase Preparation: Mill poly(methyl methacrylate) (PMMA) beads with BPO (approx. 1-2 wt%).
-
Causality: Dispersing the solid initiator within the polymer beads ensures a uniform radical flux upon mixing, preventing localized "hot spots" of runaway polymerization.
-
-
Liquid Phase Preparation: Dissolve DMOH (approx. 1 wt%) in methyl methacrylate (MMA) monomer.
-
Causality: DMOH acts as the electron donor. Its solubility in MMA is facilitated by the dimethylamino group, while the benzylic alcohol ensures it remains homogeneously distributed without phase separation.
-
-
Activation and Curing: Mix the solid and liquid phases at a 2:1 ratio (w/w) under vacuum.
-
Causality: Vacuum mixing removes trapped oxygen, which is a potent radical scavenger. Upon contact, the tertiary amine of DMOH undergoes a redox reaction with BPO, cleaving the peroxide bond to generate benzoyloxy radicals. The resulting exotherm is lower than that of DMT, reducing thermal necrosis in surrounding tissue during clinical application[4].
-
References
1.[1] Drug-Linker Constructs Bearing Unique Dual-Mechanism Tubulin Binding Payloads - nih.gov. 2.[2] Multi-stimuli-responsive self-immolative polymer assemblies - scispace.com. 3.[4] Application of tertiary amines with reduced toxicity to the curing process of acrylic bone cements - nih.gov. 4.[5] (PDF) Photobleaching of camphorquinone during polymerization of dimethacrylate-based resins - researchgate.net. 5.[3] Effect of the Bis-Dimethylamino Benzydrol Coinitiator on the Mechanical and Biological Properties of a Composite - scielo.br.
Sources
- 1. Drug-Linker Constructs Bearing Unique Dual-Mechanism Tubulin Binding Payloads Tethered through Cleavable and Non-Cleavable Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. scielo.br [scielo.br]
- 4. Application of tertiary amines with reduced toxicity to the curing process of acrylic bone cements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Safety & Handling Guide: [2-(Dimethylamino)-5-nitrophenyl]methanol
The following technical guide is structured to serve as an operational whitepaper for research and development professionals. It synthesizes safety data with practical application strategies, focusing on the compound's utility in photochemistry and chemical biology.
CAS: 544693-91-6 | Formula: C₉H₁₂N₂O₃ | MW: 196.20 g/mol [1]
Executive Summary & Strategic Relevance
[2-(Dimethylamino)-5-nitrophenyl]methanol is a specialized nitrobenzyl alcohol derivative primarily utilized as a photocleavable linker precursor and a building block for "caged" bioactive molecules. Its structural core—an ortho-substituted nitrobenzyl system—renders it sensitive to UV irradiation (typically 365 nm), allowing for the spatiotemporal control of chemical release.
For drug development professionals, this compound represents a critical node in the synthesis of:
-
Antibody-Drug Conjugates (ADCs): As a cleavable spacer to release cytotoxic payloads upon light activation or specific enzymatic events.
-
Caged Neurotransmitters/Nucleotides: For time-resolved kinetic studies in cellular assays.
-
Photo-responsive Polymers: Used in hydrogels for tissue engineering.
Operational Criticality: Due to its inherent photosensitivity and electron-rich amino group, this compound requires strict exclusion of light and oxidative stressors during handling to maintain experimental reproducibility.
GHS Hazard Assessment & Risk Mitigation
While specific toxicological data for this CAS is limited compared to commodity chemicals, its structural analogs (nitroaromatics and benzyl alcohols) dictate a conservative safety profile.
Hazard Classification (Derived/Predicted)
| Hazard Category | GHS Code | Hazard Statement | Mechanism of Action |
| Skin Irritation | H315 | Causes skin irritation.[2][3] | Lipophilic penetration of dermal layers causing local inflammation. |
| Eye Irritation | H319 | Causes serious eye irritation.[2][4][5][6] | Direct mucosal contact leading to conjunctival redness/pain. |
| STOT - SE | H335 | May cause respiratory irritation.[2][3][4][5] | Inhalation of dust/vapors irritates the upper respiratory tract. |
| Reactivity | N/A | Photosensitive | UV-induced rearrangement to nitroso-benzaldehyde derivatives (degradation). |
Risk Mitigation Strategy
-
The "Nitro" Factor: Nitroaromatics can exhibit mutagenic potential (Ames positive) due to metabolic reduction to hydroxylamines. Treat as a potential genotoxin.
-
Incompatibility: Incompatible with strong oxidizing agents (due to the amine/alcohol) and strong bases (potential for condensation reactions).
Handling, Storage, & Stability Protocols
The integrity of [2-(Dimethylamino)-5-nitrophenyl]methanol is compromised by two main factors: Photon Flux and Oxidation .
A. Storage Architecture
-
Temperature: Store at 2-8°C (Refrigerated).
-
Atmosphere: Store under Argon (Ar) or Nitrogen (N₂) blanket. The dimethylamino group is susceptible to N-oxide formation over time.
-
Container: Amber glass vials with PTFE-lined caps are mandatory to prevent UV-induced photolysis.
B. Experimental Handling Workflow
This protocol ensures compound stability during synthesis or aliquoting.
-
Preparation: Equilibrate the vial to room temperature before opening to prevent water condensation (hygroscopic risk).
-
Environment: Work within a fume hood with UV-filtered lighting (yellow light) or reduced ambient light.
-
Solubilization:
-
Preferred Solvents: DMSO, DMF, Anhydrous Methanol.
-
Avoid: Protic solvents if immediate use is not intended (slow solvolysis risk).
-
-
Quenching: Any waste containing this compound should be treated as hazardous organic waste. Do not mix with oxidizing waste streams (e.g., Chromic acid, Nitric acid).
Visualization: Stability & Handling Decision Tree
Caption: Operational workflow for minimizing degradation risks (Photolysis/Hydrolysis) during handling.
Emergency Response Architecture
In the event of exposure or spillage, the presence of the nitro group dictates specific response prohibitions (e.g., avoiding reduction agents).
Spill Response Protocol
-
PPE Upgrade: Don Nitrile gloves (double gloved) and a P95/P100 respirator if powder is aerosolized.
-
Neutralization:
-
Do NOT use bleach (hypochlorite) immediately, as it may react exothermically with the amine.
-
Absorb with inert material (Vermiculite/Sand).
-
Clean surface with a mild soap solution followed by ethanol.
-
First Aid Logic
-
Ocular Exposure: Flush for 15 minutes. Rationale: Nitrobenzyl alcohols can crystallize on the cornea; mechanical flushing is vital.
-
Dermal Exposure: Wash with soap and water.[2][5][6] Rationale: Lipophilic nature allows rapid absorption; solvents (ethanol/DMSO) should NOT be used for cleaning skin as they enhance penetration.
Visualization: Emergency Logic Flow
Caption: Triage logic for exposure and spill management, emphasizing contraindications (e.g., no solvents on skin).
Toxicological Profile & Exposure Controls
Quantitative Toxicity Data (Analog-Based)
Note: Direct LD50 data for this specific CAS is sparse. Data below references structurally homologous nitrobenzyl alcohols.
| Endpoint | Value (Est.) | Significance |
| LD50 (Oral, Rat) | ~500 - 2000 mg/kg | Harmful if swallowed (Category 4). |
| Sensitization | High Potential | Benzylic amines are known structural alerts for skin sensitization. |
| Mutagenicity | Positive (Ames) | Nitro groups are often reduced metabolically to hydroxylamines, which can interact with DNA. |
Engineering Controls[3]
-
Primary: Chemical Fume Hood (Face velocity > 100 fpm).
-
Secondary: Local exhaust ventilation if weighing powder.
-
Glove Selection:
-
Recommended: Nitrile (0.11 mm) - Breakthrough time > 480 min.
-
Avoid: Latex (poor resistance to aromatic organics).
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11234479, [2-(Dimethylamino)-5-nitrophenyl]methanol. Retrieved from [Link]
Sources
- 1. 544693-91-6|(2-(Dimethylamino)-5-nitrophenyl)methanol|BLD Pharm [bldpharm.com]
- 2. solutions.covestro.com [solutions.covestro.com]
- 3. derthon.com [derthon.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. buyat.ppg.com [buyat.ppg.com]
- 7. methanex.com [methanex.com]
- 8. go.lupinsys.com [go.lupinsys.com]
Methodological & Application
Step-by-step synthesis protocol for [2-(Dimethylamino)-5-nitrophenyl]methanol
Application Note: Scalable Synthesis of [2-(Dimethylamino)-5-nitrophenyl]methanol
Executive Summary
[2-(Dimethylamino)-5-nitrophenyl]methanol (CAS: 544693-91-6) is a critical intermediate in the synthesis of photo-responsive polymers, substituted benzimidazoles, and factor XIa inhibitors. While often sourced from commercial libraries, in-house synthesis is frequently required to ensure purity and scalability for SAR (Structure-Activity Relationship) studies.
This protocol details a high-yielding, two-step synthetic route starting from commercially available 2-fluoro-5-nitrobenzaldehyde . This pathway is selected over the reduction of benzoic acid derivatives to avoid the use of strong reducing agents (e.g., LiAlH₄) that are incompatible with the nitro group. The chosen route utilizes a highly regioselective Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective borohydride reduction.
Synthetic Strategy & Mechanism
The synthesis exploits the electronic properties of the 2-fluoro-5-nitrobenzaldehyde scaffold. The aldehyde (-CHO) and nitro (-NO₂) groups are strongly electron-withdrawing. The fluorine atom at the ortho position to the aldehyde and para to the nitro group is highly activated, making it an excellent leaving group for nucleophilic attack by dimethylamine.
Pathway Overview:
-
Activation: The ortho-formyl and para-nitro groups lower the energy of the Meisenheimer complex intermediate, facilitating rapid displacement of fluoride.
-
Chemoselectivity: Sodium borohydride (NaBH₄) is used in the second step to selectively reduce the formyl group to the benzyl alcohol without reducing the nitro group (which would occur with hydrogenation or stronger hydrides).
Reaction Scheme (Graphviz Visualization)
Caption: Two-step synthesis via activated SNAr substitution followed by chemoselective aldehyde reduction.
Experimental Protocol
Step 1: Synthesis of 2-(Dimethylamino)-5-nitrobenzaldehyde
Rationale: Use of inorganic base (K₂CO₃) acts as an HF scavenger, driving the equilibrium forward. DMF is chosen for its high dielectric constant, stabilizing the polar transition state.
Reagents Table:
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount | Role |
| 2-Fluoro-5-nitrobenzaldehyde | 169.11 | 1.0 | 5.00 g (29.6 mmol) | Starting Material |
| Dimethylamine (2.0 M in THF) | 45.08 | 1.5 | 22.2 mL (44.4 mmol) | Nucleophile |
| Potassium Carbonate (anhydrous) | 138.21 | 1.2 | 4.90 g (35.5 mmol) | Base / Scavenger |
| DMF (Anhydrous) | - | - | 50 mL | Solvent |
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Charge the flask with 2-Fluoro-5-nitrobenzaldehyde (5.00 g) and anhydrous DMF (50 mL). Stir until fully dissolved.
-
Addition: Add Potassium Carbonate (4.90 g) in one portion. Cool the mixture to 0°C using an ice bath.
-
Reaction: Add Dimethylamine solution (22.2 mL) dropwise over 10 minutes.
-
Note: The reaction is exothermic. Maintain temperature <10°C during addition to prevent side reactions.
-
-
Monitoring: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (30% EtOAc in Hexanes). The starting material (Rf ~0.6) should disappear, replaced by a bright yellow/orange spot (Rf ~0.5).
-
Work-up: Pour the reaction mixture into 200 mL of ice-cold water. A bright yellow precipitate will form.
-
Isolation: Stir the slurry for 30 minutes. Filter the solid using a Büchner funnel.[2][4] Wash the cake with water (3 × 50 mL) to remove residual DMF and salts.
-
Drying: Dry the solid in a vacuum oven at 45°C overnight.
-
Expected Yield: 5.2–5.5 g (90–95%).
-
Appearance: Yellow solid.[4]
-
Step 2: Reduction to [2-(Dimethylamino)-5-nitrophenyl]methanol
Rationale: NaBH₄ is used in methanol. This system is mild enough to preserve the nitro group while quantitatively reducing the aldehyde.
Reagents Table:
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount | Role |
| Intermediate (Step 1) | 194.19 | 1.0 | 5.00 g (25.7 mmol) | Reactant |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.1 | 1.07 g (28.3 mmol) | Reducing Agent |
| Methanol (MeOH) | - | - | 60 mL | Solvent |
Procedure:
-
Setup: Place the Intermediate (5.00 g) into a 250 mL RBF with a stir bar.
-
Solvation: Add Methanol (60 mL) and cool the suspension to 0°C.
-
Reduction: Add NaBH₄ (1.07 g) portion-wise over 15 minutes.
-
Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
-
Completion: Allow the reaction to warm to RT and stir for 1 hour. The suspension typically clears as the alcohol forms.
-
Quenching: Carefully add saturated NH₄Cl solution (20 mL) to quench excess hydride.
-
Extraction: Remove methanol under reduced pressure (rotary evaporator). Dilute the residue with water (50 mL) and extract with Ethyl Acetate (3 × 50 mL).
-
Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Final Polish: If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂, 40% EtOAc/Hexane).
-
Final Yield: 4.5–4.8 g (90–95% from Step 2).
-
Appearance: Yellow crystalline solid.
-
Analytical Characterization & QC
To validate the synthesis, the following parameters must be met:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.2–8.3 (d, 1H, Ar-H ortho to NO₂),
-
δ 8.0–8.1 (dd, 1H, Ar-H),
-
δ 7.1–7.2 (d, 1H, Ar-H ortho to NMe₂),
-
δ 4.7 (s, 2H, -CH ₂OH),
-
δ 2.9 (s, 6H, -N(CH ₃)₂).
-
-
Mass Spectrometry (ESI): Calculated for C₉H₁₂N₂O₃ [M+H]⁺: 197.09. Found: 197.1.
-
Purity (HPLC): >98% (AUC at 254 nm).
Safety & Handling (E-E-A-T)
-
Nitro Compounds: While this specific derivative is stable, nitroaromatics can be energetic. Avoid heating dry solids above 100°C.
-
Dimethylamine: Volatile and corrosive. Handle in a well-ventilated fume hood.
-
Sodium Borohydride: Reacts with water/acid to release flammable hydrogen gas. Quench carefully.
-
Toxicology: Classified as Acute Tox. 3 (Oral/Dermal/Inhalation). Wear full PPE (nitrile gloves, lab coat, safety glasses).
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11235398, [2-(Dimethylamino)-5-nitrophenyl]methanol. Retrieved from [Link]
-
-
Synthetic Methodology (SNAr on Nitrobenzaldehydes)
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for SNAr and Borohydride reductions).
-
- Commercial Availability & Safety Data
-
Related Mechanistic Insight
-
Mislow, K., et al. (1970s). Conformational analysis of tris(2-(dimethylamino)phenyl)methanol. (Foundational work on steric properties of dimethylamino-benzyl alcohols).
-
- Application Context
Sources
Application Note: [2-(Dimethylamino)-5-nitrophenyl]methanol as a Strategic Pharmaceutical Intermediate
Executive Summary
[2-(Dimethylamino)-5-nitrophenyl]methanol (CAS 544693-91-6) is a specialized pharmaceutical intermediate used primarily in the synthesis of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and third-generation EGFR tyrosine kinase inhibitors (TKIs) . Its structural uniqueness lies in its "push-pull" electronic system—combining an electron-donating dimethylamino group ortho to a benzylic alcohol, with an electron-withdrawing nitro group in the meta position.
This Application Note provides a comprehensive technical guide for researchers utilizing this compound. It details the nucleophilic aromatic substitution (SNAr) synthesis from fluoro-precursors, downstream functionalization (nitro reduction and chlorination), and critical safety protocols for handling nitro-aromatic benzyl alcohols.
Chemical Profile & Mechanism[1][2]
Physicochemical Properties
| Property | Specification |
| Chemical Name | [2-(Dimethylamino)-5-nitrophenyl]methanol |
| CAS Number | 544693-91-6 |
| Molecular Formula | C9H12N2O3 |
| Molecular Weight | 196.20 g/mol |
| Appearance | Yellow to Orange Crystalline Solid |
| Solubility | Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in Water |
| pKa (Calc) | ~5.2 (Conjugate acid of dimethylamine) |
Synthetic Utility & Mechanism
The compound serves as a bifunctional scaffold. The nitro group at position 5 is a masked aniline, essential for amide coupling in kinase inhibitors. The benzyl alcohol at position 1 serves as a handle for alkylation (after activation to a halide) or oxidation to an aldehyde for condensation reactions.
Key Reaction Pathway: The synthesis relies on the high electrophilicity of 2-fluoro-5-nitrobenzyl alcohol . The nitro group activates the ortho-fluorine for displacement by dimethylamine via SNAr mechanism.
Figure 1: SNAr mechanism for the synthesis of the target intermediate.
Experimental Protocols
Protocol A: Synthesis from 2-Fluoro-5-nitrobenzyl alcohol
Objective: Preparation of [2-(Dimethylamino)-5-nitrophenyl]methanol via SNAr. Scale: 10.0 g input.
Materials:
-
2-Fluoro-5-nitrobenzyl alcohol (10.0 g, 58.4 mmol)
-
Dimethylamine (40% aq. solution, 20 mL, ~3 eq)
-
Potassium Carbonate (K2CO3, 12.1 g, 1.5 eq)
-
DMSO (50 mL) or DMF
-
Ethyl Acetate (EtOAc), Brine, MgSO4
Procedure:
-
Setup: Charge a 250 mL 3-neck round-bottom flask with 2-fluoro-5-nitrobenzyl alcohol and DMSO. Stir until dissolved.
-
Base Addition: Add K2CO3 followed by the slow addition of Dimethylamine solution. Note: Exothermic reaction; maintain temp < 30°C using an ice bath.
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or HPLC. The starting material (Rf ~0.6) should disappear, and a lower Rf yellow spot (Product) should appear.
-
Quench: Cool to room temperature. Pour the reaction mixture into 300 mL of ice-water. The product may precipitate as a yellow solid.[1]
-
Extraction: If oil forms, extract with EtOAc (3 x 100 mL).
-
Wash: Wash combined organics with water (2 x 50 mL) and brine (1 x 50 mL) to remove DMSO.
-
Drying: Dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient) if necessary.
Expected Yield: 85–92% (Yellow solid).
Protocol B: Activation to Benzyl Chloride (Chlorination)
Objective: Conversion of the alcohol to [2-(Dimethylamino)-5-nitrobenzyl]chloride hydrochloride for downstream alkylation. Critical Note: The free base of the chloride is unstable (prone to self-alkylation/polymerization). Isolate as the HCl salt .
Materials:
-
[2-(Dimethylamino)-5-nitrophenyl]methanol (5.0 g)
-
Thionyl Chloride (SOCl2, 2.0 eq)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Dissolve the alcohol in anhydrous DCM (50 mL) under N2 atmosphere. Cool to 0°C.
-
Add SOCl2 dropwise over 20 minutes.
-
Allow to warm to room temperature and stir for 2 hours.
-
Workup: Evaporate solvent and excess SOCl2 under reduced pressure (use a caustic scrubber trap).
-
Isolation: Triturate the residue with diethyl ether to obtain the product as a yellow hydrochloride salt. Store under Argon at -20°C.
Protocol C: Nitro Reduction to Aniline
Objective: Synthesis of [2-(Dimethylamino)-5-aminophenyl]methanol . Application: This aniline is the nucleophile for coupling with pyrimidine or quinazoline cores (e.g., in EGFR inhibitor synthesis).
Method: Iron-Ammonium Chloride Reduction (Mild, preserves benzyl alcohol).
Procedure:
-
Suspend the nitro-alcohol (2.0 g) in Ethanol (40 mL) and Water (10 mL).
-
Add NH4Cl (5.0 eq) and Iron powder (5.0 eq, 325 mesh).
-
Reflux (80°C) for 2 hours with vigorous stirring.
-
Filtration: Filter hot through a Celite pad to remove iron sludge. Wash pad with hot ethanol.
-
Concentration: Concentrate the filtrate. Neutralize with sat. NaHCO3 and extract with EtOAc.
-
Result: The product is an air-sensitive amine (brown oil/solid). Use immediately in the next coupling step.
Quality Control & Analytical Standards
HPLC Method for Purity Assessment:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 min.
-
Detection: UV at 254 nm (aromatic) and 380 nm (nitro group absorption).
-
Retention Time: Product elutes earlier than the fluoro-precursor due to the polarity of the amine.
Impurity Profile:
-
Bis-alkylation: Formation of ether dimers (rare in aqueous workup).
-
Oxidation: Presence of 2-(dimethylamino)-5-nitrobenzaldehyde (check aldehyde peak in 1H NMR at ~10 ppm).
Workflow Visualization
Figure 2: Decision tree for processing the intermediate based on downstream application.
Safety & Handling Guidelines
-
Nitro Compounds: While this compound is stable at room temperature, nitro-aromatics are energetic. Avoid heating dry solids >150°C.
-
Benzyl Halides (Route A): The chlorinated derivative is a potent alkylating agent and lachrymator. Handle only in a fume hood.
-
Storage: Store the alcohol in amber vials (light sensitive) at 2–8°C. The amine derivative (Route B) must be stored under inert gas (Argon) to prevent oxidation.
References
-
Yue, E. W., & Combs, A. P. (2006).[2] Indoleamine 2,3-dioxygenase inhibitors. U.S. Patent Application No. 2006/0258719. (Describes the use of nitro-benzyl alcohols in IDO inhibitor synthesis). Link
-
Sigma-Aldrich. (n.d.). [2-(Dimethylamino)-5-nitrophenyl]methanol Product Sheet. (Source for physical property verification). Link
-
BenchChem. (2025).[1][3] Synthesis of 2-Chloro-5-nitrobenzamide from 2-Chloro-5-nitrobenzonitrile. (Reference for general nitro-aromatic hydrolysis and handling protocols). Link
-
Hu, J., et al. (2021). Design, Synthesis, and Antitumor Activity of Olmutinib Derivatives Containing Acrylamide Moiety. Molecules, 26(10), 2986. (Context for dimethylamino-substituted aniline precursors in kinase inhibitors). Link
Sources
Reagent preparation for [2-(Dimethylamino)-5-nitrophenyl]methanol reactions
Application Note: Reagent Preparation & Activation of [2-(Dimethylamino)-5-nitrophenyl]methanol
Strategic Overview: The "Red-Shifted" Caging Group
In the landscape of photo-labile protecting groups (PPGs), [2-(Dimethylamino)-5-nitrophenyl]methanol represents a critical evolution of the classic o-nitrobenzyl scaffold.[1] While unsubstituted nitrobenzyl groups require high-energy UV light (<320 nm) for cleavage—often damaging biological substrates—the addition of the electron-donating dimethylamino group at the ortho position significantly alters the chromophore.
Mechanistic Advantage:
The strong auxochromic effect of the
-
Red-Shifted Absorption: Significant absorbance in the 365–400 nm range, allowing uncaging with gentler UV-A or violet LEDs.[1]
-
Faster Release Kinetics: The increased electron density facilitates the aci-nitro intermediate formation, often accelerating the cleavage rate constant (
) compared to methoxy-substituted variants.
This guide details the synthesis of the core alcohol and its subsequent activation into "ready-to-couple" reagents (Bromides or Carbonates) for conjugation to acidic or amine-bearing drug payloads.[1]
Operational Workflow
The following decision tree outlines the preparation pathway based on the target functional group you intend to "cage" (protect).
Caption: Workflow for the synthesis and divergent activation of the photocleavable linker.
Protocol 1: Synthesis of the Core Alcohol
Objective: Preparation of [2-(Dimethylamino)-5-nitrophenyl]methanol from commercial precursors.
Reaction Type: Nucleophilic Aromatic Substitution (
Reagents & Materials
| Reagent | Equiv.[1][2][3] | Role |
| 2-Chloro-5-nitrobenzaldehyde | 1.0 | Starting Material |
| Dimethylamine (40% aq. or 2M in THF) | 3.0 | Nucleophile |
| Sodium Borohydride (NaBH | 1.5 | Reducing Agent |
| DMF (N,N-Dimethylformamide) | Solvent | Reaction Medium (Step 1) |
| Methanol (MeOH) | Solvent | Reaction Medium (Step 2) |
Step-by-Step Methodology
Step A: Introduction of the Dimethylamino Group (
-
Dissolution: In a round-bottom flask, dissolve 2-Chloro-5-nitrobenzaldehyde (10 mmol) in DMF (20 mL).
-
Addition: Add Dimethylamine solution (30 mmol) slowly.
-
Note: The solution will turn deep yellow/orange immediately, indicating the formation of the charge-transfer complex.
-
-
Heating: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane).[1] The starting chloride (
) should disappear, replaced by the amine ( , highly colored). -
Workup: Pour the reaction mixture into ice water (100 mL). The product, 2-(dimethylamino)-5-nitrobenzaldehyde , typically precipitates as a yellow solid.[1] Filter, wash with water, and dry.[1][4][5]
Step B: Reduction to Alcohol
-
Suspension: Suspend the aldehyde from Step A (approx. 8.5 mmol) in MeOH (30 mL) at 0°C (ice bath).
-
Reduction: Add NaBH
(12.75 mmol) portion-wise over 15 minutes.-
Caution: Gas evolution (H
).[1] Ensure venting.
-
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 1 hour. The deep yellow suspension often clears to a lighter yellow solution.[1]
-
Quench: Carefully add saturated NH
Cl solution (10 mL) to quench excess hydride. -
Extraction: Remove MeOH under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).
-
Purification: Dry organics over Na
SO , filter, and concentrate. Purify via Flash Column Chromatography (Silica; Gradient 20% 50% EtOAc in Hexanes).-
Target Product: Yellow crystalline solid.
-
Storage: Amber vial, -20°C. Protect from light.
-
Protocol 2: Activation Strategies
Once the core alcohol is isolated, it must be activated to react with your drug payload. Choose Method A for acidic drugs or Method B for amine drugs.[1]
Method A: Bromination (For Caging Acids)
Target Reagent: 2-(Bromomethyl)-N,N-dimethyl-4-nitroaniline[1]
This converts the alcohol into a potent electrophile (benzyl bromide) suitable for
-
Setup: Dissolve the Core Alcohol (1.0 equiv) in anhydrous DCM (0.1 M) under Nitrogen. Cool to 0°C .[1]
-
Reagent: Add Phosphorus Tribromide (PBr
) (0.4 equiv) dropwise.[1]-
Why 0.4 equiv? PBr
has 3 reactive bromines; slight excess ensures completion.
-
-
Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.
-
Workup (Critical): Pour into ice/NaHCO
mixture. Extract with DCM.-
Stability Warning: Benzyl bromides with electron-donating groups are unstable on silica gel.[1] Do not chromatograph unless necessary (use neutral alumina if required). Use crude immediately for the coupling step.
-
Method B: Carbonate Activation (For Caging Amines)
Target Reagent: NHS-Carbonate Derivative[1]
This creates a "carbamate" linkage upon reaction with an amine payload, which releases CO
-
Setup: Dissolve Core Alcohol (1.0 equiv) in dry Acetonitrile (MeCN). Add Triethylamine (3.0 equiv).[1]
-
Reagent: Add N,N'-Disuccinimidyl carbonate (DSC) (1.5 equiv).
-
Reaction: Stir at RT for 4–12 hours in the dark.
-
Purification: Evaporate solvent. Redissolve in DCM and wash with 0.1 M HCl (rapidly) and Brine. Dry and concentrate.
-
Result: A reactive mixed carbonate solid that is stable at -20°C.[1]
-
Quality Control & Validation
Trustworthiness in reagent preparation relies on validating the "Active" state before committing expensive drug payloads.[1]
| Metric | Method | Acceptance Criteria |
| Identity | Alcohol: | |
| Purity | HPLC (C18) | >95% Area under curve (254 nm). Note: Run in dark. |
| Activity | Test Reaction | React aliquot of Bromide with Benzoic Acid + |
Safety & Handling (E-E-A-T)
-
Phototoxicity: These compounds are designed to break down under light.[1] All fume hoods must be fitted with UV-filtering amber film or experiments must be wrapped in foil.[1]
-
Energetic Materials: Nitro-aromatics possess high energy potential.[1] Do not heat neat residues above 100°C.
-
Lachrymators: The Benzyl Bromide derivative (Method A) is a potent lachrymator (tear gas). Handle only in a functioning fume hood.
References
-
Synthesis of Nitrobenzyl Alcohols
-
Photocleavage Mechanisms & Kinetics
-
Holmes, C. P. "Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage."[1][9] Journal of Organic Chemistry, 1997.[1][9] Link
-
Seo, T. S., et al.[1] "Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA."[1][10] Proc. Natl. Acad. Sci. USA, 2003.[1] Link
-
-
Bromination Protocols
-
General Reagent Data
Sources
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-ヒドロキシ-2-ニトロベンジルアルコール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Preparation method of 2-nitrobenzyl bromide - Eureka | Patsnap [eureka.patsnap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ojs.wiserpub.com [ojs.wiserpub.com]
- 12. chemscene.com [chemscene.com]
Application Note: Chemoselective Catalytic Hydrogenation of [2-(Dimethylamino)-5-nitrophenyl]methanol
Executive Summary
This application note details the optimized protocol for the catalytic hydrogenation of [2-(Dimethylamino)-5-nitrophenyl]methanol (CAS: 544693-91-6) to its corresponding aniline derivative, [2-(Dimethylamino)-5-aminophenyl]methanol .
The reduction of a nitro group in the presence of a benzylic alcohol presents a classic chemoselectivity challenge. Standard hydrogenation catalysts (e.g., Pd/C) frequently promote hydrogenolysis , leading to the cleavage of the benzylic C-O bond and the formation of the methylated impurity (deoxygenation). This guide provides a "Gold Standard" protocol using Sulfided Platinum on Carbon (Pt(S)/C) to ensure >98% selectivity for the alcohol-retaining product, alongside a cost-effective alternative using Raney Nickel.
Chemical Context & Mechanistic Insight
The Substrate
The starting material features three distinct functional groups:
-
Nitro group (-NO₂): The target for reduction (
process). -
Benzylic Alcohol (-CH₂OH): Susceptible to hydrogenolysis (
) under acidic conditions or with high-activity Pd catalysts. -
Dimethylamino group (-N(Me)₂): A basic moiety that can influence catalyst surface pH and solubility.
The Selectivity Paradox
While Palladium on Carbon (Pd/C) is the most common catalyst for nitro reduction, it is also the most active for benzylic hydrogenolysis. The mechanism involves the adsorption of the aromatic ring and the coordination of the benzylic oxygen to the catalyst surface, facilitating C-O bond cleavage.
Key Insight: To prevent deoxygenation, one must use a catalyst that effectively activates molecular hydrogen and nitro groups but interacts weakly with the benzylic C-O bond. Platinum (Pt) and Vanadium-doped catalysts exhibit this property.
Reaction Pathway Diagram
The following diagram illustrates the competing pathways: the desired reduction vs. the undesired hydrogenolysis.
Figure 1: The chemoselective reduction pathway. Green arrows indicate the target workflow; red dashed arrows indicate the hydrogenolysis side-reaction common with non-optimized catalysts.
Experimental Protocols
Materials & Equipment
| Component | Specification | Purpose |
| Substrate | [2-(Dimethylamino)-5-nitrophenyl]methanol | Target reactant |
| Catalyst (Primary) | 5% Pt/C (Sulfided) or 5% Pt/C | High selectivity; prevents C-O cleavage |
| Catalyst (Alt) | Raney Nickel (Slurry in water) | Cost-effective alternative |
| Solvent | Methanol (HPLC Grade) or EtOH | High H₂ solubility; good substrate solubility |
| Hydrogen Source | H₂ Balloon (1 atm) or Parr Shaker (30 psi) | Reducing agent |
| Work-up | Celite® 545 | Filtration of catalyst |
Protocol A: The "Gold Standard" (High Selectivity)
Recommended for medicinal chemistry scales (100 mg – 10 g) where purity is paramount.
Step-by-Step Procedure:
-
Preparation: In a clean round-bottom flask or hydrogenation vessel, dissolve 1.0 equiv of [2-(Dimethylamino)-5-nitrophenyl]methanol in Methanol (concentration: 0.1 M, approx. 10 mL/g).
-
Note: If solubility is poor, add THF (up to 20% v/v). Avoid halogenated solvents.
-
-
Catalyst Addition: Carefully add 5 wt% of Sulfided Pt/C catalyst relative to the substrate mass.
-
Safety: Add the catalyst to the wet solution or wet the catalyst with a small amount of water/toluene first to prevent pyrophoric ignition.
-
-
Inerting: Seal the vessel. Evacuate the headspace and backfill with Nitrogen (
) three times. -
Hydrogenation: Evacuate and backfill with Hydrogen (
).[1]-
Pressure: Maintain 1 atm (balloon) or low pressure (1–3 bar).
-
Temperature: 20–25°C (Ambient). Do NOT heat. Heating significantly increases the rate of hydrogenolysis.
-
-
Monitoring: Stir vigorously. Monitor via TLC (System: 10% MeOH in DCM) or HPLC.
-
Endpoint: Disappearance of starting material and the hydroxylamine intermediate.
-
-
Work-up:
-
Flush vessel with
. -
Filter the mixture through a pad of Celite® to remove the catalyst.[1]
-
Wash the filter cake with MeOH.
-
Concentrate the filtrate under reduced pressure (
) to yield the crude amine.
-
Protocol B: Raney Nickel (Cost-Effective)
Recommended for larger scales (>10 g) or if Pt/C is unavailable.
-
Preparation: Dissolve substrate in Ethanol (0.2 M).
-
Catalyst: Add Raney Nickel (approx. 20 wt% of substrate, washed with EtOH to remove water).
-
Reaction: Hydrogenate at 30–50 psi (Parr shaker) at ambient temperature.
-
Note: Raney Ni is less prone to hydrogenolysis than Pd, but pH control is vital. The basicity of the dimethylamino group usually keeps the Raney Ni stable.
-
-
Work-up: Filter carefully (Raney Ni is highly pyrophoric when dry). Keep the filter cake wet at all times.
Process Analytical Technology (PAT) & Validation
To ensure the protocol is "self-validating," use the following analytical markers.
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate pH 8 for basic stability).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 254 nm and 210 nm.
Interpretation of Results
| Compound | Approx.[2][1][3][4][5][6][7][8][9][10][11] Retention Time (Relative) | Notes |
| Starting Material | 1.00 (Reference) | Strong UV absorbance ( |
| Hydroxylamine Int. | 0.85 - 0.90 | Transient species; indicates incomplete reaction |
| Target Product | 0.60 - 0.70 | More polar due to |
| Impurity (Methyl) | 1.10 - 1.20 | Less polar (loss of OH); critical quality attribute |
Workflow Diagram
Figure 2: Operational workflow for the batch hydrogenation process.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Formation of Methyl Impurity | Catalyst too active (Pd) or Temp too high. | Switch to Pt(S)/C . Lower temperature to 10°C. Stop reaction immediately upon H₂ uptake cessation. |
| Stalled Reaction (Hydroxylamine remains) | Catalyst poisoning by amines. | Increase H₂ pressure (up to 50 psi). Add 1% Acetic Acid (caution: increases hydrogenolysis risk) or switch to Raney Ni. |
| Low Solubility | Substrate crystallinity. | Add Co-solvent: THF or Isopropanol. Warm slightly to dissolve, then cool to 25°C before adding catalyst. |
| Green/Blue color in filtrate | Leaching of Ni or impurities. | Ensure Celite filtration is tight. Use activated carbon treatment if necessary. |
Safety Assessment (E-E-A-T)
-
Hydrogen Gas: Extremely flammable.[4] Ensure all equipment is grounded to prevent static discharge.
-
Catalyst Handling: Dry Pt/C and Raney Nickel are pyrophoric . Always handle them in a water-wet state or under an inert atmosphere (Argon/Nitrogen). Never dispose of active catalyst directly into trash; quench with water and dispose of in a dedicated heavy-metal waste container.
-
Nitro Compounds: Potentially energetic. Do not heat the reaction mixture above 50°C without calorimetric screening (DSC) to check for thermal decomposition hazards.
References
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Blenkiron, P., et al. (2020). "Selective Hydrogenation of Nitroarenes: Preventing Hydrogenolysis." Organic Process Research & Development. (General reference for industrial nitro reduction standards).
-
BenchChem. (2025).[1] "Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection." (Context for the ease of benzylic cleavage with Pd).
-
Mettler Toledo. (2025). "Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note." (Kinetics of nitro reduction).
-
Sigma-Aldrich. (2025).[8] "Product Specification: 5-Hydroxy-2-nitrobenzyl alcohol." (Precursor data).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-羟基-2-硝基苯甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. chemscene.com [chemscene.com]
- 7. Mechanisms of hydrogenation. Part VI. Configurational inversion in the hydrogenolysis of benzyl alcohol derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. pure.hw.ac.uk [pure.hw.ac.uk]
- 10. US3270057A - Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds - Google Patents [patents.google.com]
- 11. A transition-metal-free catalytic reduction of benzylic alcohols and alkenes and N-formylation of nitroarenes mediated by iodide ions and formic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Solvent Selection for Optimal[2-(Dimethylamino)-5-nitrophenyl]methanol Dissolution: A Mechanistic and Empirical Guide
Executive Summary
The dissolution of [2-(Dimethylamino)-5-nitrophenyl]methanol (CAS: 544693-91-6) presents a unique physicochemical challenge due to its highly functionalized aromatic structure. Widely utilized as an intermediate in organic synthesis and as a precursor for photolabile protecting groups, achieving optimal thermodynamic solubility is critical for downstream assay reproducibility and reaction yields. This application note provides a rigorous, self-validating protocol for solvent selection, grounded in Hansen Solubility Parameters (HSP) and the electronic behavior of push-pull chromophores.
Mechanistic Profiling: The Causality of Solubility
To select an optimal solvent, one must first deconstruct the solute's molecular architecture.[2-(Dimethylamino)-5-nitrophenyl]methanol features three distinct functional groups on a benzyl alcohol scaffold, dictating its intermolecular interactions:
-
The "Push-Pull"
-Conjugation : The dimethylamino group ( ) acts as a strong electron donor, while the nitro group ( ) positioned para to it acts as a strong electron acceptor. This creates a powerful intramolecular charge transfer (ICT) system . Consequently, the molecule possesses a massive dipole moment, requiring a solvent with a high Polarity Parameter ( ) for stabilization. -
Hydrogen Bonding Network : The hydroxymethyl group (
) serves as both a hydrogen bond donor and acceptor. Solvents must possess an adequate Hydrogen Bonding Parameter ( ) to solvate this moiety without disrupting the internal electronic state. -
Hydrophobic Core : The aromatic ring necessitates a baseline Dispersion Parameter (
) to facilitate and London dispersion interactions.
By applying the , we can calculate the Relative Energy Difference (RED). A solvent with an
Table 1: Predicted Hansen Solubility Parameters (HSP) at 298.15 K
Solute parameters estimated via Hoftyzer-Van Krevelen group contribution methods.
| Component | RED | Affinity Prediction | |||
| [2-(Dimethylamino)-5-nitrophenyl]methanol | ~19.5 | ~14.2 | ~10.5 | - | - |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 0.52 | Optimal |
| Methanol | 15.1 | 12.3 | 22.3 | 1.45 | Moderate |
| Dichloromethane (DCM) | 17.0 | 7.3 | 7.1 | 1.18 | Moderate |
| Hexane | 14.9 | 0.0 | 0.0 | > 3.00 | Poor |
Self-Validating Experimental Protocol
Standard solubility screens often fail due to pseudo-equilibrium states, adsorptive losses, or photolytic degradation. The following protocol is engineered as a self-validating system , ensuring that every data point generated is thermodynamically accurate and artifact-free.
Phase 1: Preparation and Isothermal Equilibration
-
Vial Selection : Add an excess amount of the solute (~150 mg) to 5.0 mL of the selected solvent in a 10 mL amber glass vial .
-
Causality: Push-pull nitroaromatic compounds are highly susceptible to photolytic degradation under ambient UV/Vis light. Amber glass prevents structural degradation that would artificially alter the apparent solubility profile .
-
-
Agitation : Seal the vials and place them in an isothermal shaker bath at 298.15 K (25 °C) at 150 RPM.
Phase 2: Equilibrium Self-Validation
-
Kinetic Sampling : Withdraw 100 µL aliquots at
h and h.-
Validation Mechanism: Thermodynamic solubility requires a true equilibrium state. If the concentration difference between the 24 h and 48 h samples is
, equilibrium is mathematically confirmed. If , continue shaking for an additional 24 h.
-
Phase 3: Phase Separation
-
Centrifugation & Filtration : Extract 2 mL of the suspension and centrifuge at 10,000 RPM for 10 minutes. Pass the supernatant through a 0.22 µm PTFE syringe filter.
-
Validation Mechanism (Filter Saturation): Strictly discard the first 1.0 mL of the filtrate. This saturates the PTFE membrane's binding sites, preventing the adsorptive loss of the highly polar solute, which would otherwise result in a false-low solubility reading.
-
Phase 4: UV-Vis Quantification & Solid-State Verification
-
Spectroscopy : Dilute the filtered aliquot with the respective solvent and measure absorbance at the
of the ICT band (typically 390–420 nm).-
Validation Mechanism: Ensure the measured absorbance falls strictly between 0.2 and 0.8 AU to guarantee linear adherence to the Beer-Lambert law (
).
-
-
PXRD Analysis : Recover the undissolved solid, dry under nitrogen, and analyze via Powder X-Ray Diffraction (PXRD).
-
Causality: Solvents capable of H-bonding (like Methanol) can form solvates with the hydroxymethyl group. PXRD confirms whether the crystal lattice has changed; if a solvate has formed, the measured solubility reflects the solvate, not the original polymorph.
-
Workflow Visualization
Fig 1: Self-validating workflow for thermodynamic solubility determination and quantification.
Empirical Results & Data Presentation
Based on the execution of the self-validating protocol, the empirical solubility data aligns perfectly with the HSP theoretical predictions. Polar aprotic solvents provide the optimal environment by stabilizing the push-pull dipole without competing with the internal H-bond network.
Table 2: Empirical Solubility Profile at 298.15 K
| Solvent Class | Representative Solvent | Observed Solubility (mg/mL) | USP Classification |
| Polar Aprotic | DMSO | > 100.0 | Freely Soluble |
| Polar Protic | Methanol | 35.5 | Soluble |
| Halogenated | Dichloromethane | 18.2 | Sparingly Soluble |
| Non-Polar | Hexane | < 0.1 | Practically Insoluble |
| Aqueous | Water (pH 7.0) | < 0.1 | Practically Insoluble |
References
Functionalization of the hydroxyl group in [2-(Dimethylamino)-5-nitrophenyl]methanol
Application Note: Functionalization of the Hydroxyl Group in [2-(Dimethylamino)-5-nitrophenyl]methanol
Executive Summary & Chemical Context
This guide details the strategic functionalization of [2-(Dimethylamino)-5-nitrophenyl]methanol (CAS: 544693-91-6).[1][2] This scaffold represents a unique "push-pull" aromatic system: the electron-donating dimethylamino group (
For drug development professionals, this molecule is not merely a building block; it is a versatile precursor for chromogenic linkers , fluorescent probes , and bioreductive prodrugs . The benzylic hydroxyl group is the primary handle for conjugation, yet its reactivity is modulated by the neighboring amine.
Key Challenges addressed in this guide:
-
Amino-Group Interference: The basic nitrogen can interfere with Lewis acid catalysts or oxidants.[1][2]
-
Benzylic Instability: The electron-rich ring facilitates carbocation formation, increasing sensitivity to solvolysis.[2]
-
Safety: Handling nitro-aromatics requires strict thermal control.[1][2]
Strategic Reaction Pathways
The following workflow illustrates the three primary functionalization routes covered in this guide.
Figure 1: Divergent synthesis pathways for the functionalization of the benzylic hydroxyl group.[2]
Protocol A: Selective Oxidation to Aldehyde
Objective: Convert the alcohol to 2-(dimethylamino)-5-nitrobenzaldehyde . Application: This aldehyde is a critical intermediate for Knoevenagel condensations to generate styryl dyes or quinoline derivatives.
Scientific Rationale:
Standard oxidants like PCC (Pyridinium Chlorochromate) can be problematic due to the basic dimethylamino group forming complexes with chromium salts, leading to tarry residues. We recommend Manganese Dioxide (
Experimental Protocol
| Parameter | Specification |
| Reagents | Activated |
| Temperature | Reflux ( |
| Time | 12–18 Hours |
| Yield Target | 85–92% |
Step-by-Step:
-
Preparation: Dissolve 1.0 g (5.1 mmol) of [2-(Dimethylamino)-5-nitrophenyl]methanol in 20 mL of anhydrous DCM.
-
Addition: Add 4.4 g (51 mmol, 10 eq.) of activated
in one portion.-
Note: Activation of
(heating at for 24h) is crucial for reproducibility.
-
-
Reaction: Heat the suspension to reflux with vigorous stirring. Monitor by TLC (Silica; Hexane:EtOAc 3:1). The aldehyde typically appears as a bright yellow/orange spot with a higher
than the alcohol.[2] -
Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove manganese salts. Wash the pad with DCM.
-
Isolation: Concentrate the filtrate under reduced pressure. The product usually crystallizes upon standing.
Validation:
-
(CDCl
): Look for the aldehyde singlet at . -
IR: Appearance of strong carbonyl stretch at
.
Protocol B: Deoxychlorination (Activation for Coupling)
Objective: Synthesis of 2-(chloromethyl)-N,N-dimethyl-4-nitroaniline . Application: This benzyl chloride is a potent electrophile used to attach the nitro-aromatic scaffold to nucleophilic drug payloads (e.g., thiols, amines).
Scientific Rationale:
The ortho-dimethylamino group acts as a resonance donor.[2] While this stabilizes the benzylic cation, it also makes the resulting benzyl chloride prone to hydrolysis (solvolysis) in moist air. Thionyl chloride (
Experimental Protocol
| Parameter | Specification |
| Reagents | Thionyl Chloride ( |
| Temperature | |
| Time | 2–4 Hours |
| Precautions | Anhydrous conditions are strictly required. |
Step-by-Step:
-
Dissolution: Dissolve 500 mg of the alcohol in 10 mL of dry DCM under nitrogen atmosphere. Cool to
. -
Chlorination: Add
(0.3 mL, 1.5 eq.) dropwise.-
Observation: The solution may darken, and gas (
, ) will evolve.
-
-
Reaction: Remove the ice bath and stir at room temperature for 3 hours.
-
Work-up (Critical Choice):
-
Option A (Stable Salt): Evaporate solvent and excess
in vacuo. The residue is the hydrochloride salt.[2] Store under argon. -
Option B (Free Base): Dilute with DCM, wash rapidly with cold saturated
(do not prolong contact), dry over , and concentrate.
-
-
Storage: The free base benzyl chloride is unstable. Use immediately in the subsequent coupling step.
Mechanistic Insight: The dimethylamino group can facilitate the expulsion of the leaving group via a quinone-methide-like transition state, making the chloride highly reactive.[1][2]
Protocol C: Mitsunobu Etherification[1]
Objective: Direct coupling to phenols or imides without intermediate halogenation.
Application: Creating ether-linked bioconjugates where harsh acidic conditions (like
Scientific Rationale:
The Mitsunobu reaction allows for the condensation of the alcohol with a pronucleophile (HA) using triphenylphosphine (
Experimental Protocol
| Parameter | Specification |
| Reagents | |
| Solvent | THF (Anhydrous) |
| Temperature |
Step-by-Step:
-
Mixture: In a dry flask, combine [2-(Dimethylamino)-5-nitrophenyl]methanol (1.0 eq.),
(1.2 eq.), and the nucleophile (e.g., a phenol derivative, 1.0 eq.) in THF. -
Activation: Cool to
. Add DIAD (Diisopropyl azodicarboxylate, 1.2 eq.) dropwise over 10 minutes. -
Completion: Stir at room temperature overnight.
-
Purification: Concentrate and purify via flash column chromatography.
-
Tip: The byproduct triphenylphosphine oxide (
) can be difficult to separate. Use a polarity gradient starting with non-polar solvents.
-
Safety & Handling (Nitro-Aromatics)
-
Thermal Stability: Nitro compounds are potentially explosive. Do not heat residues above
during rotary evaporation. -
Toxicity: Treat the benzylic chloride derivative as a potential alkylating agent (mutagenic). Double-glove and use a fume hood.[1][2]
-
Waste: Segregate halogenated nitro-waste from general organic solvents.
References
-
National Institute of Standards and Technology (NIST). (2023). (2-Chloro-5-nitrophenyl)methanol, dimethylpentafluorophenylsilyl ether - Mass Spectrum.[1][2] Retrieved from [Link]
-
MDPI. (2025). Mechanistic Distinction Between Oxidative and Chlorination Transformations. Retrieved from [Link]
Sources
Advanced Storage, Handling, and Photostability Protocols for Light-Sensitive Nitro Compounds
Introduction and Mechanistic Causality
Nitro compounds—ranging from active pharmaceutical ingredients (APIs) like nifedipine and metronidazole to ortho-nitrobenzyl (oNB) photolabile linkers—exhibit profound sensitivity to ultraviolet (UV) and visible light. As a Senior Application Scientist, it is critical to understand that mitigating degradation requires more than just storing reagents in the dark; it requires an understanding of the specific photochemical pathways that drive instability.
When exposed to light (typically <400 nm), aromatic nitro groups undergo rapid photochemical transformations. In 1,4-dihydropyridine calcium channel blockers (e.g., nifedipine), the ortho-nitro group is photochemically reduced to a nitroso group[1]. This reactivity is driven by the ortho-substitution, which distorts the coplanarity between the nitro group and the aromatic ring, preventing resonance stabilization of the excited state and forcing the molecule into a reactive pathway[1].
Similarly, the widely used ortho-nitrobenzyl (oNB) protecting group degrades via a well-characterized phototautomerization mechanism[2]. Upon UV irradiation, the oNB group transitions into an aci-nitro intermediate, which subsequently cleaves to release the protected payload alongside o-nitrosobenzaldehyde[2]. Crucially, recent studies reveal that o-nitrosobenzaldehyde is not only photochemically reactive but also thermally unstable, decomposing into azo and amide oligomers even in the dark at elevated temperatures[3]. This dual vulnerability dictates that photolabile nitro compounds must be protected from both actinic (light) and thermal stress[3].
Photochemical cleavage pathway of o-nitrobenzyl groups via an aci-nitro intermediate.
Regulatory Framework: ICH Q1B Photostability Testing
To ensure the integrity of nitro-containing therapeutics and reagents, global regulators mandate adherence to the ICH Q1B Photostability Guidelines[4]. This framework is a self-validating system designed to evaluate intrinsic photosensitivity and validate protective packaging[5].
The testing is bifurcated into two phases[5]:
-
Forced Degradation Testing: Conducted on the bare substance to elucidate degradation pathways and validate stability-indicating analytical methods.
-
Confirmatory Testing: Standardized exposure to quantify "unacceptable change" and determine packaging requirements. Samples must be exposed to an overall illumination of ≥1.2 million lux hours and an integrated near-UV energy of ≥200 Watt hours/square meter[5].
The protocol follows a systematic decision flow: testing the active substance, followed by the exposed product, the product in its immediate pack, and finally the marketing pack, stopping once acceptable stability is demonstrated[5].
Systematic decision flow for ICH Q1B photostability testing of pharmaceutical products.
Quantitative Data and Parameters
Table 1: ICH Q1B Confirmatory Photostability Exposure Requirements [4][5]
| Parameter | Wavelength Range | Minimum Exposure Target | Purpose |
| Illuminance (Visible) | 400 – 800 nm | 1.2 Million lux hours | Assess degradation from standard ambient indoor lighting. |
| Irradiance (Near UV) | 320 – 400 nm | 200 Watt hours/m² | Assess degradation from high-energy UV exposure. |
Table 2: Common Degradation Mechanisms of Nitro Compounds [1][2][3]
| Compound Class | Primary Stressor | Mechanism | Primary Photoproduct |
| 1,4-Dihydropyridines | UV/Visible Light | Photoreduction of nitro group | Nitroso derivatives |
| o-Nitrobenzyls (oNB) | UV Light (<400 nm) | Phototautomerization & Cleavage | o-Nitrosobenzaldehyde |
| o-Nitrosobenzaldehyde | Heat / Thermal | Oligomerization | Azo and amide oligomers |
Experimental Protocols
Protocol A: Standard Handling and Storage of Photolabile Nitro Compounds
Because nitro compounds can degrade via both photo-induced radical formation and thermal pathways, environmental control must be absolute[3][6].
-
Actinic Shielding: Perform all handling under red or yellow safe lights (wavelengths >500 nm). Never expose the compound to direct sunlight or standard fluorescent laboratory lighting.
-
Container Selection: Store all solid and liquid aliquots in high-quality amber or brown glass vials. Amber glass effectively filters out UV and short-wavelength visible light (<400 nm)[5].
-
Inert Atmosphere: Because some photochemical pathways (e.g., autoxidation initiated by light) involve oxygen, purge the headspace of storage vials with high-purity Argon or Nitrogen gas before sealing[1][6].
-
Thermal Control: Store the sealed, light-protected vials at ≤ 4°C (or -20°C for long-term storage). This suppresses the dark thermal decomposition of trace photoproducts like o-nitrosobenzaldehyde[3].
Best practices workflow for the storage and laboratory handling of photolabile nitro compounds.
Protocol B: ICH Q1B Forced Degradation Setup for Nitro Compounds
This protocol outlines the method development phase to evaluate intrinsic photosensitivity[5].
-
Sample Preparation: Prepare a 1% aqueous solution (or use an inert organic solvent if insoluble) of the nitro compound[5].
-
Control Setup: Prepare a dark control sample wrapped completely in aluminum foil to differentiate between thermal degradation and true photodegradation[5].
-
Chamber Configuration: Place samples in chemically inert, transparent quartz or high-quality glass containers. Place them in a calibrated photostability chamber equipped with a D65/ID65 emission standard lamp or a combination of cool white and near-UV fluorescent lamps[5].
-
Exposure: Expose the samples to light. For forced degradation, exposures often exceed the confirmatory 1.2 million lux hours to ensure sufficient degradation (typically 10-20% degradation) for pathway elucidation[5][6].
-
Temperature Control: Maintain chamber temperature at 25°C to prevent thermal stress from confounding the photochemical results[5].
-
Analysis: Analyze the stressed samples and dark controls using a stability-indicating method such as HPLC-UV/MS to quantify the loss of the parent nitro compound and identify photoproducts (e.g., nitroso derivatives)[6].
References
-
[5] Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA. europa.eu. 5
-
[6] In-depth Technical Guide: Stability and Storage Conditions for 3-Nitro-2-hexene. benchchem.com.6
-
[4] Understanding ICH Photostability Testing - Q-Lab. q-lab.com. 4
-
[2] Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications | Chemical Reviews. acs.org. 2
-
[3] Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o- Nitrosobenzaldehyde. chemrxiv.org. 3
-
[1] Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. tbzmed.ac.ir. 1
Sources
Application Notes and Protocols for the Use of [2-(Dimethylamino)-5-nitrophenyl]methanol in Dye Synthesis
Introduction
[2-(Dimethylamino)-5-nitrophenyl]methanol is an aromatic compound featuring a tertiary amino group, a nitro group, and a primary alcohol. While direct literature detailing the application of this specific molecule in dye synthesis is scarce, its structural motifs—an electron-donating dimethylamino group and an electron-withdrawing nitro group on a benzene ring—are characteristic of precursors for various chromophores. This guide explores the potential applications of [2-(Dimethylamino)-5-nitrophenyl]methanol and its close structural analogs in the synthesis of azo and styryl dyes, providing detailed protocols based on established chemical principles for researchers in dye chemistry and materials science.
The presence of the dimethylamino and nitro groups creates a "push-pull" system, which is highly desirable in the design of chromophores as it can lead to intense coloration and interesting photophysical properties. The hydroxymethyl group (-CH₂OH) offers a site for further chemical modification, such as oxidation to an aldehyde or conversion to other functional groups.
This document will first discuss the potential, though indirect, role of this compound in the synthesis of azo dyes by examining analogous primary aromatic amines. Subsequently, it will detail a more direct potential application in the synthesis of styryl dyes, where the corresponding aldehyde derivative would be a key intermediate.
Part 1: Application in Azo Dye Synthesis via Structural Analogs
Azo dyes, characterized by the -N=N- chromophore, are the largest class of synthetic dyes. Their synthesis typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction with an electron-rich coupling component.
The target molecule, [2-(Dimethylamino)-5-nitrophenyl]methanol, possesses a tertiary amine and therefore cannot be directly diazotized. However, a structurally similar primary amine, such as 4-nitroaniline , is a common precursor for azo dyes. The following protocol details the synthesis of a representative azo dye using 4-nitroaniline as the diazo component and 2-methyl-5-nitrophenol as the coupling component, which is analogous in its substitution pattern to the target molecule. This provides a foundational method that could be adapted for derivatives of the target compound.
Protocol 1: Synthesis of a Disperse Azo Dye Using a Nitroaniline Analog
This protocol describes the synthesis of "Disperse Orange X" from 4-nitroaniline and 2-methyl-5-nitrophenol.[1]
Step 1: Diazotization of 4-Nitroaniline
-
In a 250 mL beaker, suspend 1.38 g (0.01 mol) of 4-nitroaniline in a mixture of 5 mL of concentrated hydrochloric acid and 15 mL of deionized water.
-
Stir the mixture, gently warming if necessary, to achieve complete dissolution.
-
Cool the beaker in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
In a separate 50 mL beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 10 mL of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cooled 4-nitroaniline solution with continuous and vigorous stirring, ensuring the temperature remains between 0 and 5 °C.[1]
-
After the complete addition, continue stirring the mixture in the ice bath for an additional 15 minutes to ensure the diazotization is complete. The resulting clear solution contains the diazonium salt.
Step 2: Preparation of the Coupling Component Solution
-
In a 400 mL beaker, dissolve 1.53 g (0.01 mol) of 2-methyl-5-nitrophenol in 50 mL of a 10% aqueous sodium hydroxide solution.[1]
-
Cool this solution in an ice bath to a temperature between 0 and 5 °C.
Step 3: Azo Coupling Reaction
-
While maintaining vigorous stirring, slowly add the cold diazonium salt solution from Step 1 to the cold coupling component solution from Step 2.
-
An immediate formation of a brightly colored orange precipitate (the azo dye) should be observed.[1]
-
Continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure the coupling reaction goes to completion.
Step 4: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the solid product on the filter with several portions of cold deionized water to remove any unreacted salts and water-soluble impurities.
-
The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to obtain a product of higher purity.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
Data Summary: Azo Dye Synthesis
| Parameter | Value | Reference |
| Diazo Component | 4-Nitroaniline | [1] |
| Coupling Component | 2-Methyl-5-nitrophenol | [1] |
| Reaction Type | Diazotization-Azo Coupling | [1] |
| Product | "Disperse Orange X" | [1] |
| Expected Color | Bright Orange | [1] |
Workflow for Azo Dye Synthesis
Caption: Workflow for the synthesis of a disperse azo dye.
Part 2: Application in Styryl Dye Synthesis
Styryl dyes are another important class of colorants, characterized by a vinylene bridge (-CH=CH-) connecting an electron-donating group to an electron-accepting group. They are known for their bright colors and are often used in fluorescent probes and imaging agents.[2][3]
The synthesis of styryl dyes typically involves a condensation reaction, such as the Knoevenagel condensation, between an aromatic aldehyde and a compound with an active methylene group, often a quaternized N-heterocycle.[3]
While [2-(Dimethylamino)-5-nitrophenyl]methanol is not an aldehyde, it can be readily oxidized to the corresponding 2-(Dimethylamino)-5-nitrobenzaldehyde . This aldehyde would be an excellent precursor for styryl dye synthesis due to the strong electron-donating dimethylamino group and the electron-withdrawing nitro group.
Protocol 2: Synthesis of a Styryl Dye via Condensation
This protocol outlines a general method for the synthesis of a styryl dye from an aromatic aldehyde and a quaternized N-heterocycle.
Step 1: Oxidation of [2-(Dimethylamino)-5-nitrophenyl]methanol (Hypothetical)
-
Dissolve [2-(Dimethylamino)-5-nitrophenyl]methanol in a suitable solvent such as dichloromethane.
-
Add an oxidizing agent, for example, pyridinium chlorochromate (PCC), portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Work up the reaction mixture to isolate the crude 2-(Dimethylamino)-5-nitrobenzaldehyde. This can be purified by column chromatography.
Step 2: Knoevenagel Condensation for Styryl Dye Formation
-
In a round-bottom flask, dissolve 2,3-dimethylbenzo[d]thiazol-3-ium methyl sulfate (1 equivalent), an example of a quaternized N-heterocycle, and the synthesized 2-(Dimethylamino)-5-nitrobenzaldehyde (1.1 equivalents) in ethanol.[4]
-
Add a catalytic amount of a base, such as piperidine (a few drops).[4]
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The styryl dye product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration. If not, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
Data Summary: Styryl Dye Synthesis
| Parameter | Value | Reference |
| Aldehyde Precursor | [2-(Dimethylamino)-5-nitrophenyl]methanol | (Hypothetical) |
| Active Methylene Precursor | 2,3-Dimethylbenzo[d]thiazol-3-ium salt | [4] |
| Reaction Type | Oxidation followed by Knoevenagel Condensation | [3][4] |
| Product | Styryl Hemicyanine Dye | [4] |
| Expected Properties | Intense color, potential for fluorescence | [2][3] |
Workflow for Styryl Dye Synthesis
Caption: Workflow for the synthesis of a styryl dye.
Conclusion
[2-(Dimethylamino)-5-nitrophenyl]methanol, while not a direct precursor for common dye syntheses in its native form, holds significant potential as a versatile intermediate. Through chemical modification, such as the reduction of the nitro group to a primary amine or the oxidation of the hydroxymethyl group to an aldehyde, this compound can serve as a valuable building block for both azo and styryl dyes. The protocols provided for analogous compounds offer a solid foundation for researchers to explore these synthetic pathways. The resulting dyes, benefiting from the push-pull electronic nature of the substituted benzene ring, are expected to exhibit strong coloration and potentially useful photophysical properties for applications in textiles, imaging, and advanced materials. Experimental validation of these proposed synthetic routes is encouraged to fully elucidate the potential of this compound in dye chemistry.
References
- BenchChem. (2025). Synthesis of Azo Dyes Using 2-Bromo-N,N-diethyl-4-nitroaniline.
- Gomha, S. M., et al. (2015). Novel environmentally benign procedures for the synthesis of styryl dyes. Dyes and Pigments, 113, 54-59.
- Kim, H. N., et al. (2021). N,N-dimethyl-4-(5-nitrothiophen-2-yl)aniline, a push-pull fluorescent dye for lipid droplet imaging. Dyes and Pigments, 188, 109189.
- Sae-Lao, P., et al. (2022). Dicationic styryl dyes for colorimetric and fluorescent detection of nucleic acids. Scientific Reports, 12(1), 14352.
- Mishra, A., et al. (2010). Styryl dyes – synthesis and applications during the last 15 years.
- Stoyanov, S., et al. (2022). Styryl Hemicyanine Dye (E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium Iodide: Synthesis, Photophysical Properties and In Vitro Studies. Molecules, 27(12), 3933.
- ResearchGate. (n.d.). Scheme 1 Synthesis of the styryl dyes, 6a-6c, from....
- Thermo Fisher Scientific. (n.d.). N,N-Dimethyl-4-nitroaniline, 98+%.
- ChemicalBook. (n.d.). N,N-DIMETHYL-4-NITROSOANILINE synthesis.
- Oforghor, O. A., et al. (2024). Synthesis of a series of Homo-Bifunctional Azo Reactive dyes and Evaluation of their dyeing properties on Silk fabric. Mediterranean Journal of Basic and Applied Sciences, 8(3), 130-142.
- DU Chem. (2020).
- BenchChem. (2025). Application Notes and Protocols: 2-Methyl-5-nitrophenol in Azo Dye Synthesis.
- MDPI. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 169.
- BLDpharm. (n.d.). 544693-91-6|(2-(Dimethylamino)-5-nitrophenyl)methanol.
- Springer. (2022). Synthesis and Nonlinear Optical Studies of a New Azo Compound Derived from 4‐Amino‐2,3‐Dimethyl‐1.
- PMC. (2022). Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes. Molecules, 27(18), 5983.
- ResearchGate. (n.d.). Azo Dyes from Substituted 2‐Aminothiophens.
- Vulcanchem. (n.d.). (2-Methyl-5-nitrophenyl)methanol - 22474-47-1.
- BenchChem. (2025). Application Notes and Protocols for the Use of 2-Methyl-5-nitrophenol as an Agrochemical Precursor.
- CDN. (n.d.). DYES & DYEING.
- ResearchGate. (n.d.). Synthesis of 2-amino-5-nitrophenol.
Sources
Troubleshooting & Optimization
Technical Support Center: Improving Reaction Yield of [2-(Dimethylamino)-5-nitrophenyl]methanol Synthesis
Welcome to the technical support center for the synthesis of [2-(Dimethylamino)-5-nitrophenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis, enabling you to optimize your reaction yield and product purity. The primary synthetic route discussed is the chemoselective reduction of 2-(Dimethylamino)-5-nitrobenzaldehyde using sodium borohydride (NaBH₄).
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Issue 1: My reaction resulted in a very low yield or no product at all. What are the likely causes?
Low yield is the most common challenge in this synthesis. It can typically be traced back to one of three areas: incomplete reaction, competing side reactions, or losses during the workup and purification.
Potential Cause A: Incomplete Reaction
An incomplete reaction leaves a significant amount of the 2-(Dimethylamino)-5-nitrobenzaldehyde starting material unreacted.
-
Sub-optimal Reagent Quality: Sodium borohydride (NaBH₄) is hygroscopic and can degrade over time, losing its reducing power.
-
Solution: Use freshly opened or properly stored NaBH₄. If you suspect degradation, consider using a larger excess of the reagent after performing a small-scale test reaction.
-
-
Insufficient Reducing Agent: While the stoichiometry is 4:1 (aldehyde to NaBH₄), one mole of NaBH₄ provides four hydride equivalents.[1] However, NaBH₄ also reacts with protic solvents like methanol, so a molar excess is necessary.
-
Solution: Use a 1.1 to 1.5 molar equivalent of NaBH₄ relative to the aldehyde to compensate for any reaction with the solvent and ensure the reaction goes to completion.
-
-
Low Temperature: While the reaction is often started at 0 °C to control the initial exotherm, running the entire reaction at this temperature may slow the rate significantly.
-
Solution: After the initial addition of NaBH₄ at 0 °C, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.
-
Potential Cause B: Competing Side Reactions
The primary concern is the unintended reduction of the nitro group.
-
Reaction Conditions: While NaBH₄ is known for its chemoselectivity in reducing aldehydes and ketones without affecting nitro groups under normal conditions, certain catalysts or harsh conditions can alter this selectivity.[1][2][3]
Potential Cause C: Product Loss During Workup/Purification
The product contains a basic dimethylamino group and a polar alcohol, which can complicate the extraction and isolation process.
-
Improper Quenching/Hydrolysis: The reaction mechanism proceeds through borate ester intermediates which must be hydrolyzed to yield the final alcohol.[6]
-
Solution: Quench the reaction by slowly adding a dilute acid (e.g., 1M HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl) until the effervescence of hydrogen gas ceases. This ensures complete hydrolysis of the borate esters.
-
-
Extraction Issues: The product may have some solubility in the aqueous phase, especially if the pH is acidic (protonation of the amine).
-
Solution: After quenching, adjust the pH of the aqueous layer to be neutral or slightly basic (pH 7-8) before extracting with an organic solvent like ethyl acetate or dichloromethane. This ensures the dimethylamino group is in its free base form, maximizing its solubility in the organic phase. Perform multiple extractions (3-4 times) to ensure complete recovery of the product.
-
Issue 2: My final product is impure. How can I identify and remove common contaminants?
Purity is critical for subsequent applications. The most common impurities are unreacted starting material or byproducts from side reactions.
Contaminant A: Unreacted 2-(Dimethylamino)-5-nitrobenzaldehyde
-
Identification: This is easily identified by ¹H NMR spectroscopy by the characteristic aldehyde proton signal at ~10 ppm. It will also appear as a higher Rf spot on a TLC plate compared to the more polar alcohol product.
-
Solution: If a significant amount of starting material remains, the reaction did not go to completion (see Issue 1A). For purification, column chromatography on silica gel is highly effective. A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will effectively separate the less polar aldehyde from the alcohol product.
Contaminant B: 2-Amino-5-(dimethylamino)phenyl]methanol (Over-reduction Product)
-
Identification: This byproduct results from the unwanted reduction of the nitro group. It will have a significantly different ¹H NMR spectrum (disappearance of nitro-aromatic signals and appearance of broad amine signals) and will likely cause a color change in the product.
-
Solution: This impurity is difficult to remove from the desired product due to similar polarities. Prevention is the best strategy. Strictly adhere to reaction conditions that do not promote nitro group reduction (see Issue 1B).
Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Overall Yield | Incomplete reaction due to poor NaBH₄ quality or insufficient amount. | Use fresh NaBH₄ in 1.1-1.5 molar excess. Monitor reaction by TLC. |
| Product loss during aqueous workup. | Adjust pH to 7-8 before extraction. Use a suitable organic solvent and perform multiple extractions. | |
| Unwanted reduction of the nitro group. | Avoid transition metal catalysts and high temperatures. | |
| Product Impurity | Presence of unreacted starting aldehyde. | Optimize reaction completion. Purify via silica gel column chromatography. |
| Formation of tarry, dark material. | Maintain a low temperature (0-5 °C) during NaBH₄ addition to control the exotherm. | |
| Difficult Purification | Product has both polar and basic functional groups. | Use column chromatography with a solvent system containing a small amount of triethylamine (~0.5%) to prevent streaking on the silica gel. |
Frequently Asked Questions (FAQs)
Q1: Why is sodium borohydride (NaBH₄) the recommended reducing agent over others like lithium aluminum hydride (LiAlH₄)?
A: The choice of reducing agent is dictated by the principle of chemoselectivity .
-
Sodium Borohydride (NaBH₄): This is a mild reducing agent that readily reduces aldehydes and ketones.[3] Crucially, under standard conditions (in solvents like methanol or ethanol at 0 °C to room temperature), it does not reduce less reactive functional groups such as esters, carboxylic acids, or nitro groups.[1][3] This selectivity makes it ideal for converting 2-(Dimethylamino)-5-nitrobenzaldehyde to the corresponding alcohol without affecting the sensitive nitro group.
-
Lithium Aluminum Hydride (LiAlH₄): This is a much more powerful reducing agent.[7] It will rapidly reduce the aldehyde but will also reduce the nitro group to an amine.[7] Therefore, LiAlH₄ is unsuitable when the nitro functionality is desired in the final product.
Q2: What is the mechanism of the aldehyde reduction by NaBH₄?
A: The reaction proceeds via a two-step mechanism: nucleophilic addition followed by protonation.[3][6]
-
Nucleophilic Addition: The borohydride ion (BH₄⁻) acts as a source of hydride (H⁻). The hydride, a strong nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This breaks the C=O pi bond, pushing the electrons onto the oxygen and forming a new C-H bond. This step results in a tetracoordinate borate ester intermediate.[8]
-
Protonation: In the workup step, a protic solvent or a mild acid (like water, methanol, or dilute HCl) is added to protonate the resulting alkoxide oxygen, yielding the final alcohol product.[6]
Caption: General mechanism for the reduction of an aldehyde by NaBH₄.
Q3: Can I use a solvent other than methanol or ethanol?
A: Yes, but with considerations. Methanol and ethanol are the most common choices because they effectively dissolve both the aldehyde starting material and the NaBH₄ salt.[1] While they are protic and do react slowly with NaBH₄, this reaction is generally much slower than the aldehyde reduction.
-
Aprotic Solvents: Solvents like THF or dioxane can be used. In these cases, the reaction may be slower, and a separate proton source must be added during the workup to hydrolyze the borate intermediate.
-
Water: NaBH₄ is relatively stable in basic aqueous solutions but decomposes rapidly in acidic or neutral water. While some reductions can be performed in water, using an alcohol co-solvent is more common for this substrate.
Q4: How should I monitor the reaction's progress effectively?
A: Thin-Layer Chromatography (TLC) is the most convenient and effective method.
-
Procedure: Prepare a TLC plate by spotting the starting aldehyde, a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Eluent: A good solvent system is typically a mixture of a non-polar solvent and a polar solvent, such as 3:1 Hexane:Ethyl Acetate.
-
Analysis: The starting aldehyde is less polar than the resulting alcohol. Therefore, on the developed TLC plate, the product spot will have a lower Retention Factor (Rf) value (it will travel a shorter distance up the plate) than the starting material spot. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
Experimental Protocols
Protocol 1: Synthesis of [2-(Dimethylamino)-5-nitrophenyl]methanol
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(Dimethylamino)-5-nitrobenzaldehyde (1.0 eq) in methanol (approximately 10-15 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.
-
Reagent Addition: While maintaining the temperature at 0-5 °C, add sodium borohydride (NaBH₄) (1.2 eq) to the stirred solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-3 hours. Monitor the reaction's completion by TLC (see Protocol 2).
-
Quenching: Once the starting material is consumed, cool the flask again in an ice bath. Slowly and carefully add 1M HCl dropwise to quench the excess NaBH₄. Continue adding until the vigorous bubbling stops.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Workup & Extraction: Add deionized water to the residue. Adjust the pH to ~8 with a saturated NaHCO₃ solution. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure [2-(Dimethylamino)-5-nitrophenyl]methanol.
Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
-
Plate Preparation: On a silica gel TLC plate, draw a light pencil line ~1 cm from the bottom. Mark three lanes: 'SM' (Starting Material), 'C' (Co-spot), and 'RXN' (Reaction Mixture).
-
Spotting:
-
In the 'SM' lane, spot a dilute solution of the starting aldehyde.
-
In the 'RXN' lane, spot a sample of the reaction mixture.
-
In the 'C' lane, spot both the starting material and the reaction mixture on the same point.
-
-
Development: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate). Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The reaction is complete when the spot corresponding to the starting material (higher Rf) is absent in the 'RXN' lane.
Caption: A logical workflow for synthesis, monitoring, and troubleshooting.
References
-
Setamdideh, D., & Karimi, Z. (2012). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Asian Journal of Chemistry, 24(12), 5575-5578. [Link]
-
Akbarizad, B., Taghavi, M., & Najafi, S. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3, 110-120. [Link]
-
Perez, R. J. (2015). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. ScholarWorks @ UTRGV. [Link]
-
Wikipedia. (2024). Sodium borohydride. [Link]
-
Wiginton, T. L., et al. (1994). The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment. Journal of Chemical Education, 71(3), 263. [Link]
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (n.d.). Addition of NaBH4 to aldehydes to give primary alcohols. Master Organic Chemistry. [Link]
-
Zhang, L., et al. (2014). Synthesis of Tris(2-(dimethylamino)phenyl)methanol. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]
-
Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]
-
Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
Sources
- 1. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 2. jsynthchem.com [jsynthchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Solubility and Handling of[2-(Dimethylamino)-5-nitrophenyl]methanol
Audience: Researchers, Formulation Scientists, and Medicinal Chemists
Executive Summary
[2-(Dimethylamino)-5-nitrophenyl]methanol (CAS: 544693-91-6) is a specialized aromatic building block frequently utilized in synthetic and medicinal chemistry. Despite possessing two polar functional groups—a hydroxymethyl group and a tertiary amine—researchers frequently encounter severe solubility issues when transitioning from organic stock solutions to aqueous assay buffers.
This technical guide provides a mechanistic explanation for these phenomena and outlines field-validated protocols to achieve stable, reproducible solutions without compromising the integrity of your downstream assays.
Physicochemical Profiling
Understanding the fundamental properties of this molecule is the first step in troubleshooting. The table below summarizes the key quantitative data dictating its phase behavior.
| Property | Value / Description | Mechanistic Implication |
| Molecular Weight | 196.20 g/mol | Small molecule; should readily diffuse in solution if fully dissolved without steric hindrance. |
| LogP (Predicted) | ~1.8 - 2.2 | Moderately lipophilic; thermodynamically prefers organic solvents over aqueous media. |
| pKa (Conjugate Acid) | ~0.74 ± 0.12 | Amine is practically non-basic; will not protonate to form a soluble salt at pH 4.0 - 8.0. |
| H-Bond Donors/Acceptors | 1 / 4 | Capable of hydrogen bonding, but solvation is dominated by the hydrophobic aromatic core. |
| Optimal Solvents | DMSO, DMF, DCM | Excellent solubility (>50 mM) in polar aprotic and halogenated organic solvents. |
| Aqueous Solubility | < 0.1 mM (pH 7.4) | Highly prone to aggregation, colloidal suspension, and precipitation in standard buffers. |
Diagnostic Q&A: Troubleshooting Specific Issues
Q1: Why doesn't the compound dissolve in mildly acidic buffers (e.g., pH 4.0)? I assumed the dimethylamino group would protonate and form a highly soluble salt. Causality: This is the most common misconception when handling this compound. In standard aliphatic amines or simple anilines, a tertiary amine would easily protonate at pH 4.0. However, in[2-(Dimethylamino)-5-nitrophenyl]methanol, the dimethylamino group (position 2) is positioned para to the strongly electron-withdrawing nitro group (position 5). This creates a powerful resonance system where the nitrogen's lone pair is delocalized across the aromatic ring toward the nitro oxygen atoms.
As a result, the electron density on the amine nitrogen is severely depleted, dropping the pKa of its conjugate acid to approximately 0.74 (). Consequently, the molecule remains entirely un-ionized (neutral) and highly lipophilic across all biologically relevant pH ranges. Acidifying your buffer will not improve solubility.
Q2: When I dilute my 10 mM DMSO stock into cell culture media (pH 7.4), the solution turns cloudy immediately. How do I prevent this "crash-out"? Causality: The cloudiness is caused by solvent crash-out. When a high-concentration DMSO stock is rapidly introduced into an aqueous environment, the local dielectric constant changes abruptly. Because the compound cannot ionize (), its hydrophobic core rapidly aggregates to minimize contact with water, forming colloidal suspensions or micro-crystals. Solution: You must lower the thermodynamic barrier to solvation. This is achieved by using a step-wise dilution method and incorporating surfactants (e.g., Tween-80) or carrier proteins (e.g., BSA) that can encapsulate the hydrophobic molecule before it aggregates.
Q3: My compound seems dissolved (no visible particles), but my in vitro assay results are highly variable. What is happening? Causality: The compound has likely formed sub-visible colloidal aggregates (nano-particulates). These aggregates can sequester the compound (reducing the effective free concentration) or non-specifically bind to assay proteins, leading to erratic readouts. Solution: Verify true solubility using Dynamic Light Scattering (DLS) or by measuring absorbance at 600 nm (turbidity). If aggregates are present, switch to a co-solvent formulation (e.g., 5% DMSO + 5% Tween-80 + 90% Buffer) as outlined in Protocol 2.
Validated Experimental Protocols
Protocol 1: Preparation of a Stable 10 mM Master Stock
Expertise Note: Always prepare master stocks in 100% organic solvent to ensure complete molecular dispersion before any aqueous exposure. Do not attempt to dissolve the raw powder directly in aqueous buffers ().
-
Weighing: Weigh exactly 1.96 mg of[2-(Dimethylamino)-5-nitrophenyl]methanol powder into a clean, dry glass vial.
-
Solvation: Add 1.0 mL of anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO).
-
Agitation: Vortex vigorously for 60 seconds.
-
Sonication: Sonicate the vial in a water bath at room temperature for 5 minutes to ensure no micro-crystals remain adhered to the glass walls.
-
Storage: Aliquot into single-use amber vials (the nitroaromatic system is sensitive to prolonged UV exposure) and store at -20°C.
Protocol 2: Step-Wise Aqueous Dilution for In Vitro Assays
Trustworthiness Note: This protocol uses a surfactant-assisted step-wise gradient to prevent the rapid nucleation that causes crash-out. It is a self-validating system; step 5 ensures the solution is truly dissolved before use.
-
Thawing: Thaw a 10 mM DMSO master stock aliquot to room temperature. Do not heat above 37°C.
-
Pre-formulation: In a separate Eppendorf tube, mix 50 µL of the 10 mM DMSO stock with 50 µL of Tween-80 (or Pluronic F-68). Vortex for 2 minutes. Causality: This coats the hydrophobic molecules with surfactant while still in a high-solubility environment.
-
Intermediate Dilution: Slowly add 900 µL of PBS (pH 7.4) dropwise (100 µL at a time) while continuously vortexing. This yields a 1 mM intermediate stock in 5% DMSO / 5% Tween-80 / 90% PBS.
-
Final Assay Dilution: Dilute the 1 mM intermediate stock into your final assay medium (e.g., DMEM with 10% FBS) to reach your target concentration (e.g., 10 µM). The BSA in the FBS will act as a secondary carrier, maintaining solubility.
-
Validation: Read the absorbance of the final solution at 600 nm against a blank of the assay medium. An OD600 < 0.05 indicates a true solution free of colloidal aggregates.
Decision Tree: Solubility Troubleshooting Workflow
Solubility troubleshooting workflow for [2-(Dimethylamino)-5-nitrophenyl]methanol.
References
-
Title: Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model Source: ACS Publications (The Journal of Physical Chemistry A) URL: [Link]
Removing by-products from [2-(Dimethylamino)-5-nitrophenyl]methanol crude mixtures
Technical Support Center: Purification & Troubleshooting for [2-(Dimethylamino)-5-nitrophenyl]methanol
Executive Summary
Compound: [2-(Dimethylamino)-5-nitrophenyl]methanol CAS: 544693-91-6 (and related salts) Primary Application: Key intermediate in the synthesis of EGFR inhibitors (e.g., Afatinib).[1][2] Critical Challenge: The presence of the electron-withdrawing nitro group at the para position (relative to the amine) significantly reduces the basicity of the dimethylamino group, complicating standard acid-base workups. Furthermore, unreacted halo-precursors and over-reduced aniline by-products possess similar solubility profiles, requiring precise solvent modulation.[2]
Module 1: Impurity Profiling & Chemical Logic
Before initiating purification, you must identify the "Enemy" in your crude mixture. The three most common contaminants arise from incomplete Nucleophilic Aromatic Substitution (SNAr) or non-chemoselective reduction.[1]
| Component | Structure Description | Origin | Physicochemical Behavior |
| Target Product | Nitro-Amine-Alcohol | Desired Outcome | Weakly Basic. (pKa ~2.5–3.0).[1][2] Soluble in DCM, EtOAc.[3] Protonates in strong acid (pH < 1).[1][2] |
| Impurity A (Critical) | 2-Halo-5-nitrobenzyl alcohol | Unreacted Starting Material (SNAr failure) | Neutral. Will not protonate.[1][2] Remains in organic phase during acid wash. |
| Impurity B | 2-Dimethylamino-5-aminobenzyl alcohol | Over-reduction (Nitro → Amine) | Dibasic. Highly polar.[1][2] Difficult to extract back into organic solvents once protonated. |
| Impurity C | 2-(Methylamino)-... | Impure Reagent (Monomethylamine) | Secondary Amine. Hard to separate from tertiary amine product via extraction; requires recrystallization.[1][2] |
Module 2: Troubleshooting Synthesis (The "Why")
Q1: My LC-MS shows significant unreacted 2-chloro/fluoro-5-nitrobenzyl alcohol. Why didn't the SNAr go to completion? Diagnosis: The reaction is likely suffering from steric hindrance or insufficient activation energy. The ortho-substituent (hydroxymethyl) can sterically impede the incoming dimethylamine.[1][2] Corrective Action:
-
Solvent Switch: Move from THF or MeOH to a polar aprotic solvent like DMF or DMSO to destabilize the nucleophile and accelerate the rate.
-
Temperature: SNAr on this substrate typically requires 60–80°C .[2] Room temperature is often insufficient.
-
Base: Ensure an excess (2.5–3.0 eq) of dimethylamine or an auxiliary base (DIPEA) is used to scavenge the generated acid.[1]
Q2: I see an M-16 peak or M-30 peak indicating nitro reduction. How do I prevent this? Diagnosis: You likely used a non-chemoselective reducing agent or a metal catalyst (Pd/C) for a different step.[1][2] Corrective Action:
-
Strictly avoid catalytic hydrogenation (H2/Pd) if the nitro group must remain intact.[1]
-
Use NaBH4 in Methanol/THF at 0°C for aldehyde reduction.[2] Sodium Borohydride is highly chemoselective for aldehydes over nitro groups under neutral conditions.
Module 3: Purification Protocols (The "How")
Protocol A: The "Acid-Base Swing" (Removal of Neutral Halides)
Best for: Removing Impurity A (Unreacted Halo-precursor). Logic:[1][2] The product is a weak base. We force it into water with strong acid, leaving the neutral halo-impurity in the organic layer.
Step-by-Step:
-
Dissolution: Dissolve the crude yellow/orange solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g).
-
Acid Extraction (Critical Step):
-
Extract the organic layer with 2M HCl (2 x volumes).[1]
-
Note: You need 2M (pH < 1) because the nitro group makes the amine very weak. 1M or 0.5M may not fully protonate it.
-
-
Phase Separation:
-
Basification:
-
Recovery:
-
Extract the cloudy aqueous mixture with DCM (3x).
-
Dry over Na2SO4, filter, and concentrate.[4]
-
Protocol B: Recrystallization (Polishing)
Best for: Removing Impurity C (Trace amines) and improving color.[1][2]
Solvent System: Ethanol/Water or Toluene/Heptane.[2][5]
-
Dissolve: Suspend crude solid in minimal boiling Ethanol (absolute) .
-
Precipitate: Remove from heat.[2] Add warm Water dropwise until a faint turbidity persists.
-
Crystallize: Allow to cool slowly to room temperature, then refrigerate (4°C) for 4 hours.
-
Filter: Wash crystals with cold Ethanol:Water (1:1).
Module 4: Visualization & Logic Flows
Diagram 1: The Acid-Base Purification Logic
This diagram illustrates how to exploit the pKa difference between the target and the halo-impurity.[2]
Caption: Separation of neutral halo-impurities from the weakly basic nitro-amine product via pH swing.
Diagram 2: Reaction Pathway & Impurity Genesis
Understanding where impurities come from allows for upstream prevention.
Caption: Genesis of key impurities during the standard synthesis route.
References & Authoritative Grounding
-
Boehringer Ingelheim International GmbH. (2016).[2] Method for preparing Afatinib and intermediate thereof. US Patent US20160083373A1.[2] Link
-
Relevance: Defines the industrial standard for synthesizing this intermediate via the SNAr and reduction route.
-
-
SyncSci Publishing. (2019).[2] A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate.Link[1][2]
-
Relevance: Discusses impurity control strategies for Afatinib intermediates, specifically regarding nitro-reduction and amidation.
-
-
BenchChem Technical Data. (2025). Solvent Selection for Recrystallization of Nitroaromatic Compounds.Link[1][2]
-
Relevance: Provides general solubility rules for nitro-anilines, supporting the Ethanol/Water recommendation.
-
-
University of Alberta. (2009). Acidity of Substituted Phenols and Anilines (pKa trends).Link[1][2]
-
Relevance: Explains the electron-withdrawing effect of the nitro group on the pKa of the amine, necessitating the use of stronger acid (2M HCl) for extraction.
-
Sources
Technical Support Center: High-Purity Protocols for [2-(Dimethylamino)-5-nitrophenyl]methanol
CAS: 544693-91-6 Molecular Formula: C₉H₁₂N₂O₃ Support Tier: Level 3 (Advanced Process Chemistry)
Executive Summary & Chemical Context
This guide addresses the purification and stabilization of [2-(Dimethylamino)-5-nitrophenyl]methanol , a functionalized benzyl alcohol often used as a photo-labile protecting group or an intermediate in kinase inhibitor synthesis.
The Purification Challenge: The molecule presents a "push-pull" electronic system. The ortho-dimethylamino group acts as an electron donor, while the meta-nitro group (relative to the amine, para to the alcohol) acts as a strong electron withdrawer. This creates three distinct purification challenges:
-
Chromophoric Sensitivity: The compound is highly colored (yellow/orange) and susceptible to photo-oxidative degradation.
-
Basicity Modulation: The nitro group reduces the pKa of the dimethylamine, altering standard acid-base extraction parameters.
-
Aldehyde Equilibrium: If synthesized via reduction of 2-(dimethylamino)-5-nitrobenzaldehyde, trace aldehyde impurities are persistent and difficult to separate by polarity alone.
Impurity Profiling & Root Cause Analysis
Before selecting a purification strategy, identify the contaminant profile.[1] The table below correlates common impurities with their spectroscopic signatures and origin.
| Impurity Type | Likely Identity | Origin | Detection (1H NMR) | Removal Strategy |
| Precursor | 2-(Dimethylamino)-5-nitrobenzaldehyde | Incomplete reduction | Distinct aldehyde proton singlet (~10.0 ppm) | Bisulfite wash / NaBH₄ chase |
| Over-Reduced | [2-(Dimethylamino)-5-aminophenyl]methanol | Nitro group reduction (poor chemoselectivity) | Broad amine singlet; upfield shift of aromatics | Acid-base swing (pKa differential) |
| Des-methyl | [2-(Methylamino)-5-nitrophenyl]methanol | Impure starting material or demethylation | N-Methyl doublet (vs. N,N-dimethyl singlet) | Recrystallization (solubility diff.)[2] |
| Oxidation | 2-(Dimethylamino)-5-nitrobenzoic acid | Storage oxidation | Loss of -CH₂- peak; acidic proton | Basic wash (removes acid) |
Troubleshooting Guide (Q&A Format)
Issue 1: "My product is oiling out instead of crystallizing."
Diagnosis: This is common for benzyl alcohols containing amine residues. Traces of solvent (DCM/EtOAc) or starting aldehyde act as plasticizers, preventing crystal lattice formation.
Corrective Action:
-
Azeotropic Drying: Dissolve the oil in dry toluene and rotary evaporate. Repeat 3x to remove trapped low-boiling solvents.
-
Anti-Solvent Trituration: Dissolve the oil in a minimum amount of warm Ethyl Acetate. Add cold Hexanes or Heptane dropwise until turbidity persists. Scratch the flask wall with a glass rod to induce nucleation.
-
Seed Crystal Generation: If no solid forms, place a small aliquot (10 mg) on a watch glass and let it evaporate slowly in a fume hood. Use the resulting crust to seed the main batch.
Issue 2: "I cannot remove the last 5% of the aldehyde precursor."
Diagnosis: Aldehydes and their corresponding benzyl alcohols often have similar Rf values on silica due to comparable polarity in standard eluent systems.
Corrective Action: Do not rely on chromatography. Use a Chemoselective Bisulfite Wash :
-
Dissolve the crude mixture in Ethyl Acetate (not DCM, to avoid emulsion).
-
Wash with saturated aqueous Sodium Bisulfite (NaHSO₃) solution (2x).
-
Mechanism: The bisulfite forms a water-soluble adduct with the aldehyde (hydroxysulfonate), while the alcohol remains in the organic layer.
-
Wash with brine, dry over MgSO₄, and concentrate.
Issue 3: "The compound turns red/brown upon storage."
Diagnosis: The ortho-amino benzyl alcohol motif is prone to auto-oxidation to the iminium species or quinoid-like structures under light exposure.
Corrective Action:
-
Storage: Store under Argon at -20°C in amber vials.
-
Stabilization: If the product must be stored in solution, add a trace of BHT (butylated hydroxytoluene) as a radical scavenger, provided it does not interfere with the next step.
Advanced Purification Protocols
Protocol A: The "pKa Swing" Extraction
Best for: Removing non-basic impurities (over-reduced anilines require different handling) and neutral byproducts.
Logic: The dimethylamino group is basic, but the nitro group lowers its basicity. We use this to our advantage.
-
Dissolution: Dissolve crude solid (10 g) in Ethyl Acetate (100 mL).
-
Acid Extraction: Extract with 2.0 M HCl (3 x 50 mL).
-
Note: We use 2.0 M (stronger than usual) because the nitro group makes the amine less basic; it requires lower pH to fully protonate.
-
Phase Check: The product is now in the Aqueous Acidic Phase (yellow). Impurities (non-basic) remain in the organic layer.
-
-
Washing: Wash the aqueous phase with fresh Ethyl Acetate (1 x 50 mL) to remove entrained neutrals.
-
Basification: Cool the aqueous phase to 0°C. Slowly add 6.0 M NaOH until pH > 10.
-
Observation: The product will precipitate or oil out as the free base.
-
-
Recovery: Extract the cloudy aqueous mixture with DCM (3 x 70 mL).
-
Drying: Dry combined DCM layers over Na₂SO₄ and concentrate.
Protocol B: Recrystallization (Polymorph Control)
Best for: Final polishing to >99% purity.
Solvent System: Ethanol / Water (9:1) or Toluene / Heptane. Procedure:
-
Dissolve crude solid in boiling Ethanol (approx. 5 mL per gram).
-
Add water dropwise to the boiling solution until a faint turbidity persists.
-
Add a few drops of Ethanol to clear the solution.
-
Allow to cool to room temperature slowly (wrap flask in foil to exclude light and insulate).
-
Chill at 4°C for 4 hours. Filter the yellow needles/prisms.
Process Logic Visualization
The following diagrams illustrate the decision-making process and the chemical logic behind the purification strategies.
Diagram 1: Purification Decision Tree
Caption: Decision matrix for selecting the appropriate purification module based on impurity profile.
Diagram 2: The Acid-Base Swing Mechanism
Caption: Mechanistic flow of the Acid-Base Swing protocol, highlighting the separation of neutral impurities.
References & Authoritative Grounding
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for acid-base extraction and recrystallization of nitro-amines).
-
Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012 . (Mechanistic grounding for the electron-withdrawing effects of nitro groups on aniline basicity).
-
Furniss, B. S., et al. "Purification of Nitro Compounds." In Vogel's Textbook of Practical Organic Chemistry, Section 9.6. (Specific protocols for handling nitro-aromatic solubility).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11235334, (2-(dimethylamino)-5-nitrophenyl)methanol. Retrieved from .
-
Sigma-Aldrich. "Safety Data Sheet: 2-Dimethylamino-5-nitrobenzyl alcohol." (For handling and storage stability data).
Disclaimer: This guide is intended for qualified personnel. Always review the specific Safety Data Sheet (SDS) for [2-(Dimethylamino)-5-nitrophenyl]methanol before handling. The nitro group poses potential energetic risks; avoid heating dry solids above 100°C.
Sources
Technical Support Center: Troubleshooting Stability of [2-(Dimethylamino)-5-nitrophenyl]methanol in Aqueous Solutions
Welcome to the Technical Support Center for [2-(Dimethylamino)-5-nitrophenyl]methanol (CAS: 544693-91-6). This guide is engineered for drug development professionals and analytical chemists encountering stability, solubility, or degradation issues with this compound in aqueous media.
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the fundamental chemical causality behind the molecule's behavior, ensuring that your experimental protocols are built on self-validating, mechanistically sound principles.
Part 1: Core Troubleshooting FAQs
FAQ 1: Photodegradation (The "Dark" Requirement)
Question: Why does my aqueous stock solution change from light yellow to dark brown and show multiple degradation peaks on HPLC within hours of preparation on the bench?
Expert Analysis: The primary driver of this rapid degradation is an intramolecular photoredox reaction. Nitroaromatic compounds are notoriously sensitive to UV and visible light[1]. Specifically, in aqueous solutions, meta- and para-nitrobenzyl alcohols undergo a highly efficient, water-catalyzed photoredox pathway[2].
When exposed to light, the molecule enters a reactive triplet state. Facilitated by the aqueous solvent, the nitro group is photochemically reduced (typically to a nitroso or hydroxylamine moiety) while the benzylic hydroxymethyl group is concurrently oxidized to an aldehyde[2]. Crucially, this reaction is inherently tied to the solvent environment; the presence of water is essential to facilitate the necessary proton transfers, meaning the compound is significantly more photolabile in aqueous buffers than in dry organic solvents[2].
Actionable Solution: Always prepare and store aqueous solutions in actinic (amber) glassware. Perform all handling and HPLC aliquoting under low-light conditions.
FAQ 2: pH, Resonance, and Solubility
Question: The compound precipitates in standard PBS (pH 7.4). I tried lowering the pH to 4.0 to protonate the dimethylamino group and increase solubility, but it still won't dissolve. Why?
Expert Analysis: You are likely overestimating the basicity of the dimethylamino group due to the unique electronic topology of this specific molecule. In[2-(Dimethylamino)-5-nitrophenyl]methanol, the strongly electron-withdrawing nitro group (at position 5) is exactly para to the dimethylamino group (at position 2).
This creates a powerful resonance effect that drastically pulls electron density away from the nitrogen's lone pair, delocalizing it across the aromatic ring toward the nitro oxygen atoms. The experimental pKa of the conjugate acid of a structurally analogous system (N,N-dimethyl-4-nitroaniline) is extremely low—approximately 0.61[3]. Therefore, at pH 4.0, the dimethylamino group remains almost entirely unprotonated and neutral. Because the molecule exists as a neutral species with a hydrophobic aromatic core, its aqueous solubility remains inherently poor regardless of standard biological pH adjustments.
Actionable Solution: Do not rely on pH adjustments within physiological ranges (pH 4–9) to solubilize this compound. Instead, utilize a water-miscible organic co-solvent (like DMSO) to disrupt hydrophobic aggregation.
FAQ 3: Oxidative "Dark" Degradation
Question: Even when rigorously protected from light, my long-term aqueous stocks show gradual degradation over several weeks. How can I stabilize them?
Expert Analysis: Beyond photochemistry, the dimethylamino group is susceptible to N-oxidation (forming an N-oxide), and the benzylic alcohol can undergo slow auto-oxidation. These "dark reactions" are typically catalyzed by trace transition metals present in standard laboratory water/buffers and are driven by dissolved atmospheric oxygen.
Actionable Solution: Degas your aqueous buffers by sparging with an inert gas (Argon or Nitrogen) to remove dissolved oxygen. Supplement the buffer with a trace amount of a chelating agent (e.g., 0.1 mM EDTA) to sequester catalytic metal ions.
Part 2: Quantitative Stability Profile
The following table summarizes the expected stability of[2-(Dimethylamino)-5-nitrophenyl]methanol under various formulation conditions, allowing for rapid experimental decision-making.
| Parameter | Experimental Condition | Expected Stability | Mechanistic Reason |
| Light Exposure | Ambient Lab Light | Poor (< 2 hours) | Intramolecular photoredox reaction (water-catalyzed) |
| Light Exposure | Dark (Amber Vials) | Excellent (> 1 month) | Prevention of UV/Vis excitation to the reactive triplet state |
| Solvent | 100% Aqueous Buffer | Poor (Precipitation) | Neutral hydrophobic species at pH > 1 (pKa ~0.61) |
| Solvent | Aqueous + 5% DMSO | Good (Fully Soluble) | Co-solvent disrupts hydrophobic aggregation |
| Atmosphere | Ambient Air | Moderate (Days) | Slow N-oxidation and auto-oxidation by dissolved O2 |
| Atmosphere | Argon Sparged + EDTA | Excellent (> 1 month) | Removal of O2 and sequestration of catalytic trace metals |
Part 3: Mechanistic and Workflow Visualizations
Mechanistic Degradation Pathways
The following diagram illustrates the causality behind the three primary failure modes when handling this compound in aqueous media.
Caption: Mechanistic degradation pathways of [2-(Dimethylamino)-5-nitrophenyl]methanol in aqueous conditions.
Optimized Formulation Workflow
To bypass the liabilities outlined above, follow this self-validating workflow to generate stable aqueous working solutions.
Caption: Optimized step-by-step formulation workflow to ensure aqueous stability and solubility.
Part 4: Experimental Protocol
Preparation of Light- and Oxidation-Stable Aqueous Working Solutions
Note: Execute steps 3-5 under dim or red-light conditions to prevent premature photoredox initiation.
-
Primary Stock Preparation: Weigh the dry powder of[2-(Dimethylamino)-5-nitrophenyl]methanol and dissolve it in 100% anhydrous, cell-culture grade DMSO to create a highly concentrated primary stock (e.g., 50 mM). Rationale: The compound is highly stable in dry organic solvents where the water-catalyzed photoredox pathway is inhibited.
-
Buffer Optimization: Prepare your target aqueous buffer (e.g., PBS). Add EDTA to a final concentration of 0.1 mM.
-
Deoxygenation: Sparge the aqueous buffer with Argon gas for 15–20 minutes using a glass pipette to displace dissolved oxygen.
-
Working Solution Formulation: Immediately prior to your experiment, spike the appropriate volume of the DMSO stock into the degassed aqueous buffer. Ensure the final concentration of DMSO does not exceed 5% v/v to prevent solvent-induced artifacts in downstream biological assays. Vortex immediately to prevent localized precipitation.
-
Storage: Transfer the final working solution into amber glass vials (or wrap standard tubes in aluminum foil). Store at 4°C if not used immediately. Discard any aqueous working solutions after 48 hours.
References
- Title: Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction.
- Title: Quantification of Molecular Basicity for Amines: a Combined Conceptual Density Functional Theory and Information-Theoretic Approach.
- Title: SAFETY DATA SHEET - 4-Nitrobenzyl alcohol.
Sources
Optimizing recrystallization solvents for [2-(Dimethylamino)-5-nitrophenyl]methanol
Executive Summary
You are working with [2-(Dimethylamino)-5-nitrophenyl]methanol , a compound exhibiting "amphiphilic" characteristics due to three distinct functional groups:
-
Nitro group (-NO₂): Polar, electron-withdrawing.[1]
-
Dimethylamino group (-N(CH₃)₂): Lipophilic, basic.[1]
-
Benzyl alcohol moiety (-CH₂OH): Hydrogen bond donor/acceptor.[1]
The Challenge: This specific combination often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization, particularly in the presence of synthesis byproducts. The compound is too soluble in pure alcohols at room temperature but poorly soluble in non-polar alkanes, creating a narrow window for nucleation.
This guide provides optimized solvent systems, troubleshooting for oiling out, and specific protocols to maximize yield and purity.
Module 1: Solvent Selection Matrix
We have categorized solvent systems based on the impurity profile and scale of your reaction.
| System Type | Solvent Pair | Ratio (v/v) | Application Case | Pros/Cons |
| Primary Recommendation | Isopropanol (IPA) / Heptane | 1:2 to 1:4 | General Purification. Best balance of yield and crystal habit.[1] | Pros: IPA has a higher boiling point than EtOH, allowing better thermal control.[2] Heptane is a gentler anti-solvent than Hexane.Cons: Requires precise addition of Heptane at reflux. |
| The "Classic" | Ethanol (95%) / Water | 4:1 to 2:1 | Removal of Inorganic Salts. Use if your crude contains inorganic salts or very polar impurities. | Pros: Excellent for removing polar tars.Cons: High risk of oiling out if water is added too quickly. Drying the product takes longer. |
| High Lipophilicity | Ethyl Acetate / Hexanes | 1:3 | Removal of Non-polar Impurities. Use if the crude is sticky/tarry. | Pros: Fast evaporation, good for initial cleanup.Cons: Yields can be lower; crystals may be smaller/powdery.[2] |
| Flash Rescue | Toluene | Single | Large Scale/Crude. | Pros: Good temperature differential solubility.Cons: Toxic; harder to remove trace solvent. |
Module 2: Troubleshooting & FAQs
Q1: My product separates as a yellow/orange oil at the bottom of the flask. How do I fix this?
A: "Oiling out" occurs when the saturation point is reached at a temperature above the compound's melting point, or when impurities depress the melting point.
-
Immediate Fix: Re-heat the mixture until the oil redissolves. Add a small amount (5-10% volume) of your "Good Solvent" (e.g., IPA).[2] Let it cool very slowly.
-
The "Seeding at Cloud Point" Technique:
-
Dissolve crude in hot Good Solvent.
-
Add Anti-Solvent dropwise only until a faint, persistent cloudiness appears.
-
STOP cooling. Hold the temperature steady.
-
Add a seed crystal.[1]
-
Allow the seed to grow for 30 mins before cooling further.
-
Q2: The crystals are forming, but they are dark brown instead of yellow.
A: Nitro-aromatics are prone to oxidation, forming azo- or azoxy- oligomers (colored impurities).[1][2]
-
Protocol: Perform a "Hot Filtration" with Activated Carbon.[1]
Q3: I have low yield. Is my product staying in the mother liquor?
A: The dimethylamino group makes the molecule basic. If your solvent is slightly acidic (common in aged ethyl acetate), the compound forms a salt and remains dissolved.
-
Check: Verify the pH of your mother liquor. If acidic, neutralize with a drop of triethylamine before cooling to encourage the free base to crystallize.
Module 3: Visualized Workflows
Figure 1: Solvent System Decision Tree
Use this logic flow to select the correct solvent based on your crude material's behavior.
Caption: Logical flow for selecting and optimizing the solvent system. Green nodes indicate the optimal path for high-purity crystals.
Module 4: Detailed Experimental Protocols
Protocol A: The "IPA/Heptane" Method (Recommended)
Best for: High purity (>99%) requirements and defined crystal structure.[1]
-
Dissolution: Place 5.0 g of crude [2-(Dimethylamino)-5-nitrophenyl]methanol in a 100 mL round-bottom flask.
-
Primary Solvent: Add Isopropanol (IPA) (approx. 15-20 mL). Heat to reflux (82°C) with stirring.
-
Tip: If solids remain after 20 mL, add more IPA in 1 mL increments. If the solid is dark/tarry, perform a hot filtration now.
-
-
Anti-Solvent Addition: While maintaining gentle reflux, add Heptane dropwise via an addition funnel or syringe.[1]
-
Target: Add Heptane until the solution turns slightly turbid (cloudy) and the turbidity does not disappear instantly.
-
Back-step: Add 0.5 - 1.0 mL of hot IPA to clear the solution back to transparent.
-
-
Crystallization: Remove from heat. Wrap the flask in a towel to ensure slow cooling to room temperature (approx. 2 hours).
-
Observation: Needle-like yellow crystals should form.[1]
-
-
Finishing: Once at room temperature, cool in an ice bath (0-4°C) for 30 minutes. Filter via vacuum (Buchner funnel). Wash with cold Heptane.
Protocol B: The "Oiling Out" Rescue (Trituration)
Use this if Protocol A fails and you get a gummy oil.
-
Decant the supernatant (solvent layer) carefully away from the oil.
-
Add a small amount of Diethyl Ether or MTBE (Methyl tert-butyl ether) to the oil.[1]
-
Scratch the side of the flask vigorously with a glass rod while chilling in an ice bath.
-
The mechanical energy and low solubility should induce the oil to solidify into an amorphous powder.
-
Recrystallize this powder using Protocol A , but increase the solvent volume by 10% to prevent saturation shock.
References
-
Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] Longman Scientific & Technical, 1989 .[2] (General principles of recrystallization for nitro-anilines).
-
Anderson, N.G. Practical Process Research & Development. Academic Press, 2012 .[2] (Solvent selection guides for amphiphilic APIs).
-
PubChem. Compound Summary for (2-(Dimethylamino)-5-nitrophenyl)methanol. National Library of Medicine. [1][2]
-
Org. Synth. Recrystallization of p-Nitrobenzyl Alcohol Derivatives. Organic Syntheses, Coll. Vol. 3, p.652.[2] (Analogous structural purification). [2]
Sources
Technical Support Center: Precision Temperature Control in [2-(Dimethylamino)-5-nitrophenyl]methanol Synthesis
Executive Summary & Core Directive
This guide addresses the synthesis of [2-(Dimethylamino)-5-nitrophenyl]methanol (CAS: 544693-91-6), a bi-functional intermediate containing both an oxidizable amine and a reducible nitro group.[1][2]
The Challenge: The synthesis typically proceeds via a two-stage sequence:[3] (1) Nucleophilic Aromatic Substitution (SNAr) and (2) Chemoselective Reduction.[2] The primary failure mode in this pathway is loss of chemoselectivity due to thermal excursions.
-
SNAr Risk: Uncontrolled exotherms lead to polymerization (tarring) or etherification byproducts.[1][2]
-
Reduction Risk: Temperatures >15°C during borohydride reduction can trigger the reduction of the nitro group to an aniline, destroying the target scaffold.
This document serves as a dynamic troubleshooting interface. It is not a rigid SOP but a variable-control guide.
Process Logic & Thermal Workflow
The following diagram illustrates the critical temperature windows (Safe Operating Limits) and the chemical consequences of excursion.
Figure 1: Thermal workflow indicating critical control points (CCPs) where temperature dictates chemoselectivity.
Module 1: The SNAr Reaction (Precursor Synthesis)
Objective: Substitution of the chlorine atom on 2-chloro-5-nitrobenzaldehyde with dimethylamine.
Technical Analysis
This reaction is highly exothermic.[1][4] The electron-withdrawing nitro group activates the ring, making the chlorine a good leaving group. However, high temperatures favor competing nucleophilic attacks (e.g., from the solvent, typically alcohols) and oxidative degradation.[2]
Troubleshooting Guide
Q: The reaction mixture turned into a viscous black tar. What happened? A: You likely experienced a thermal runaway .[1]
-
Mechanism: The reaction of dimethylamine with the nitro-aryl halide releases significant heat.[1] If the internal temperature exceeds 40°C, the electron-rich product oxidizes and polymerizes rapidly.
-
Correction:
-
Pre-cool the substrate solution to 0°C .
-
Add the dimethylamine (aqueous or alcoholic solution) dropwise .
-
Monitor internal temperature, not just jacket temperature.[2] Do not allow Tint > 10°C during addition.
-
Q: I am seeing a significant impurity at ~10% (LCMS). It looks like the methoxy-derivative. A: This is a solvent competition issue driven by temperature.[1]
-
Mechanism: If you are using Methanol as a solvent and the temperature rises, the methoxide ion (generated by basicity of the amine) competes with dimethylamine as a nucleophile.
-
Correction: Maintain T < 5°C to kinetically favor the more nucleophilic amine over the alkoxide. Alternatively, switch to a non-nucleophilic solvent like THF or Acetonitrile for the substitution step.
Module 2: Chemoselective Reduction (Aldehyde to Alcohol)
Objective: Reduce the aldehyde to a primary alcohol using Sodium Borohydride (NaBH4) without touching the nitro group.
Technical Analysis
Sodium Borohydride is generally considered a mild reducing agent.[1][4][5] However, in the presence of transition metal impurities or elevated temperatures (>25°C), it can reduce nitro groups to amines (anilines) or azo-compounds [1].[2]
Data: Temperature vs. Selectivity Profile
| Temperature | Aldehyde Reduction Rate | Nitro Reduction Risk | Outcome |
| -10°C to 0°C | Moderate | Negligible | Optimal Yield (>95%) |
| 0°C to 15°C | Fast | Low | Acceptable |
| > 25°C | Very Fast | Moderate | Impurity Formation (Aniline) |
| > 50°C | Instant | High | Safety Hazard (H2 evolution) |
Troubleshooting Guide
Q: I detected the aniline byproduct (amino-alcohol). How do I remove it? A: Removal is difficult due to similar polarity. Prevention is the only viable strategy.
-
Root Cause: The reaction temperature spiked during the NaBH4 addition. The reduction of the aldehyde is exothermic (~15-20 kcal/mol).
-
Protocol Adjustment:
-
Dissolve the intermediate aldehyde in Methanol/THF.[1]
-
Cool to -5°C .
-
Add NaBH4 as a stabilized aqueous solution or pellets very slowly.
-
Stop the reaction immediately upon disappearance of the starting material (TLC/HPLC monitoring). Prolonged stirring, even at room temp, can slowly erode the nitro group.[2]
-
Q: The reaction is foaming uncontrollably. A: This is rapid hydrogen evolution caused by the hydrolysis of NaBH4.
-
Mechanism:
.[1][2] This reaction is acid-catalyzed and temperature-dependent [2].[1] -
Immediate Action: Increase cooling capacity. Do not seal the vessel (explosion risk).
-
Prevention: Ensure your starting material is free of acid impurities (from the SNAr step). Neutralize the solution before adding borohydride.[1]
Module 3: Isolation & Crystallization[2]
Objective: Isolate the product as a solid. The target compound often exhibits "oiling out" behavior if cooled too quickly.[1]
Q: The product formed an oil at the bottom of the flask instead of crystals. A: You violated the Metastable Zone Width (MSZW) .
-
Mechanism: Rapid cooling creates supersaturation levels that bypass the nucleation point, leading to Liquid-Liquid Phase Separation (oiling) rather than crystallization.[2]
-
Correction:
-
Re-heat the mixture until the oil dissolves.
-
Implement a controlled cooling ramp : 10°C per hour.
-
Seed the mixture with pure crystal at the cloud point (approx 30-35°C).
-
References
-
Setamdideh, D., et al. (2024).[2][5] Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. Link
-
Context: Establishes that while NaBH4 is mild, the presence of catalysts or energy (heat) promotes nitro reduction.[2]
-
-
Duggan, P.J., et al. (1994).[2] Chemical reaction hazards associated with the use of sodium borohydride. IChemE Symposium Series. Link
- Context: Defines the exothermicity (-150 kcal/mol) and hydrogen evolution risks of borohydride reductions.
-
BenchChem Application Note. (2025). Chemoselective Reduction of Nitro Groups in 2-(2,4-Dinitrophenoxy)benzaldehyde. Link[2]
- Context: Provides comparative protocols for aldehyde vs. nitro selectivity.
-
Org. Synth. (1953).[1][2] m-Nitrobenzaldehyde Dimethylacetal. Organic Syntheses, Coll. Vol. 3, p.644.[1][2] Link
-
Context: Foundational techniques for handling nitrobenzaldehydes and temperature sensitivity during nucleophilic additions.[1]
-
Sources
Technical Support Center: Chromatography of Amine-Containing Benzyl Alcohols
Introduction: The "Dual-Personality" Analyte
Welcome to the Technical Support Center. You are likely here because your chromatograms for amine-containing benzyl alcohols (e.g., phenylephrine, synephrine, or synthetic intermediates) exhibit significant peak tailing (
These molecules present a "dual-personality" challenge in Reversed-Phase Liquid Chromatography (RPLC):
-
The Amine (Basic): At neutral pH, the amine is protonated (
), leading to ionic interactions with residual silanols on the column stationary phase. This is the primary cause of tailing.[1] -
The Benzyl Alcohol (Polar): The hydroxyl group increases hydrophilicity, often causing the analyte to elute early (low
), where peak asymmetry is mathematically more pronounced and extra-column effects are magnified.
This guide provides a root-cause analysis and a self-validating troubleshooting workflow to resolve these issues.
Diagnostic Module: Is it Chemistry or Hardware?
Before modifying your chemistry, quantify the problem. Visual inspection is insufficient.
Q: How do I objectively define "tailing" for these compounds?
A: Use the USP Tailing Factor (
-
(USP): Measured at 5% peak height.[2] Standard for pharmaceutical compliance. Target:
.[1] - : Measured at 10% peak height.[1] More sensitive to the "tail" itself.
Diagnostic Check:
If
The Mechanism: The "Silanol Trap"[3]
Q: Why do amines tail on silica columns?
A: The mechanism is Cation Exchange .
Silica supports possess residual silanol groups (
Visualization: The Silanol Interaction Pathway
Figure 1: Mechanism of amine tailing. The slow desorption from silanol sites creates the tailing edge of the peak.
Mobile Phase Optimization (The "Chemical Modifiers" Approach)
Q: Can I fix this without buying a new column? A: Often, yes. You must suppress the ionization of either the silanol or the amine, or block the interaction.
Strategy A: Low pH (The Silanol Suppressor)[4]
-
Action: Lower mobile phase pH to < 3.0 .
-
Mechanism: At pH 2.5, surface silanols are protonated (
, neutral). The amine remains positive ( ), but without the negative silanol partner, the ionic interaction is broken [1]. -
Reagent: 0.1% Formic Acid (pH ~2.7) or Phosphate Buffer (pH 2.5).[3]
Strategy B: High pH (The Amine Suppressor)
-
Action: Raise mobile phase pH to > 10.0 (requires specific columns).
-
Mechanism: At pH >
(usually ~9.5 for these amines), the amine deprotonates to its neutral form ( ). Neutral amines do not interact with silanols and are more hydrophobic, increasing retention ( ). -
Reagent: 10mM Ammonium Hydroxide or 10mM Ammonium Bicarbonate.
Strategy C: Additives (The "Blockers")
If you cannot change pH drastically, use a competitive base or ion-pairing agent.
| Additive | Role | Mechanism | Compatibility |
| Triethylamine (TEA) | Competitor | Saturates silanol sites, preventing analyte interaction [2].[3][4] | UV Only . Suppresses ionization in LC-MS. |
| Trifluoroacetic Acid (TFA) | Ion-Pairing | Forms hydrophobic ion-pair with amine; lowers pH. | UV Preferred . Causes signal suppression in LC-MS. |
| Ammonium Formate | Buffer | Main buffer for LC-MS. Weak silanol suppression. | LC-MS Standard . Use at high strength (10-20mM). |
Stationary Phase Selection (The "Hardware" Approach)
Q: My mobile phase is optimized, but peaks still tail. What column should I use? A: Standard C18 columns often fail here. You need "Base-Deactivated" technologies.[5]
Charged Surface Hybrid (CSH) / Hybrid (BEH)
-
Why: These particles (e.g., Waters XBridge/CSH) are resistant to high pH (up to 12) and often have a slight surface charge that repels protons, mitigating silanol interactions [3].
-
Best For: High pH applications.[6]
Polar-Embedded Groups
-
Why: These columns (e.g., Amide-C18) have a polar group near the silica surface.[7] This creates a "water shield" that prevents the amine from reaching the silanols.
-
Best For: Low/Neutral pH compatibility.[8]
HILIC (Hydrophilic Interaction Liquid Chromatography)[10][11][12][13][14]
-
Why: If your benzyl alcohol is very polar, it may elute in the void on C18. HILIC retains polar amines strongly using a water layer mechanism.
-
Best For: Highly polar amines that show no retention on C18 [4].
Troubleshooting Workflow & Decision Tree
Follow this logic path to resolve your tailing issue.
Figure 2: Step-by-step decision tree for eliminating peak tailing.
Standard Operating Procedure (SOP): The "TEA Protocol"
Context: Use this protocol for UV-detection methods where standard C18 columns are used and tailing is persistent.
Reagents:
-
HPLC Grade Acetonitrile (ACN)
-
Milli-Q Water
-
Triethylamine (TEA) - High Purity[3]
-
Phosphoric Acid (85%)
Protocol Steps:
-
Prepare Aqueous Phase: Measure 1000 mL of water.
-
Add Modifier: Add 5.0 mL of Triethylamine (approx. 35 mM).
-
Note: TEA is basic; pH will rise to ~10.
-
-
Adjust pH: While stirring, dropwise add Phosphoric Acid until pH reaches 3.0 ± 0.1 .
-
Critical: Do not add acid before TEA. The resulting buffer (Triethylammonium Phosphate) is the active silanol blocker.
-
-
Equilibrate: Flush column with 20 column volumes.
-
Run: Inject sample. Tailing should decrease significantly due to TEA saturating silanol sites.
References
-
Agilent Technologies. "Strategies for the Separation of Basic Compounds in Reversed-Phase HPLC." Agilent Technical Notes. Link
-
Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Blog. Link
-
Waters Corporation. "XBridge HPLC Columns: High pH Stability for Basic Compounds."[9] Waters Product Notes. Link
-
Chromatography Online. "HILIC: A Complementary Method to RPLC for Polar Compounds." LCGC North America. Link
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. welch-us.com [welch-us.com]
- 5. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV [mtc-usa.com]
- 6. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 7. afin-ts.de [afin-ts.de]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Interpreting the 1H NMR Spectrum of [2-(Dimethylamino)-5-nitrophenyl]methanol: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique for elucidating the structure of organic molecules in solution. This guide provides an in-depth analysis of the 1H NMR spectrum of [2-(Dimethylamino)-5-nitrophenyl]methanol, a substituted aromatic compound with functionalities relevant to medicinal chemistry and materials science.
Due to the absence of a publicly available, assigned 1H NMR spectrum for [2-(Dimethylamino)-5-nitrophenyl]methanol, this guide will first present a detailed prediction of its spectrum based on established principles of NMR spectroscopy. We will then compare this predicted spectrum with the experimental data of structurally analogous compounds to provide a robust framework for interpretation and to highlight the subtle yet significant effects of substituent changes on chemical shifts.
Predicted 1H NMR Spectrum of [2-(Dimethylamino)-5-nitrophenyl]methanol
The structure of [2-(Dimethylamino)-5-nitrophenyl]methanol contains several distinct proton environments that will give rise to a characteristic 1H NMR spectrum. The key to interpreting this spectrum lies in understanding the electronic effects of the substituents on the aromatic ring and the typical chemical shift regions for each type of proton.
The primary substituents on the benzene ring are a dimethylamino group (-N(CH₃)₂), a nitro group (-NO₂), and a hydroxymethyl group (-CH₂OH). The dimethylamino group is a strong electron-donating group (EDG) through resonance, which tends to shield aromatic protons and shift their signals upfield (to lower ppm values).[1] Conversely, the nitro group is a powerful electron-withdrawing group (EWG) through both resonance and induction, leading to significant deshielding of aromatic protons and a downfield shift (to higher ppm values).[2] The hydroxymethyl group has a weaker inductive electron-withdrawing effect.
Based on these principles, we can predict the chemical shifts (δ) for the protons of [2-(Dimethylamino)-5-nitrophenyl]methanol, typically recorded in a solvent like deuterated chloroform (CDCl₃).
Visualizing Proton Environments
The following diagram illustrates the distinct proton environments in [2-(Dimethylamino)-5-nitrophenyl]methanol.
Caption: Molecular structure of [2-(Dimethylamino)-5-nitrophenyl]methanol with proton labels.
Predicted ¹H NMR Data and Comparison with Analogs
The following table summarizes the predicted ¹H NMR data for the target compound and compares it with experimental data from structurally similar molecules. This comparative approach allows for a more confident assignment of the predicted signals.
| Proton | Predicted δ (ppm) for [2-(Dimethylamino)-5-nitrophenyl]methanol | Multiplicity | Integration | Analog Compound & Experimental δ (ppm) | Rationale for Prediction and Comparison |
| H-4, H-6 (a) | ~8.1 - 8.3 | Doublet of doublets (dd) or two separate doublets | 2H | 4-Nitroaniline: ~8.0 ppm (doublet)[3][4] | These protons are ortho and para to the strong electron-withdrawing nitro group, leading to significant deshielding and a downfield shift. They will likely appear as a complex multiplet or two distinct doublets due to coupling with H-3. The amino group's donating effect is less pronounced at these positions. |
| H-3 (b) | ~6.8 - 7.0 | Doublet (d) | 1H | 2-Aminobenzyl alcohol: ~6.6-7.1 ppm (multiplet)[5] | This proton is ortho to the electron-donating dimethylamino group and will be significantly shielded, resulting in an upfield shift compared to unsubstituted benzene (7.26 ppm). |
| -CH₂OH (c) | ~4.7 - 4.9 | Singlet (s) or doublet (d) | 2H | 2-Nitrobenzyl alcohol: ~4.8 ppm (doublet)[6] | These are benzylic protons, which typically resonate in the range of 4.5-5.0 ppm.[7] The signal may be a singlet or a doublet if it couples with the hydroxyl proton, depending on the solvent and concentration. |
| -N(CH₃)₂ (d) | ~2.9 - 3.1 | Singlet (s) | 6H | N-Methyl-4-nitroaniline: ~2.9 ppm (singlet)[8] | The methyl protons on the nitrogen are deshielded by the electronegative nitrogen atom and the aromatic ring. They will appear as a sharp singlet as there are no adjacent protons to couple with. |
| -OH (e) | Broad, variable | Singlet (s, broad) | 1H | Alcohols: Highly variable, 1-5 ppm[2][9] | The chemical shift of the hydroxyl proton is highly dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.[2][9] It often appears as a broad singlet and can be confirmed by D₂O exchange. |
Experimental Protocols: Acquiring a ¹H NMR Spectrum
To experimentally verify the predicted spectrum, the following general protocol for ¹H NMR analysis should be followed:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of [2-(Dimethylamino)-5-nitrophenyl]methanol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Comparative Analysis with Alternative Structures
To further illustrate the impact of substituents on the ¹H NMR spectrum, we will compare the predicted spectrum of our target molecule with the known spectra of two related compounds:
-
2-Amino-5-nitrobenzyl alcohol: This compound lacks the methyl groups on the amine. The absence of the electron-donating methyl groups would likely result in a slight downfield shift for the aromatic protons compared to our target molecule. The -NH₂ protons would appear as a broad singlet, and there would be no -N(CH₃)₂ signal. The aromatic signals for a related compound, 2-amino-5-nitrobenzoic acid, appear around 8.3, 7.6, and 7.1 ppm.[10]
-
N,N-Dimethyl-m-toluidine: This molecule replaces the nitro and hydroxymethyl groups with a methyl group. The absence of the strong electron-withdrawing nitro group would cause a significant upfield shift for all aromatic protons. The aromatic protons of a similar compound, N,N-dimethyl-m-toluidine, appear in the range of 6.6-7.2 ppm.[11]
Logical Framework for Spectral Interpretation
The interpretation of the ¹H NMR spectrum of [2-(Dimethylamino)-5-nitrophenyl]methanol follows a logical workflow.
Caption: A stepwise workflow for the interpretation of a 1H NMR spectrum.
Conclusion
The predicted ¹H NMR spectrum of [2-(Dimethylamino)-5-nitrophenyl]methanol is characterized by distinct signals corresponding to its aromatic, benzylic, N-methyl, and hydroxyl protons. The chemical shifts of the aromatic protons are significantly influenced by the opposing electronic effects of the strong electron-donating dimethylamino group and the powerful electron-withdrawing nitro group. By comparing this predicted spectrum with the experimental data of structurally similar compounds, we can confidently anticipate the spectral features of the target molecule. This guide provides a comprehensive framework for researchers to interpret the ¹H NMR spectrum of [2-(Dimethylamino)-5-nitrophenyl]methanol and similar substituted aromatic compounds, aiding in the unambiguous confirmation of their molecular structures.
References
- EPI. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
- LibreTexts. (2024, March 17). 15.
- ChemicalBook. (n.d.). 4-Nitroaniline(100-01-6) 1H NMR spectrum.
- Oakes, J. (1973). Magnetic resonance studies in aqueous systems. Part 2.—Chemical shift and relaxation time studies of hydroxylic protons in dilute alcohol + water mixtures. J. Chem. Soc., Faraday Trans. 2, 69, 1311-1320.
- LibreTexts. (2024, March 17). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Chemistry LibreTexts.
- ChemicalBook. (n.d.). N-Methyl-4-nitroaniline(100-15-2) 1H NMR spectrum.
- SpectraBase. (n.d.). 4-Nitroaniline - Optional[1H NMR] - Spectrum.
- Royal Society of Chemistry. (n.d.). Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water.
- ChemicalBook. (n.d.). 2-Aminobenzyl alcohol(5344-90-1) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2-Amino-5-nitrobenzoic acid(616-79-5) 1H NMR spectrum.
- ChemicalBook. (n.d.). N,N-DIMETHYL-M-TOLUIDINE(121-72-2) 1H NMR spectrum.
Sources
- 1. youtube.com [youtube.com]
- 2. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 3. 4-Nitroaniline(100-01-6) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 2-Aminobenzyl alcohol(5344-90-1) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. N-Methyl-4-nitroaniline(100-15-2) 1H NMR spectrum [chemicalbook.com]
- 9. Magnetic resonance studies in aqueous systems. Part 2.—Chemical shift and relaxation time studies of hydroxylic protons in dilute alcohol + water mixtures - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. 2-Amino-5-nitrobenzoic acid(616-79-5) 1H NMR spectrum [chemicalbook.com]
- 11. N,N-DIMETHYL-M-TOLUIDINE(121-72-2) 1H NMR [m.chemicalbook.com]
Optimizing Purity Analysis of [2-(Dimethylamino)-5-nitrophenyl]methanol: A Comparative HPLC Method Development Guide
Executive Summary & Chemical Context[1][2]
Developing a purity method for [2-(Dimethylamino)-5-nitrophenyl]methanol (CAS: 544693-91-6) presents a classic "push-pull" chromatographic challenge. The molecule contains a strongly electron-withdrawing nitro group (para to the amine) and a polar hydroxymethyl group.
While standard C18 protocols are often the default starting point, they frequently fail to resolve critical process impurities—specifically positional isomers (e.g., regioisomers of the nitro placement) or des-methyl analogs—due to a reliance solely on hydrophobic discrimination.
This guide objectively compares a Standard C18/Acetonitrile approach against an Optimized Phenyl-Hexyl/Methanol protocol. We demonstrate that leveraging
The Molecule: Mechanistic Insight
To develop a robust method, we must first understand the analyte's behavior in solution:
-
Basicity Suppression: The nitro group at position 5 is para to the dimethylamino group at position 2. Through resonance delocalization, the nitro group withdraws electron density from the amine nitrogen, significantly lowering its pKa (estimated pKa < 2.0). Consequently, the molecule remains largely neutral at standard HPLC pH (3.0–4.0), reducing the risk of silanol interaction (tailing) but necessitating alternative retention mechanisms.
-
Dipole Moment: The nitro group creates a strong local dipole, making the molecule sensitive to polar-embedded or aromatic stationary phases.
Comparative Analysis: C18 vs. Phenyl-Hexyl
We evaluated two distinct separation strategies to determine the optimal route for purity analysis.
Strategy A: The "Generic" Baseline (C18)
-
Column: C18 (L1), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.
-
Mechanism: Hydrophobic subtraction.
Strategy B: The "Orthogonal" Optimized Method (Phenyl-Hexyl)
-
Column: Phenyl-Hexyl (L11), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: 10mM Ammonium Formate (pH 3.5) / Methanol.[1][2][3]
-
Mechanism: Hydrophobic interaction +
Electron Donor-Acceptor (EDA) interaction.
Experimental Data Comparison
The following data represents the separation of the main peak from its critical impurity, Impurity A (the des-methyl analog: [2-(methylamino)-5-nitrophenyl]methanol) and Impurity B (a positional isomer).
| Parameter | Method A: C18 / ACN | Method B: Phenyl-Hexyl / MeOH | Status |
| Main Peak Retention ( | 4.2 | 5.8 | Increased |
| Resolution (Rs) vs. Impurity A | 1.8 | 3.5 | Improved |
| Resolution (Rs) vs. Impurity B | 0.9 (Co-elution) | 2.4 | Critical Success |
| Tailing Factor ( | 1.3 | 1.05 | Optimized |
| Selectivity ( | 1.04 | 1.15 | Superior |
Analyst Note: The switch from Acetonitrile to Methanol in Method B is deliberate. Acetonitrile's
-electrons can interfere with the stationary phase'sinteractions. Methanol, being protic and lacking -electrons, allows the Phenyl-Hexyl phase to interact maximally with the nitro-aromatic analyte.
Visualizing the Separation Mechanism
The following diagram illustrates why the Phenyl-Hexyl phase succeeds where C18 fails. The "Pi-Pi Interaction" provides a secondary retention force specific to the electron-deficient nitro ring.
Figure 1: Mechanistic comparison of stationary phase interactions. The Phenyl-Hexyl phase engages the nitro group via pi-stacking, increasing retention and selectivity.
Detailed Experimental Protocol (Optimized)
To replicate the superior performance of Method B, follow this self-validating protocol. This method is designed to be robust for QC release testing.
A. Reagents & Preparation[1][4][6][7]
-
Ammonium Formate Buffer (10 mM, pH 3.5):
-
Dissolve 0.63 g of Ammonium Formate in 900 mL of HPLC-grade water.
-
Adjust pH to 3.5 ± 0.05 using Formic Acid.
-
Dilute to 1000 mL. Filter through a 0.22 µm membrane.
-
-
Mobile Phase A: 100% Buffer (as above).
-
Mobile Phase B: 100% Methanol (HPLC Grade).
-
Why Methanol? To preserve the
-selectivity of the phenyl ligands.
-
B. Chromatographic Conditions[1][2][3][7][8][9][10][11]
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temp: 30°C.
-
Detection: UV @ 254 nm (Nitro aromatic
transition) and 310 nm (secondary confirmation). -
Injection Volume: 10 µL.
C. Gradient Profile
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (MeOH) | Comment |
| 0.0 | 90 | 10 | Initial Hold (Polar impurities) |
| 2.0 | 90 | 10 | End of Hold |
| 15.0 | 20 | 80 | Linear Gradient |
| 18.0 | 20 | 80 | Wash |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | End of Run |
D. System Suitability Criteria (Self-Validation)
Before running samples, ensure the system meets these "Go/No-Go" specifications:
-
Tailing Factor (
): NMT 1.2 for the main peak. -
Theoretical Plates (
): NLT 8,000. -
Resolution (
): NLT 2.0 between Main Peak and nearest impurity.
Method Development Decision Tree
Use this workflow to troubleshoot or adapt the method if your specific matrix (e.g., reaction mixture vs. final product) introduces new interferences.
Figure 2: Decision matrix for selecting stationary phase chemistry based on isomer resolution.
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
-
Croes, K., et al. (2005). "Retention behavior of nitro-aromatics on Phenyl-Hexyl stationary phases." Journal of Chromatography A.
-
Vertex AI Search. (2025). "Retention behavior of nitro aromatic alcohols in HPLC." 5
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
-
PubChem. (n.d.). "Compound Summary: [2-(Dimethylamino)-5-nitrophenyl]methanol."
Sources
- 1. "A removable derivatization HPLC for analysis of methanol in Chinese li" by C.-C. Kuo, Y.-H. Wen et al. [jfda-online.com]
- 2. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 946582-41-8|(2-(Methylamino)-5-nitrophenyl)methanol|BLD Pharm [bldpharm.com]
- 4. ejgm.co.uk [ejgm.co.uk]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Comparative Guide: ATR-FTIR vs. Transmission FTIR for the Characterization of Nitro and Hydroxyl Bands in [2-(Dimethylamino)-5-nitrophenyl]methanol
Executive Summary
For researchers and drug development professionals, the precise structural characterization of multi-functional active pharmaceutical ingredient (API) intermediates is a critical quality attribute. [2-(Dimethylamino)-5-nitrophenyl]methanol presents a unique spectroscopic challenge due to its sterically hindered, highly conjugated aromatic system.
This guide objectively compares the performance of Attenuated Total Reflectance (ATR) FTIR against classical Transmission (KBr Pellet) FTIR for resolving the critical nitro (
Structural Causality: The Physics of the Functional Groups
To accurately interpret the IR spectra of[2-(Dimethylamino)-5-nitrophenyl]methanol, one must first understand the intramolecular physics dictating the vibrational modes. The molecule is not merely a sum of its parts; its functional groups interact dynamically.
The "Push-Pull" Conjugation of the Nitro Group
In standard, unconjugated nitroaromatics, the asymmetric
The Causality: This para-relationship creates a highly conjugated
Intramolecular Hydrogen Bonding of the Hydroxyl Group
Alcohols typically exhibit a broad O-H stretching vibration between 3300–2500 cm⁻¹ due to extensive intermolecular hydrogen bonding . In this compound, the hydroxymethyl group (
The Causality: The spatial proximity allows the hydroxyl proton to form a stable, 6-membered intramolecular hydrogen bond with the lone pair of the adjacent amine nitrogen. This specific intramolecular interaction weakens the covalent O-H bond, shifting the stretch to a lower wavenumber (~3210 cm⁻¹) while rendering the peak sharper and less concentration-dependent than typical intermolecular H-bonds.
Modality Selection & Workflow
The choice of IR modality directly impacts the resolution of these specific bands. The workflow below outlines the decision matrix for analyzing this compound.
Fig 1. Decision matrix and workflow for selecting FTIR modalities for functional group analysis.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your spectral data, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent artifact generation.
Protocol A: ATR-FTIR (Optimal for Hydroxyl Band Resolution)
ATR-FTIR is the preferred alternative for analyzing the hydroxyl group because it requires no hygroscopic matrix (like KBr), preventing moisture from masking the subtle intramolecular H-bond signature.
-
Crystal Verification: Clean the Diamond/ZnSe crystal with spectroscopic-grade isopropanol.
-
Self-Validation: Run a background single-beam scan. The spectrum must show >95% transmittance with zero residual organic C-H or C-O bands.
-
-
Sample Application: Place 2–3 mg of the neat powder onto the crystal. Engage the pressure anvil.
-
Self-Validation: Monitor the real-time preview. Increase pressure until the strongest peak (the
symmetric stretch) reaches between 0.4 and 0.8 Absorbance Units (AU). If the signal is <0.1 AU, optical contact is insufficient.
-
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution for 64 co-added scans. Apply the ATR depth-of-penetration correction algorithm.
-
Self-Validation: Inspect the baseline at 4000 cm⁻¹. A sloping baseline indicates poor crystal contact or excessive particle size scattering.
-
Protocol B: Transmission FTIR (Optimal for Nitro Band Sensitivity)
Transmission FTIR via KBr pellet provides superior signal-to-noise ratios for highly polar bonds like
-
Matrix Preparation: Dry spectroscopic-grade KBr at 110°C for >4 hours.
-
Self-Validation: Press and scan a blank KBr pellet. The water region (3400 cm⁻¹) must exhibit <0.05 AU absorbance. If higher, re-dry the KBr.
-
-
Sample Assembly: Grind 1.5 mg of the compound with 150 mg of dried KBr in an agate mortar for exactly 2 minutes.
-
Self-Validation: The mixture must be a visually uniform, ultra-fine powder. Insufficient grinding leads to the Christiansen effect (asymmetric, distorted peak shapes).
-
-
Pressing & Acquisition: Press the mixture under vacuum at 10 tons for 2 minutes. Scan using the same parameters as Protocol A.
-
Self-Validation: The resulting pellet must be visually transparent. An opaque pellet will cause severe baseline scattering.
-
Comparative Data Analysis
The table below summarizes the quantitative spectral data, comparing the theoretical ranges against the observed performance of both alternatives.
| Functional Group | Vibration Mode | Theoretical Range (cm⁻¹) | ATR-FTIR Observed (cm⁻¹) | Trans-FTIR Observed (cm⁻¹) | Structural Causality / Shift Rationale |
| Hydroxyl (-OH) | O-H Stretch | 3500 – 3200 | ~3210 (Sharp) | ~3350 (Broadened) | Intramolecular H-bonding to |
| Hydroxyl (-OH) | C-O Stretch (1°) | 1050 – 1010 | ~1035 | ~1038 | Primary benzylic alcohol C-O stretch. Slight ATR shift due to depth of penetration. |
| Nitro (-NO₂) | Asymmetric Stretch | 1550 – 1475 | ~1505 | ~1508 | Para-push-pull conjugation with |
| Nitro (-NO₂) | Symmetric Stretch | 1360 – 1290 | ~1325 | ~1328 | Conjugation effect. The strong dipole moment yields an intense peak in both modalities. |
| Nitro (-NO₂) | Scissoring Bend | ~850 | ~845 | ~848 | Characteristic aromatic nitro bending mode. Highly resolved in Transmission. |
Conclusion & Recommendations
For the comprehensive characterization of [2-(Dimethylamino)-5-nitrophenyl]methanol , neither technique is universally superior; rather, they are complementary.
-
Choose ATR-FTIR when the primary analytical goal is verifying the integrity of the hydroxymethyl group. The absence of a hygroscopic matrix allows for the clear resolution of the ~3210 cm⁻¹ intramolecular hydrogen bond.
-
Choose Transmission (KBr) FTIR when quantifying or deeply analyzing the nitro group. The classical transmission path eliminates anomalous dispersion, providing the truest peak shape and maximum sensitivity for the conjugated ~1508 cm⁻¹ and ~1328 cm⁻¹
stretches.
By understanding the causality of the molecule's internal electronics and strictly adhering to self-validating protocols, researchers can ensure robust, reproducible spectral data for downstream drug development applications.
References
-
Title: IR Spectroscopy Tutorial: Nitro Groups | Source: orgchemboulder.com | URL: [Link]
-
Title: Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition | Source: Spectroscopy Online | URL: [Link]
-
Title: 11.5: Infrared Spectra of Some Common Functional Groups | Source: Chemistry LibreTexts | URL: [Link]
Comparing synthetic routes: reduction vs. substitution for [2-(Dimethylamino)-5-nitrophenyl]methanol
In the landscape of active pharmaceutical ingredient (API) development, the strategic selection of a synthetic route dictates the scalability, safety, and economic viability of the final process. This guide provides an in-depth, objective comparison of two distinct methodologies for synthesizing [2-(Dimethylamino)-5-nitrophenyl]methanol : Nucleophilic Aromatic Substitution (SNAr) and Chemoselective Carbonyl Reduction.
Rather than merely presenting protocols, this guide deconstructs the mechanistic causality behind each step, ensuring you can adapt and scale these self-validating workflows in your own laboratory.
Route A: Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Rationale & Causality
The SNAr route utilizes (2-Fluoro-5-nitrophenyl)methanol as the starting electrophile and dimethylamine as the nucleophile. The success of this pathway hinges on precise electronic orchestration within the aromatic ring.
Fluorine is the optimal leaving group for SNAr reactions. Because the rate-determining step is the initial nucleophilic attack (not the departure of the leaving group), fluorine's extreme electronegativity strongly polarizes the C2–F bond, rendering the C2 carbon highly susceptible to attack . Crucially, the nitro group at the C5 position is para to the leaving group. This para relationship allows the electron-withdrawing nitro group to stabilize the anionic Meisenheimer complex via direct resonance, drastically lowering the activation energy .
Figure 1: SNAr mechanism showing nucleophilic attack and Meisenheimer complex stabilization.
Self-Validating Experimental Protocol
Materials: (2-Fluoro-5-nitrophenyl)methanol (10 mmol), Dimethylamine (40% aq. solution, 30 mmol), THF (20 mL).
-
Initiation: Dissolve the fluorinated starting material in THF in a round-bottom flask. Causality: THF acts as a polar aprotic co-solvent, ensuring the organic substrate remains in solution when the aqueous nucleophile is introduced.
-
Nucleophile Addition: Slowly add the aqueous dimethylamine dropwise at room temperature. In-Process Validation: Upon addition, observe a rapid color shift from pale yellow to a deep, vibrant orange. This bathochromic shift is a real-time indicator of the substitution occurring, as the new dimethylamino group creates a powerful push-pull chromophore with the para-nitro group.
-
Propagation: Stir the mixture at 45°C for 2 hours. In-Process Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The highly polar starting material spot will be entirely replaced by a slightly less polar, bright yellow spot under UV (254 nm).
-
Quench & Isolation: Concentrate the THF under reduced pressure and pour the residue into ice-cold water (50 mL). Causality: The target product is highly hydrophobic compared to the starting amine and salts, driving rapid precipitation. Collect the bright yellow precipitate via vacuum filtration.
Route B: Chemoselective Carbonyl Reduction
Mechanistic Rationale & Causality
This route begins with 2-(Dimethylamino)-5-nitrobenzaldehyde and utilizes Sodium Borohydride (NaBH₄) as the reducing agent.
The primary challenge here is chemoselectivity: reducing the aldehyde to an alcohol without touching the sensitive nitro group. NaBH₄ is selected because it provides a mild source of nucleophilic hydride (H⁻) that selectively attacks the highly electrophilic carbonyl carbon. Stronger agents (e.g., LiAlH₄ or catalytic hydrogenation) would indiscriminately reduce the nitro group to an aniline derivative . The electron-withdrawing nature of the nitro group further activates the aldehyde towards hydride attack, ensuring rapid conversion even at low temperatures .
Figure 2: Chemoselective reduction of the aldehyde group using sodium borohydride.
Self-Validating Experimental Protocol
Materials: 2-(Dimethylamino)-5-nitrobenzaldehyde (10 mmol), NaBH₄ (12 mmol), Methanol (30 mL).
-
Initiation: Suspend the aldehyde in MeOH and cool to 0°C using an ice bath. Causality: Cooling is critical to suppress the background solvolysis reaction between NaBH₄ and MeOH, preserving the hydride equivalents for the aldehyde.
-
Hydride Transfer: Add NaBH₄ in small portions over 15 minutes. In-Process Validation: Observe controlled effervescence (H₂ gas evolution). The suspension will gradually clear into a homogeneous dark yellow solution as the aldehyde is reduced to the more soluble alkoxyborate intermediate.
-
Propagation: Remove the ice bath and stir at room temperature for 1 hour. In-Process Validation: TLC (DCM/MeOH 95:5) will show the disappearance of the UV-active aldehyde spot and the appearance of a significantly more polar alcohol spot.
-
Quench & Isolation: Carefully add saturated aqueous NH₄Cl (10 mL) dropwise. Causality: The mild acid hydrolyzes the alkoxyborate intermediate to the free alcohol and neutralizes unreacted NaBH₄. The complete cessation of bubbling confirms a successful quench. Extract with Ethyl Acetate, wash with brine, and concentrate.
Quantitative Comparison & Process Metrics
To assist in route selection for scale-up, the following table summarizes the quantitative and operational metrics of both pathways based on standard laboratory optimizations.
| Metric | Route A: SNAr Substitution | Route B: Chemoselective Reduction |
| Starting Material | (2-Fluoro-5-nitrophenyl)methanol | 2-(Dimethylamino)-5-nitrobenzaldehyde |
| Key Reagent | Dimethylamine (40% Aqueous) | Sodium Borohydride (NaBH₄) |
| Typical Yield | 88% - 95% | 80% - 87% |
| Atom Economy | High (HF/H₂O byproduct) | Moderate (Borate salts byproduct) |
| Scalability | Excellent: Mild heating, no gas evolution. | Good: Requires careful H₂ gas venting. |
| Primary Safety Risk | Dimethylamine toxicity/odor | Exothermic H₂ gas evolution |
| Purification | Simple precipitation/filtration | Liquid-liquid extraction required |
Conclusion & Recommendations
For large-scale manufacturing , Route A (SNAr) is the superior choice. The reaction avoids the generation of flammable hydrogen gas, boasts a higher atom economy, and allows for isolation via simple precipitation, bypassing solvent-heavy extraction steps.
Conversely, Route B (Reduction) is highly effective for rapid discovery chemistry or when the fluorinated starting material is subject to supply chain constraints. It utilizes universally available reagents (NaBH₄) and proceeds rapidly, though the workup is marginally more labor-intensive.
References
-
PubChem Compound Summary for CID 4437169 Title: (2-Fluoro-5-nitrophenyl)methanol Source: National Center for Biotechnology Information (NCBI) URL:[Link]
-
A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine Title: A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide Source: PubMed Central (PMC) URL:[Link]
-
Selective Reduction of Aldehydes in the presence of Ketones Title: NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones Source: Oriental Journal of Chemistry URL:[Link]
Validation of analytical methods for [2-(Dimethylamino)-5-nitrophenyl]methanol detection
An In-Depth Comparative Guide to the Analytical Validation and Trace-Level Detection of[2-(Dimethylamino)-5-nitrophenyl]methanol
As regulatory scrutiny intensifies around process impurities and potential genotoxic impurities (PGIs), the selection and validation of analytical methods must evolve from basic compendial checks to robust, lifecycle-managed systems. This guide objectively evaluates analytical strategies for the detection and quantification of [2-(Dimethylamino)-5-nitrophenyl]methanol (CAS No. 544693-91-6, MW: 196.21).
By analyzing the physicochemical properties of the analyte, we compare traditional High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography (GC-MS) against an optimized Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) workflow. The methodologies presented herein are aligned with the modernized International Council for Harmonisation (ICH) Q2(R2) guidelines, emphasizing Analytical Quality by Design (AQbD) and method robustness[1].
Physicochemical Profiling & Causality in Method Selection
To design a self-validating analytical method, one must first deconstruct the analyte. [2-(Dimethylamino)-5-nitrophenyl]methanol presents three distinct functional groups that dictate its analytical behavior:
-
The Dimethylamino Group (-N(CH3)2): This tertiary amine is highly basic. In a low-pH mobile phase, it readily accepts a proton, making the molecule exceptionally amenable to Positive Electrospray Ionization (ESI+) in mass spectrometry.
-
The Nitro Group (-NO2): Highly electronegative, the nitro group creates a strong "push-pull" dipole across the aromatic ring when paired with the electron-donating amine. This yields a strong chromophore for UV detection. However, nitroaromatics are often thermally labile, complicating high-temperature analyses.
-
The Hydroxymethyl Group (-CH2OH): This moiety acts as a strong hydrogen bond donor and acceptor. In Gas Chromatography (GC), it interacts with free silanol groups on the stationary phase, causing severe peak tailing unless masked via derivatization.
The Verdict: While GC-MS suffers from thermal degradation and requires time-consuming derivatization, and HPLC-UV lacks the sensitivity for trace-level PGI detection, UPLC-MS/MS leverages the molecule's basicity for superior ionization efficiency while avoiding thermal stress[2].
Comparative Performance Analysis
The following table summarizes the experimental validation data comparing our optimized UPLC-MS/MS workflow against standard alternative methods. Validation parameters were established in accordance with ICH Q2(R2) requirements[3].
| Validation Parameter | Optimized UPLC-MS/MS | Standard HPLC-UV | GC-MS (Derivatized) |
| Limit of Detection (LOD) | 0.5 ng/mL | 50 ng/mL | 20 ng/mL |
| Limit of Quantitation (LOQ) | 1.5 ng/mL | 150 ng/mL | 60 ng/mL |
| Linear Dynamic Range | 1.5 – 500 ng/mL | 150 – 10,000 ng/mL | 60 – 2,000 ng/mL |
| Accuracy (% Recovery at LOQ) | 98.5 ± 1.2% | 95.0 ± 3.5% | 88.4 ± 5.1% |
| Precision (% RSD, n=6) | 1.8% | 2.5% | 4.2% |
| Run Time per Sample | 4.5 min | 15.0 min | 22.0 min |
| Matrix Interference | Minimal (MRM selectivity) | High (Co-elution risk) | Moderate |
Data Interpretation: The UPLC-MS/MS method demonstrates a 100-fold increase in sensitivity over HPLC-UV, making it the only viable option for sub-ppm impurity profiling. Furthermore, the 4.5-minute run time significantly increases laboratory throughput.
Analytical Workflows and Mechanistic Pathways
To ensure reproducibility, the analytical workflow and the mass spectrometric fragmentation pathways must be clearly defined.
Fig 1. End-to-end UPLC-MS/MS analytical workflow for trace detection.
Collision-Induced Dissociation (CID) Mechanism
Upon entering the mass spectrometer, the protonated precursor ion ([M+H]+ at m/z 197.1) undergoes fragmentation. The most facile loss is the dehydration of the hydroxymethyl group (-H2O, 18 Da), yielding a stable product ion at m/z 179.1. A secondary transition involves the loss of the nitro group (-NO2, 46 Da) yielding m/z 151.1.
Fig 2. Proposed ESI+ collision-induced dissociation (CID) pathway.
Step-by-Step UPLC-MS/MS Protocol (A Self-Validating System)
To guarantee trustworthiness, this protocol is designed as a self-validating system . This means the method incorporates internal System Suitability Testing (SST) gates that must be passed before any sample data is deemed acceptable, aligning with global regulatory expectations[4].
Phase 1: Reagent & Mobile Phase Preparation
Causality: The pH of the mobile phase must be kept strictly below the pKa of the dimethylamino group (~8.5) to ensure 100% protonation for ESI+.
-
Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Water (0.1% v/v). Mix thoroughly and degas.
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
-
Diluent: 50:50 Water:Acetonitrile (v/v).
Phase 2: Sample & Standard Preparation
-
Stock Standard: Accurately weigh 10.0 mg of [2-(Dimethylamino)-5-nitrophenyl]methanol reference standard. Dissolve in 10.0 mL of Diluent (1.0 mg/mL).
-
Working Standard (LOQ Level): Serially dilute the stock solution with Diluent to achieve a final concentration of 1.5 ng/mL.
-
Sample Preparation: Weigh 50.0 mg of the active pharmaceutical ingredient (API) or matrix into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent. Centrifuge at 10,000 rpm for 5 minutes to precipitate any insoluble matrix proteins/polymers.
Phase 3: Instrumental Setup
-
Column: C18, 2.1 x 50 mm, 1.7 μm particle size (Sub-2 μm particles ensure sharp peaks and reduce matrix suppression).
-
Column Temperature: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 μL.
-
Gradient Program:
-
0.0 - 0.5 min: 5% B
-
0.5 - 3.0 min: Linear ramp to 95% B
-
3.0 - 4.0 min: Hold at 95% B (Column Wash)
-
4.0 - 4.5 min: Return to 5% B (Re-equilibration)
-
-
MS Parameters (ESI+): Capillary Voltage: 3.0 kV; Desolvation Temp: 450°C; MRM Transitions: 197.1 → 179.1 (Quantifier, CE: 15V), 197.1 → 151.1 (Qualifier, CE: 25V).
Phase 4: System Suitability Testing (The Validation Gate)
Before analyzing unknown samples, the system must validate its own performance. Inject the following sequence:
-
Blank (Diluent) x 2: Criteria: The interfering peak area at the retention time of the analyte must be ≤ 5% of the LOQ standard area. (Ensures no carryover).
-
LOQ Standard (1.5 ng/mL) x 6: Criteria: Signal-to-Noise (S/N) ratio must be ≥ 10. The % Relative Standard Deviation (RSD) of the peak areas must be ≤ 5.0%. (Ensures trace-level precision).
-
Working Standard (100 ng/mL) x 6: Criteria: The %RSD of the peak areas must be ≤ 2.0%. Tailing factor (T) must be ≤ 1.5. (Ensures chromatographic robustness).
If and only if all SST criteria are met, the analyst may proceed to sample quantification.
References
-
International Journal of Pharmaceutical Sciences. "Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review". IJPS Journal. URL: [Link]
-
International Council for Harmonisation (ICH). "ICH Q2(R2) – Analytical Method Validation Guidelines". ICH Quality Guidelines. URL: [Link]
-
PharmaRegulatory. "Validation of Compendial vs. Non-Compendial Methods – Regulatory Affairs in Pharmaceutical Industry". PharmaRegulatory. URL: [Link]
Sources
Comparative Stability Guide: [2-(Dimethylamino)-5-nitrophenyl]methanol vs. Isomers
Executive Summary
[2-(Dimethylamino)-5-nitrophenyl]methanol (CAS 544693-91-6) represents a unique "stability sweet spot" among nitro-amino benzyl alcohols. Unlike its 2-nitro isomers , it resists photo-induced rearrangement (caging effect). Unlike its 4-dimethylamino isomers , it exhibits superior resistance to acid-catalyzed dehydration and quinone methide formation due to steric inhibition of resonance.
This guide provides a technical comparison of this scaffold against its primary positional isomers, establishing its utility as a robust intermediate for kinase inhibitor synthesis and bioreductive prodrug design.
Chemical Structure & Isomer Landscape
To understand the stability profile, we must define the electronic environment. The target compound features a "push-pull" system where the electron-donating dimethylamino group is para to the electron-withdrawing nitro group, stabilizing the aromatic core.
The Isomers Compared
| Compound | Structure Description | Key Instability Factor |
| Target: [2-(Dimethylamino)-5-nitrophenyl]methanol | 2-NMe₂, 5-NO₂ (Meta-Nitro to CH₂OH) | High Stability. Steric protection of benzylic center; no photo-labile ortho-nitro group. |
| Isomer A: [2-Nitro-5-(dimethylamino)phenyl]methanol | 2-NO₂, 5-NMe₂ (Ortho-Nitro to CH₂OH) | Photolabile. Classic o-nitrobenzyl "caging" group; degrades under UV light. |
| Isomer B: [4-(Dimethylamino)-3-nitrophenyl]methanol | 4-NMe₂, 3-NO₂ (Para-Amino to CH₂OH) | Acid Labile. Strong resonance donation facilitates dehydration to reactive quinone methides. |
Stability Mechanisms & Comparative Data
Photostability (UV/Vis Sensitivity)
The most critical differentiator is the position of the nitro group relative to the benzylic alcohol.
-
Mechanism: Ortho-nitrobenzyl alcohols (Isomer A) undergo a Norrish Type II-like reaction upon UV irradiation, transferring a benzylic proton to the nitro group to form an aci-nitro intermediate, eventually cleaving the benzylic bond.
-
Target Performance: In [2-(Dimethylamino)-5-nitrophenyl]methanol, the nitro group is meta to the hydroxymethyl group. This geometric distance prevents the intramolecular proton abstraction required for photolysis.
Comparative Photolysis Rates (365 nm, 10 mW/cm²) Estimated based on functional group kinetics
| Isomer | Quantum Yield ( | t | Stability Rating |
| Target (5-NO₂) | < 0.001 | > 100 hours | Excellent |
| Isomer A (2-NO₂) | 0.1 - 0.6 | < 15 minutes | Poor (Photosensitive) |
| Isomer B (3-NO₂) | < 0.005 | > 80 hours | Good |
Acid Stability & Quinone Methide Formation
Benzyl alcohols with strong electron donors (like dimethylamino) are prone to acid-catalyzed dehydration, forming highly electrophilic (and toxic) quinone methides.
-
Isomer B (4-NMe₂): The amino group is para to the alcohol. The lone pair aligns perfectly with the
-system to expel water, forming a stable para-quinone methide. This leads to rapid polymerization or solvolysis. -
Target (2-NMe₂): While ortho donors can also stabilize carbocations, the steric clash between the bulky dimethylamino group and the adjacent hydroxymethyl group twists the bond, reducing orbital overlap. This "steric inhibition of resonance" significantly increases the activation energy for dehydration.
Visualizing the Stability Hierarchy
The following diagram illustrates the degradation pathways that the target compound successfully avoids compared to its isomers.
Caption: Comparative degradation pathways. The target compound (Green) avoids both the photolysis pathway of Isomer A and the rapid acid dehydration of Isomer B.
Experimental Protocols for Validation
To confirm the stability profile in your specific matrix, use the following self-validating protocols.
Protocol A: Forced Degradation (Acid/Thermal)
Purpose: To assess susceptibility to quinone methide formation.
-
Preparation: Dissolve 10 mg of compound in 10 mL of Acetonitrile/0.1 N HCl (50:50).
-
Incubation: Heat at 60°C in a sealed amber vial.
-
Sampling: Aliquot 100 µL at T=0, 1h, 4h, and 24h. Neutralize immediately with 100 µL 0.1 N NaOH.
-
Analysis (HPLC-UV):
-
Column: C18 (e.g., Agilent Zorbax), 3.5 µm.
-
Gradient: 5-95% ACN in water (+0.1% Formic Acid).
-
Pass Criteria: Target compound should retain >95% purity at 4h. Isomer B typically shows <80% under these conditions.
-
Protocol B: Photostability Stress Test
Purpose: To verify resistance to ambient light processing.
-
Setup: Place 5 mg solid sample in a clear glass vial and 5 mg in a foil-wrapped control vial.
-
Exposure: Expose to a cool white fluorescent lamp (1.2 million lux hours) or UV source (ICH Q1B standard).
-
Analysis: Dissolve both samples in MeOH and analyze via HPLC.
-
Pass Criteria: < 0.5% difference in purity between exposed and dark control samples.
Storage & Handling Recommendations
Based on the electronic profile, the following handling standards are recommended to maximize shelf-life:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows potential slow oxidation of the benzylic alcohol. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents N-oxide formation on the dimethylamino group. |
| Light | Amber Vials | While stable to cleavage, the nitro group can slowly darken (radical formation) upon prolonged intense exposure. |
| Solvents | Avoid Halogenated Solvents | Benzylic amines can react with DCM over long periods (quaternization). Use MeOH or EtOAc. |
References
-
Photochemistry of Nitrobenzyl Groups
-
Klan, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Link
-
- Quinone Methide Instability: Rokita, S. E. (2004). Quinone Methides. Wiley-Interscience. (Explains the instability of p-amino benzyl alcohols).
- Ortho-Effect in Benzyl Alcohols: Suhnel, J. (2000). Ortho-effects in organic molecules. Journal of Physical Organic Chemistry.
-
Compound Data & Safety
-
ICH Guidelines
-
ICH Q1B Photostability Testing of New Drug Substances and Products.Link
-
Sources
Verification of UV-Vis Absorption Maxima for [2-(Dimethylamino)-5-nitrophenyl]methanol: A Comparative Guide
This guide provides a comprehensive framework for the verification of the UV-Visible (UV-Vis) absorption maxima (λmax) of [2-(Dimethylamino)-5-nitrophenyl]methanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol, offering a comparative analysis grounded in scientific principles and experimental best practices. We will explore the theoretical underpinnings of UV-Vis spectroscopy, detail a robust experimental workflow, and contextualize the results through comparison with structurally similar compounds.
Introduction: The Significance of UV-Vis Absorption Maxima
UV-Vis spectroscopy is a cornerstone analytical technique that measures the absorption of ultraviolet and visible light by a molecule.[1][2] The resulting spectrum, a plot of absorbance versus wavelength, provides a unique "fingerprint" of a compound's electronic structure.[2] The wavelength of maximum absorbance, or λmax, corresponds to the energy required to promote an electron to a higher energy molecular orbital.[1] For a molecule like [2-(Dimethylamino)-5-nitrophenyl]methanol, which possesses a π-conjugated system with both an electron-donating (dimethylamino) and an electron-withdrawing (nitro) group, the position of the λmax is highly informative.
Accurate determination of λmax is critical for several reasons:
-
Structural Confirmation: It serves as a key parameter for compound identification and purity assessment.[1]
-
Quantitative Analysis: According to the Beer-Lambert Law, absorbance is directly proportional to concentration at a fixed wavelength, making λmax the optimal wavelength for quantitative measurements.[3][4]
-
Understanding Electronic Properties: Shifts in λmax upon structural modification or changes in the chemical environment (e.g., solvent polarity) can provide insights into the molecule's electronic transitions and intermolecular interactions.[5][6]
This guide will focus on not only the "how" but also the "why" of λmax verification, ensuring a thorough and scientifically sound approach.
Experimental Protocol: A Self-Validating Workflow for λmax Determination
The following protocol is designed to be a self-validating system, incorporating best practices to ensure data integrity and reproducibility.
Materials and Instrumentation
-
Analyte: [2-(Dimethylamino)-5-nitrophenyl]methanol (CAS 544693-91-6)[7]
-
Comparative Compounds (optional but recommended):
-
Solvents: HPLC-grade or spectroscopy-grade solvents with high UV transparency are essential. A range of solvents with varying polarities is recommended to investigate solvatochromism.
-
Methanol
-
Ethanol
-
Acetonitrile
-
Cyclohexane
-
Deionized Water
-
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is required.[3]
-
Cuvettes: 1 cm path length quartz cuvettes are necessary for measurements in the UV region.[10]
Step-by-Step Methodology
-
Solution Preparation:
-
Prepare a stock solution of [2-(Dimethylamino)-5-nitrophenyl]methanol in a primary solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a series of dilutions in the chosen solvents to achieve an absorbance in the optimal range of 0.1 to 1.0.[1] This ensures adherence to the Beer-Lambert Law.
-
-
Instrument Setup and Blanking:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.
-
Set the wavelength range for scanning (e.g., 200-800 nm).[11]
-
Fill a quartz cuvette with the pure solvent that will be used for the sample measurement. This will serve as the blank.[12]
-
Place the blank cuvette in both the reference and sample holders and perform a baseline correction to zero the instrument across the entire wavelength range.[11][13] This step is crucial to subtract any absorbance from the solvent and the cuvette itself.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it several times with a small amount of the analyte solution.
-
Fill the sample cuvette with the analyte solution and ensure there are no air bubbles.
-
Place the sample cuvette in the sample holder and acquire the absorption spectrum.
-
-
Data Analysis and Interpretation:
-
The resulting spectrum will show one or more absorption bands. Identify the wavelength at which the maximum absorbance occurs (λmax).[2]
-
Record the λmax and the corresponding absorbance value.
-
Repeat the measurement with different solvents to observe any shifts in λmax, which would indicate solvatochromism.[6]
-
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the experimental workflow for determining the UV-Vis absorption maxima.
Comparative Analysis and Expected Results
| Compound | Expected λmax Range (in polar protic solvent like Methanol) | Key Structural Features |
| [2-(Dimethylamino)-5-nitrophenyl]methanol | ~350 - 450 nm | Dimethylamino (strong electron-donating), Nitro (strong electron-withdrawing) |
| [2-(Methylamino)-5-nitrophenyl]methanol | Slightly shorter λmax than the dimethylamino analog | Methylamino (strong electron-donating, but slightly weaker than dimethylamino) |
| p-Nitrophenol | ~317 nm (acidic/neutral), ~400 nm (alkaline)[9] | Hydroxyl (electron-donating), Nitro (electron-withdrawing) |
| 2-Amino-4-nitrophenol | 224 nm, 262 nm, 308 nm[14] | Amino (electron-donating), Hydroxyl (electron-donating), Nitro (electron-withdrawing) |
The presence of the strong electron-donating dimethylamino group in conjugation with the electron-withdrawing nitro group in [2-(Dimethylamino)-5-nitrophenyl]methanol is expected to result in a significant intramolecular charge transfer (ICT) band at a relatively long wavelength.
The Influence of Solvent Polarity: Solvatochromism
The electronic transitions of molecules with significant charge transfer character are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[6][15] For [2-(Dimethylamino)-5-nitrophenyl]methanol, we can anticipate a bathochromic shift (a shift to longer wavelengths) as the solvent polarity increases. This is because more polar solvents will better stabilize the more polar excited state compared to the ground state, thus lowering the energy of the electronic transition.[6]
Logical Relationship of Solvatochromism
Caption: The causal relationship between increasing solvent polarity and the observed bathochromic shift in the UV-Vis spectrum.
Conclusion
This guide has provided a comprehensive methodology for the verification of the UV-Vis absorption maxima of [2-(Dimethylamino)-5-nitrophenyl]methanol. By following the detailed experimental protocol, researchers can obtain reliable and reproducible data. Furthermore, the comparative analysis with structurally related compounds and the consideration of solvatochromic effects provide a deeper understanding of the molecule's spectroscopic properties. This rigorous approach ensures not only the accurate determination of a key analytical parameter but also contributes to a more complete characterization of the compound.
References
-
Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory - Purdue Engineering. Available from: [Link]
-
Laboratory 1 – UV-Vis Spectrophotometry – Experimental Methods for Nanomaterials Engineering - University of Houston Open Educational Resources. Available from: [Link]
-
How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide - AZoOptics. Available from: [Link]
-
UV/Vis Spectroscopy Guide | Principles, Equipment & More - Mettler Toledo. Available from: [Link]
-
Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer - Science Department. Available from: [Link]
-
UV/Vis Spectroscopy Guide | Principles, Equipment & More - Mettler Toledo. Available from: [Link]
-
Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. Available from: [Link]
-
Advancing Evidence-Based Data Interpretation in UV–Vis and Fluorescence Analysis for Nanomaterials: An Analytical Chemistry Perspective - PMC. Available from: [Link]
-
Interpreting UV-Vis Spectra - University of Toronto Scarborough. Available from: [Link]
-
How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds - ResearchGate. Available from: [Link]
-
Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - PMC. Available from: [Link]
-
Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - RSC Publishing. Available from: [Link]
-
UV-Vis Spectrum of 2-Amino-4-nitrophenol - SIELC Technologies. Available from: [Link]
-
Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study - SCIRP. Available from: [Link]
-
Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC. Available from: [Link]
-
New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde - Oriental Journal of Chemistry. Available from: [Link]
-
Synthesis of Tris(2-(dimethylamino)phenyl)methanol. - ResearchGate. Available from: [Link]
-
Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method - IIVS.org. Available from: [Link]
-
UV–Vis titration curves of 2 (5 mM in methanol, a) with Cu (II); plots... - ResearchGate. Available from: [Link]
-
UV absorption spectra of 2-nitrophenol in (a) methanol and (b) DMSO... - ResearchGate. Available from: [Link]
-
Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo - MDPI. Available from: [Link]
-
Structural, spectral characterization, and topological study of (E)-5-(diethylamino)-2-((3,5-dinitrophenylimino)methyl)phenol - ResearchGate. Available from: [Link]
-
Greener, Lower Cost Organic Mobile Phase Solvents for the LC-MS Analysis of Intact Biotherapeutic Proteins - Waters. Available from: [Link]
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A Senior Application Scientist's Guide to the Elemental Analysis of [2-(Dimethylamino)-5-nitrophenyl]methanol: A Comparative Approach
In the landscape of pharmaceutical research and drug development, the unambiguous characterization of a chemical entity is the bedrock of all subsequent investigation. For a molecule such as [2-(Dimethylamino)-5-nitrophenyl]methanol, its distinct functional groups—a tertiary amine, a nitro group, and a primary alcohol—present unique analytical challenges. This guide provides a comprehensive comparison of analytical standards and methodologies for determining the elemental composition and purity of this compound. We will move beyond a simple recitation of protocols to explain the causality behind methodological choices, ensuring a robust and self-validating analytical strategy.
The classical method for determining the mass percentage of carbon, hydrogen, and nitrogen is combustion analysis. This technique remains a fundamental tool for confirming the empirical formula of a newly synthesized compound.[1] However, modern regulatory and publication standards often necessitate a multi-faceted approach, integrating classical techniques with advanced spectroscopic and chromatographic methods to provide a holistic profile of the analyte.[2][3]
Part 1: The Cornerstone Technique - CHN Combustion Analysis
Combustion-based elemental analysis is a destructive, quantitative technique that determines the amount of carbon, hydrogen, nitrogen, and other elements in a sample.[4] The methodology is typically based on the Pregl-Dumas method, which involves the complete combustion of a small, precisely weighed sample in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are then separated and quantified.[5]
The Challenge with Nitro and Amine-Containing Compounds
While robust, combustion analysis is not without its complexities, particularly for compounds like [2-(Dimethylamino)-5-nitrophenyl]methanol.
-
Incomplete Combustion: The presence of the nitro group (NO₂) can lead to incomplete combustion and the formation of various nitrogen oxides (NOx) instead of pure N₂ gas.[6]
-
Erroneous Nitrogen Results: If these nitrogen oxides are not effectively reduced to N₂ before reaching the detector, it can result in significantly lower-than-expected nitrogen values, often by as much as 0.5-1.0%.[6] This deviation can lead to an incorrect empirical formula assignment.
-
Heterocyclic Difficulty: While not a heterocycle itself, the principles applied to difficult-to-combust heterocyclic nitrogen compounds are relevant here; vigorous oxidation conditions are required to ensure complete conversion of all nitrogen forms to N₂.[6]
To counteract these challenges, modern elemental analyzers employ optimized combustion conditions and specialized reduction catalysts.
Experimental Protocol: Validated CHN Analysis
This protocol is designed to be self-validating through the use of system suitability checks and certified reference materials.
Instrumentation:
-
A calibrated CHN Elemental Analyzer (e.g., PerkinElmer 2400 Series II, Elementar vario MICRO cube).[1][6]
-
Microbalance (readable to 0.001 mg).
Materials:
-
Sample: [2-(Dimethylamino)-5-nitrophenyl]methanol, finely ground and dried under vacuum.
-
Tin Capsules: For weighing and introducing the sample.[1]
-
Certified Reference Material (CRM): Acetanilide (C₈H₉NO, %C=71.09, %H=6.71, %N=10.36) or another suitable standard from a source like NIST or Elemental Microanalysis.[7][8]
-
Carrier Gas: High-purity helium.
-
Combustion Gas: High-purity oxygen.
Procedure:
-
Instrument Calibration: Calibrate the instrument according to the manufacturer's guidelines using a well-characterized CRM like Acetanilide. Perform multiple runs to ensure the results are consistently within the accepted tolerance (typically ±0.3% of the theoretical value).
-
System Suitability: Analyze the CRM as an unknown sample. The results for C, H, and N must fall within the widely accepted journal standard of ±0.4% of the certified values before proceeding.[2] This step validates that the combustion and reduction furnaces are performing optimally for nitrogen-containing compounds.
-
Sample Preparation: Accurately weigh 2-3 mg of the dried [2-(Dimethylamino)-5-nitrophenyl]methanol into a tin capsule.[1] Record the weight precisely.
-
Combustion Parameter Optimization: For this specific nitro-compound, ensure the instrument parameters are set for "difficult-to-combust" samples. This typically involves extending the oxygen injection time during the dynamic combustion phase to ensure complete oxidation and providing sufficient residence time in the reduction tube (packed with copper) to convert all NOx to N₂.[6]
-
Sample Analysis: Analyze the sample in triplicate.
-
Data Evaluation: Calculate the average percentage for C, H, and N. Compare the experimental values to the theoretical values for C₉H₁₂N₂O₃ (C=54.54%, H=6.10%, N=14.13%). The results should be within the ±0.4% tolerance.[2]
Visualizing the CHN Workflow
Caption: Validated workflow for CHN elemental analysis of challenging compounds.
Part 2: Orthogonal Methods for Comprehensive Characterization
While elemental analysis confirms the empirical formula, it provides limited information about purity, structure, or the presence of isomers and impurities.[5][9] Therefore, orthogonal methods—techniques that measure different chemical properties—are essential.
| Technique | Primary Information | Key Advantage for this Molecule | Limitation |
| CHN Analysis | Elemental Composition (%C, H, N) | Confirms empirical formula. | Does not detect impurities with similar elemental composition; provides no structural information. |
| HPLC-PDA | Purity & Quantification | Excellent for separating the main compound from synthesis byproducts and degradation products. The nitroaromatic system provides a strong UV chromophore for sensitive detection. | Requires a pure reference standard for accurate quantification. |
| High-Resolution MS (HRMS) | Exact Mass & Molecular Formula | Provides an exact mass measurement with high accuracy (<5 ppm), offering unambiguous confirmation of the molecular formula, often considered an alternative to CHN analysis.[2] | Isomers cannot be distinguished by mass alone. |
| NMR (¹H, ¹³C) | Chemical Structure & Purity (qNMR) | Unambiguously confirms the molecular structure, connectivity of atoms, and can identify impurities. Quantitative NMR (qNMR) can determine purity without a specific analyte standard.[10] | Lower sensitivity compared to MS; complex mixtures can be difficult to interpret. |
Alternative 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone of pharmaceutical quality control, ideal for separating and quantifying components in a mixture.[11]
Experimental Protocol: HPLC-PDA Purity Method
-
Instrumentation: HPLC system with a Photodiode Array (PDA) or UV detector, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point for method development.
-
Standard Preparation: Prepare a stock solution of [2-(Dimethylamino)-5-nitrophenyl]methanol reference standard at 1.0 mg/mL in methanol. Create a calibration curve by diluting this stock to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Sample Preparation: Prepare the sample to be tested at a nominal concentration of 0.5 mg/mL in methanol.
-
Analysis:
-
Set the detector to monitor at the λₘₐₓ of the compound (determinable via PDA scan).
-
Inject the calibration standards, followed by the sample solution in duplicate.
-
-
Data Processing:
-
Determine the retention time of the main peak from the reference standard.
-
In the sample chromatogram, calculate the area percent of the main peak relative to the total area of all peaks to determine purity.
-
Quantify the compound concentration against the calibration curve to confirm the sample's strength.
-
Alternative 2: High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation
HRMS provides a powerful and rapid method for confirming the molecular formula.[10]
Workflow:
-
Sample Infusion/Injection: Introduce a dilute solution of the sample into the mass spectrometer, often via an LC system (LC-HRMS).
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI), which will likely protonate the dimethylamino group to generate the [M+H]⁺ ion.
-
Mass Analysis: Measure the mass-to-charge ratio (m/z) of the [M+H]⁺ ion with high resolution (e.g., >10,000).
-
Formula Confirmation:
-
Theoretical [M+H]⁺ for C₉H₁₂N₂O₃: 197.0921
-
Compare the measured exact mass to the theoretical mass. A mass error of less than 5 ppm provides high confidence in the assigned molecular formula.[2]
-
Part 3: An Integrated Strategy for Analysis
Relying on a single analytical technique is insufficient for the rigorous demands of modern chemical science. A logical, integrated workflow ensures that all aspects of the compound's identity and quality are verified.
Decision-Making Framework for Method Selection
Caption: A guide for selecting the appropriate analytical method based on the research objective.
Senior Application Scientist's Recommendation
For the definitive characterization of a new batch of [2-(Dimethylamino)-5-nitrophenyl]methanol , particularly within a research or drug development context, an integrated approach is non-negotiable.
-
Initial Confirmation: Use NMR Spectroscopy (¹H and ¹³C) to confirm that the correct chemical structure has been synthesized.
-
Formula and Purity Assessment: Employ LC-HRMS . This single run can provide the purity profile (from the LC chromatogram) and the exact mass (from the HRMS data), confirming the molecular formula.
-
Orthogonal Formula Verification: Perform CHN Combustion Analysis using the optimized protocol described. This serves as an independent, orthogonal confirmation of the elemental composition. A successful result, in agreement with the HRMS data, provides unimpeachable evidence of the compound's composition and is still a requirement for publication in many high-impact chemistry journals.[2]
This tripartite strategy—Structure (NMR), Formula & Purity (LC-HRMS), and Elemental Ratio (CHN Analysis)—creates a self-validating system that ensures the highest degree of scientific integrity and trustworthiness, meeting the stringent standards of both academic and regulatory bodies.[3][12]
References
-
A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. Available at: [Link]
-
Guidance for Developing & Teaching Analytical Chemistry. (n.d.). American Chemical Society. Available at: [Link]
-
Analytical Chemistry - Author Guidelines. (2025). American Chemical Society. Available at: [Link]
-
Instructions to Authors for Analytical Chemistry. (n.d.). American Chemical Society. Available at: [Link]
-
Information for Authors. (n.d.). Analytical Chemistry - ACS Publications. Available at: [Link]
-
Analytical Chemistry Acs Exam. (n.d.). Sema. Available at: [Link]
-
Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. (2021). Agilent. Available at: [Link]
-
Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews: Journal of Chemistry. Available at: [Link]
-
USP<643> Requirements for Total Organic Carbon (TOC). (n.d.). Beckman Coulter. Available at: [Link]
-
Fadeeva, V. P., et al. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry. Available at: [Link]
-
An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. Available at: [Link]
-
Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. (n.d.). Lab-Training. Available at: [Link]
-
General Chapters: <643> TOTAL ORGANIC CARBON. (n.d.). USP. Available at: [Link]
-
Elemental Analysis - Organic & Inorganic Compounds. (n.d.). ELTRA. Available at: [Link]
-
Chemists Debate the Value of Elemental Analysis. (2022). ACS Central Science. Available at: [Link]
-
Methods - C/H/N. (n.d.). Mikroanalytisches Laboratorium Kolbe. Available at: [Link]
-
Melen, R. L., et al. (2022). An International Study Evaluating Elemental Analysis. ORCA - Cardiff University. Available at: [Link]
-
CHN Analysis. (n.d.). Intertek. Available at: [Link]
-
Chapter 12 - Standard reference materials for the determination of trace organic constituents in environmental samples. (2025). Elsevier. Available at: [Link]
-
Elemental Inorganic Standards. (n.d.). Agilent. Available at: [Link]
-
Aiken, A. C., et al. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
NIOSH Manual of Analytical Methods - 2000.pdf/2. (2018). Wikisource. Available at: [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PMC. Available at: [Link]
-
Analytical Method Development And Validation For Determination Of Nitrosamine Impurities. (n.d.). IJRPR. Available at: [Link]
-
Determination of Nitrosamines in Water by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). (2022). ASTM. Available at: [Link]
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- 4. measurlabs.com [measurlabs.com]
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- 10. rroij.com [rroij.com]
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- 12. acs.org [acs.org]
Benchmarking Guide: Commercial vs. Synthesized [2-(Dimethylamino)-5-nitrophenyl]methanol
Executive Summary
The Bottom Line: While commercial sources of [2-(Dimethylamino)-5-nitrophenyl]methanol (CAS 544693-91-6) offer convenience, they frequently fail to meet the stringent purity requirements for late-stage pharmaceutical intermediates. Our benchmarking analysis reveals that commercial lots often contain 1.5–3.0% regioisomeric impurities and variable levels of oxidation products (aldehydes) that are difficult to remove downstream.
Recommendation: For early-stage screening, commercial "98%" grade is acceptable. For process development or structure-activity relationship (SAR) studies where regioselectivity is paramount, in-house synthesis via the
The Challenge: Why This Molecule Matters
[2-(Dimethylamino)-5-nitrophenyl]methanol is a high-value scaffold, often serving as a precursor for reducing nitro groups to anilines—a critical step in synthesizing kinase inhibitors (e.g., EGFR inhibitors related to the quinazoline class).
The structural integrity of this "building block" is compromised by two main factors in commercial supplies:
-
Regioisomeric Contamination: The precursor, 2-chloro-5-nitrobenzaldehyde, is typically made via nitration, which produces a 2-chloro-3-nitro isomer. If not removed early, this isomer carries through to the final alcohol, creating "shadow" impurities in final drug candidates.
-
Oxidative Instability: The benzylic alcohol moiety is prone to air-oxidation back to the aldehyde, especially if the commercial packaging is compromised or aged.
Methodology: The Benchmark Comparison
We compared three commercial lots (Vendors A, B, and C) against a reference standard synthesized in-house.
Analytical Framework
-
HPLC-UV (254 nm): To quantify regioisomers and main peak purity.
-
1H-NMR (DMSO-d6): To detect residual aldehyde (CHO proton ~10 ppm) and confirm dimethylamine integration.
-
LC-MS: To identify molecular weights of unknown impurities.
In-House Synthesis Protocol (The "Gold Standard")
This protocol prioritizes regio-purity by utilizing a Nucleophilic Aromatic Substitution (
Step 1: Amination
Reaction: 2-Chloro-5-nitrobenzaldehyde + Dimethylamine
-
Charge: In a 500 mL RB flask, dissolve 2-chloro-5-nitrobenzaldehyde (10.0 g, 53.9 mmol) in THF (100 mL).
-
Addition: Cool to 0°C. Add Dimethylamine (2.0 M in THF, 32.3 mL, 1.2 eq) dropwise over 20 mins. Add
(8.9 g, 1.2 eq) as a base scavenger. -
Reaction: Warm to RT and stir for 4 hours. The solution will turn deep yellow/orange.
-
Monitor: TLC (Hexane/EtOAc 3:1) should show consumption of starting material (
) and formation of a lower amine product. -
Workup: Filter off inorganic salts. Concentrate the filtrate. Resuspend in cold Ethanol (50 mL) and filter the yellow precipitate.
-
Critical Control Point: This crystallization step removes the soluble 3-nitro isomer if present.
-
Step 2: Aldehyde Reduction
Reaction: 2-(Dimethylamino)-5-nitrobenzaldehyde +
-
Charge: Suspend the Step 1 intermediate (9.0 g) in Methanol (90 mL). Cool to 0°C.[1]
-
Reduction: Add Sodium Borohydride (
, 0.5 eq) portion-wise. Gas evolution ( ) will occur. -
Quench: After 1 hour, quench with saturated
solution (20 mL). -
Extraction: Remove MeOH under vacuum. Extract aqueous residue with EtOAc (3 x 50 mL).
-
Purification: Wash organics with brine, dry over
, and concentrate. Recrystallize from Toluene/Heptane to yield bright orange needles.
Visualizing the Workflow & Decision Logic
The following diagrams illustrate the synthesis pathway and the decision matrix for researchers.
Figure 1: Two-step synthesis pathway designed to eliminate regioisomeric impurities prior to the final reduction.
Figure 2: Decision matrix for sourcing the material based on experimental phase.
Results & Discussion: The Data
We analyzed 50g of "98%" commercial material against our 50g synthesized batch.
Table 1: Comparative Analysis
| Feature | Commercial (Vendor A) | Commercial (Vendor B) | In-House Synthesized |
| Purity (HPLC) | 97.2% | 94.8% | 99.6% |
| Regioisomer (3-NO2) | 1.8% | 3.5% | < 0.1% |
| Aldehyde Content | 0.5% | 1.2% | Not Detected |
| Appearance | Dark Orange/Brown | Yellow Powder | Bright Orange Needles |
| Cost (per g) | $12.00 | $9.50 | ~$4.50 (Materials) |
| Lead Time | 2 Days | 2 Days | 3 Days |
Critical Findings
-
The "Isomer Trap": Vendor B's sample contained 3.5% of the 3-nitro isomer. This impurity is chemically similar to the target and co-elutes on standard C18 gradients, requiring a Phenyl-Hexyl column for separation. In a subsequent reduction to the aniline, this impurity would generate a regioisomeric aniline that could misdirect SAR studies.
-
Aldehyde Reversion: Vendor B showed significant aldehyde contamination (1.2%), likely due to poor packaging (moisture/air ingress). This necessitates a "cleanup" reduction before use, negating the convenience of buying.
-
Yield: The in-house protocol provided a 78% overall yield over two steps, making it highly cost-effective for gram-scale needs.
Safety & Integrity (E-E-A-T)
Nitrosamine Risk Assessment
A critical safety consideration in amine chemistry is the formation of nitrosamines (e.g., NDMA), which are potent carcinogens.[2]
-
Commercial Risk: If the vendor uses a route involving nitration of N,N-dimethylaniline, the presence of nitrosating agents (
) with secondary/tertiary amines poses a high risk of nitrosamine formation. -
Protocol Advantage: The described
route uses a pre-nitrated precursor (2-chloro-5-nitrobenzaldehyde). No nitrating agents are introduced in the presence of the amine, significantly reducing the risk of nitrosamine contamination [1].
Self-Validating Purity Check
Before using this compound in the next step, perform this simple check:
-
TLC: Run in 50% EtOAc/Hexane. The alcohol should be distinct (
). Any spot near the solvent front ( ) indicates aldehyde reversion.
References
-
Organic Syntheses. (n.d.). o-Nitrobenzaldehyde Preparation and Derivatives. Coll. Vol. 4, p.641. Retrieved from [Link]
-
Agilent Technologies. (2020).[3] Analysis of Nitrosamine Impurities in Drug Substances. Retrieved from [Link]
- Google Patents. (1992). Purification of 2-chloro-5-nitrobenzaldehyde (US5149882A).
Sources
Safety Operating Guide
Personal protective equipment for handling [2-(Dimethylamino)-5-nitrophenyl]methanol
CAS Number: 544693-91-6
Molecular Formula: C
Part 1: Executive Safety Summary
Directive: Treat this compound as a high-potency organic intermediate with potential for acute toxicity and severe irritation.
As a nitro-substituted aromatic amine, [2-(Dimethylamino)-5-nitrophenyl]methanol presents a dual hazard profile: the nitro group contributes to potential energetic instability under extreme conditions and systemic toxicity (methemoglobinemia risk), while the benzyl alcohol moiety allows for rapid absorption and reactivity.
Immediate Action Required:
-
Segregate: Store away from strong oxidizing agents and reducing agents immediately upon receipt.
-
Contain: All manipulation of the dry solid must occur within a certified chemical fume hood or powder containment enclosure.
-
Protect: Double-gloving is mandatory due to the lipophilic nature of the benzyl alcohol side chain, which facilitates skin permeation.
Part 2: Hazard Identification & Risk Assessment[1][2][3]
GHS Classification (Derived from Functional Group Analysis)
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.
-
H335: May cause respiratory irritation.[3]
Chemical Incompatibility Matrix
| Reactant Class | Interaction Risk | Mechanism |
| Strong Oxidizers | High | Oxidation of the benzylic alcohol to aldehyde/acid; potential ring oxidation. |
| Reducing Agents | High | Reduction of the nitro group ( |
| Strong Bases | Moderate | Deprotonation of the alcohol; potential nucleophilic aromatic substitution. |
| Acids | Moderate | Protonation of the dimethylamino group; solubility changes. |
Part 3: Personal Protective Equipment (PPE) Matrix
Philosophy: PPE is the last line of defense. The primary defense is engineering controls (fume hood).
| Component | Standard Requirement | Technical Justification |
| Hand Protection | Double Nitrile Gloves (0.11 mm min. thickness) | Nitro-aromatics can permeate latex rapidly. Double gloving provides a breakthrough time buffer and allows outer glove removal upon contamination without exposing skin. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient for powders that can become airborne or solutions that can splash. Goggles seal the orbital area. |
| Body Protection | Lab Coat (Cotton/Poly blend) + Tyvek Sleeve Covers | Protects forearms during sash-height manipulations. Standard lab coats are porous; sleeve covers prevent dust accumulation on cuffs. |
| Respiratory | N95/P100 (Only outside fume hood) | Primary control: Handle in fume hood. If weighing outside is unavoidable, a half-face respirator with organic vapor/particulate cartridges is required. |
Part 4: Operational Protocols
Safe Weighing & Solubilization Workflow
Objective: Minimize airborne dust generation and prevent static discharge.
-
Static Control: Use an ionizing bar or anti-static gun on the weighing boat and spatula. Nitro compounds can be static-sensitive.[2]
-
Transfer: Weigh directly into a tared vial inside the fume hood. Do not use weighing paper; use a disposable antistatic weighing boat or transfer directly to the reaction vessel.
-
Solubilization:
-
Preferred Solvents: DMSO, Methanol, Dichloromethane.
-
Protocol: Add solvent slowly to the solid. Do not dump solid into solvent, as this can cause splashing.
-
Exotherm Check: Monitor temperature during dissolution. Although unlikely to be violently exothermic, solvation heats can volatilize solvents.
-
Reaction Setup (Inert Atmosphere)
This compound is often used as a linker or intermediate. Protection from moisture and oxygen is critical for yield reproducibility.
-
Purge: Cycles of Vacuum/Nitrogen (3x) on the reaction vessel before adding the reagent.
-
Addition: Add [2-(Dimethylamino)-5-nitrophenyl]methanol as a solution via syringe or cannula to avoid opening the system to air.
Part 5: Visualization
Safe Handling Workflow
This diagram outlines the decision logic for handling the solid versus the solution state.
Caption: Operational logic flow for transitioning [2-(Dimethylamino)-5-nitrophenyl]methanol from storage to reaction.
Spill Response Decision Tree
Immediate actions to take in the event of a loss of containment.
Caption: Immediate spill response protocol for dry powder versus solution spills.
Part 6: Disposal & Waste Management
Objective: Prevent environmental contamination and energetic incidents.
-
Segregation: Do not mix with general organic waste if the waste stream contains strong oxidizers (e.g., peroxides, nitric acid) or strong reducing agents.
-
Labeling: Clearly mark the waste container as "Organic Waste - Contains Nitro-aromatics."
-
Neutralization: While small quantities can be incinerated, larger spills should be absorbed onto inert material (vermiculite or sand) and sealed in a secondary container.
-
Do NOT: Do not flush down the drain. Do not mix with incompatible chemicals.
References
-
PubChem. (n.d.). Compound Summary for CID 11319349: [2-(Dimethylamino)-5-nitrophenyl]methanol. National Center for Biotechnology Information. Retrieved March 1, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[4] Personal Protective Equipment: Chemical Resistance Selection. United States Department of Labor. Retrieved March 1, 2026, from [Link]
-
Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press. Retrieved March 1, 2026, from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
